(Rac)-5-hydroxymethyl Tolterodine-d5
Description
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Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i5D,6D,7D,8D,9D |
InChI Key |
DUXZAXCGJSBGDW-CFEWMVNUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (Rac)-5-hydroxymethyl Tolterodine-d5
For Researchers, Scientists, and Drug Development Professionals
(Rac)-5-hydroxymethyl Tolterodine-d5 is a deuterium-labeled analog of the primary active metabolite of Tolterodine (B1663597). This stable isotope-labeled compound serves as an invaluable tool in bioanalytical and drug metabolism studies, primarily as an internal standard for the accurate quantification of (Rac)-5-hydroxymethyl Tolterodine in biological matrices. Its use is critical for ensuring the reliability and robustness of pharmacokinetic and pharmacodynamic assessments of Tolterodine.
Core Concepts and Applications
(Rac)-5-hydroxymethyl Tolterodine, also known as Desfesoterodine, is the principal pharmacologically active metabolite of Tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The parent drug, Tolterodine, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, which oxidizes the 5-methyl group to form the 5-hydroxymethyl metabolite.[1][3] This metabolite exhibits a similar antimuscarinic activity to Tolterodine and contributes significantly to its therapeutic effect.[1][2]
The deuterated form, this compound, is chemically identical to the metabolite but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the unlabeled analyte by mass spectrometry, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drugs and their metabolites in biological fluids.[4][5]
Physicochemical Properties
While specific data for the d5 variant is not publicly available, the properties of the non-labeled compound provide a close approximation.
| Property | Value |
| Molecular Formula | C22H26D5NO2 |
| Molecular Weight | Approx. 346.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727) and DMSO |
Tolterodine Metabolism Signaling Pathway
The metabolic conversion of Tolterodine to its active metabolite and subsequent products is a key pathway in its pharmacology.
Caption: Metabolic pathway of Tolterodine.
Experimental Protocols
The following is a representative experimental protocol for the quantification of (Rac)-5-hydroxymethyl Tolterodine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (this compound, e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.0 mm, 3 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical isocratic mobile phase could be 10:90 (v/v) of 10 mM ammonium formate:methanol.[3]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(Rac)-5-hydroxymethyl Tolterodine: m/z 342.2 → 223.1[6]
-
This compound: m/z 347.2 → 228.1 (predicted)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Experimental Workflow
The overall process from sample collection to data analysis can be visualized as follows:
References
- 1. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (Rac)-5-hydroxymethyl Tolterodine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (Rac)-5-hydroxymethyl Tolterodine-d5. Given the limited availability of data specific to the deuterated form, this document primarily relies on the extensive research conducted on its non-deuterated analogue, (Rac)-5-hydroxymethyl Tolterodine (B1663597). This information is intended to serve as a foundational resource for research and development activities.
Core Chemical Properties
This compound is the deuterated form of (Rac)-5-hydroxymethyl Tolterodine, the principal active metabolite of the antimuscarinic agent Tolterodine. The strategic placement of five deuterium (B1214612) atoms is intended to modify the drug's metabolic profile, potentially enhancing its pharmacokinetic properties.
| Property | Value | Source |
| Chemical Name | (Rac)-2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol-d5 | N/A |
| Molecular Formula | C₂₂H₂₆D₅NO₂ | [1] |
| Calculated Molecular Weight | 346.53 g/mol | Calculated |
| CAS Number | 2012598-78-4 | [1] |
| Appearance | Solid (presumed) | N/A |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Profile
(Rac)-5-hydroxymethyl Tolterodine is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] Its therapeutic effect in the treatment of overactive bladder stems from its ability to inhibit involuntary bladder contractions.[3]
Receptor Binding Affinity
The non-deuterated form exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[2][4]
| Receptor Subtype | Kᵢ (nM) |
| M1 | 2.3 |
| M2 | 2.0 |
| M3 | 2.5 |
| M4 | 2.8 |
| M5 | 2.9 |
Data for (Rac)-5-hydroxymethyl Tolterodine hydrochloride[4]
In Vitro Efficacy
(Rac)-5-hydroxymethyl Tolterodine effectively inhibits carbachol-induced contractions in isolated guinea pig bladder strips, demonstrating its functional antagonism at muscarinic receptors.[5]
| Parameter | Value |
| IC₅₀ | 5.7 nM |
| K₋B | 0.84 nM |
| pA₂ | 9.14 |
Metabolism and Pharmacokinetics
(Rac)-5-hydroxymethyl Tolterodine is the primary active metabolite of Tolterodine.[3] The metabolism of Tolterodine is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[6] Individuals are often categorized as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 activity, which can significantly impact the pharmacokinetic profile of Tolterodine and the formation of its 5-hydroxymethyl metabolite.[7]
The deuteration in this compound is anticipated to alter its metabolic fate, potentially leading to a longer half-life and more predictable pharmacokinetic profile compared to the non-deuterated form. However, specific pharmacokinetic data for the d5 variant is not currently available.
Metabolic Pathway of Tolterodine
The following diagram illustrates the primary metabolic pathways of Tolterodine leading to the formation of 5-hydroxymethyl Tolterodine and its subsequent metabolites.
Caption: Metabolic conversion of Tolterodine.
Mechanism of Action: Muscarinic Receptor Antagonism
(Rac)-5-hydroxymethyl Tolterodine exerts its therapeutic effect by blocking the action of acetylcholine at muscarinic receptors in the bladder. This antagonism leads to the relaxation of the detrusor muscle, thereby reducing the symptoms of overactive bladder.
Caption: Antagonism of the muscarinic receptor.
Experimental Protocols
Synthesis Workflow (Hypothetical)
A potential synthetic route for this compound would likely involve the introduction of deuterium atoms at a late stage to a suitable precursor or the use of deuterated starting materials.
Caption: Generalized synthetic workflow.
Analytical Characterization
The identity and purity of this compound would be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of deuterium incorporation.
Conclusion
This compound represents a valuable tool for researchers investigating the pharmacokinetics and metabolism of Tolterodine and its active metabolite. While specific experimental data for the d5 variant is scarce, the extensive knowledge base for the non-deuterated compound provides a strong foundation for future studies. This technical guide summarizes the core chemical and pharmacological properties and provides a framework for experimental design, facilitating further research into this important molecule.
References
- 1. a2bchem.com [a2bchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (Rac)-5-hydroxymethyl Tolterodine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of (Rac)-5-hydroxymethyl Tolterodine-d5. This isotopically labeled compound is a valuable tool in pharmacokinetic studies and metabolic profiling of Tolterodine (B1663597), a muscarinic receptor antagonist used to treat overactive bladder. The introduction of five deuterium (B1214612) atoms into the phenyl group provides a distinct mass shift, facilitating its use as an internal standard in quantitative bioanalysis by mass spectrometry.
(Rac)-5-hydroxymethyl Tolterodine, also known as Desfesoterodine, is the principal active metabolite of Tolterodine.[1][2] Its synthesis and characterization are crucial for understanding the drug's efficacy and metabolism. This guide outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization methodologies.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a multi-step process, beginning with the deuteration of a key starting material, followed by assembly of the core structure, and concluding with the functionalization of the tolyl moiety. The following pathway is proposed based on established synthetic routes for Tolterodine and its analogs.[3][4]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from known procedures for the synthesis of Tolterodine and related compounds. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of N,N-Diisopropyl-3-phenyl-d5-prop-2-en-1-amine
-
Deuteration of Benzene: Commercially available Benzene-d6 is used as the starting material.
-
Friedel-Crafts Acylation: To a solution of Benzene-d6 (1.0 eq) and aluminum chloride (1.1 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, propenoyl chloride (1.0 eq) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with ice-water and extracted. The organic layers are combined, dried, and concentrated to yield cinnamoyl chloride-d5.
-
Amidation and Reduction: Cinnamoyl chloride-d5 (1.0 eq) is dissolved in an appropriate solvent (e.g., THF) and cooled to 0 °C. Diisopropylamine (2.2 eq) is added, and the mixture is stirred for 2 hours. The resulting amide is then reduced, for example, by the slow addition of lithium aluminum hydride (1.5 eq) in THF at 0 °C. The reaction is carefully quenched with water and NaOH solution. The product, N,N-Diisopropyl-3-phenyl-d5-prop-2-en-1-amine, is extracted and purified by column chromatography.
Step 2: Synthesis of this compound
-
Michael Addition: A mixture of N,N-Diisopropyl-3-phenyl-d5-prop-2-en-1-amine (1.0 eq), 4-hydroxybenzaldehyde (2.0 eq), and methanesulfonic acid (1.2 eq) is stirred at 100 °C for 3 hours. The mixture is then cooled to room temperature.
-
Reduction/Hydrogenation: The intermediate adduct from the previous step is dissolved in a suitable solvent like methanol (B129727). A palladium on carbon catalyst (10% Pd/C) is added, and the mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the reaction is complete. This step reduces the aldehyde to a hydroxymethyl group and the double bond in the propyl chain.
-
Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Characterization
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following workflow outlines the key analytical techniques.
Caption: Experimental workflow for the characterization of the final product.
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Mass Spectrometry Data
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Reference |
| 5-hydroxymethyl Tolterodine | 342.2 | 223.1 | [5][6] |
| This compound (Expected) | 347.2 | 223.1 | - |
Note: The product ion is expected to remain the same as fragmentation likely results in the loss of the deuterated phenyl group.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Expected Chemical Shifts (δ ppm) | Key Observations |
| ¹H NMR | Aromatic region (p-cresol moiety): ~6.6-7.0 ppm; Benzylic CH: ~4.0-4.2 ppm; Hydroxymethyl CH₂: ~4.5 ppm; Propyl CH₂CH₂: ~1.8-2.5 ppm; Isopropyl CH: ~3.0-3.2 ppm; Isopropyl CH₃: ~1.0-1.2 ppm | Absence of signals corresponding to the phenyl group protons (~7.1-7.3 ppm) confirms deuteration. |
| ¹³C NMR | Aromatic carbons (p-cresol moiety): ~115-155 ppm; Phenyl carbons (deuterated): Signals will be of very low intensity or appear as multiplets due to C-D coupling. Benzylic CH: ~45-50 ppm; Hydroxymethyl CH₂: ~64-66 ppm; Other aliphatic carbons: ~18-55 ppm. | Confirms the carbon skeleton and the presence of deuterated carbons. |
Table 3: High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [7][8] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% v/v phosphoric acid in water (e.g., 35:65, v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 210 nm | [7] |
| Expected Retention Time | Dependent on the specific system, but should be consistent and well-resolved. | - |
Detailed Characterization Protocols
1. Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the molecular weight and isotopic enrichment of the synthesized compound.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in methanol (e.g., 1 mg/mL). Further dilute with the mobile phase to an appropriate concentration (e.g., 1 µg/mL).
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[6]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
-
MS/MS Method:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Expected): m/z 347.2 → 223.1.
-
-
Data Analysis: The mass spectrum should show a parent ion peak at m/z 347.2, corresponding to the [M+H]⁺ of the d5-labeled compound. The fragmentation pattern should be consistent with the structure. The absence of a significant peak at m/z 342.2 will indicate high isotopic purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of deuterium labeling.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. The absence of signals in the region of δ 7.1-7.3 ppm, which correspond to the phenyl group protons in the non-deuterated analog, will confirm successful deuteration of this ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The signals for the deuterated carbons in the phenyl ring will be significantly attenuated or appear as complex multiplets due to C-D coupling.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups and to confirm the assignments of the carbon signals.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Data Analysis: The chromatogram should show a single major peak corresponding to this compound. The purity can be calculated based on the area percentage of the main peak.
This comprehensive guide provides a robust framework for the synthesis and characterization of this compound. The successful execution of these protocols will yield a well-characterized, high-purity labeled compound suitable for advanced pharmaceutical research.
References
- 1. scialert.net [scialert.net]
- 2. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 4. TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
(Rac)-5-hydroxymethyl Tolterodine-d5 structure elucidation
An In-depth Technical Guide on the Structure Elucidation of (Rac)-5-hydroxymethyl Tolterodine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound. Due to the limited publicly available data for this specific isotopologue, this document presents a representative elucidation process based on a hypothesized structure and simulated data, grounded in established analytical principles.
Introduction
(Rac)-5-hydroxymethyl tolterodine (B1663597) is the primary active metabolite of tolterodine, a muscarinic receptor antagonist used to treat overactive bladder.[1][2] Deuterium-labeled analogues of pharmacologically active compounds, such as this compound, are crucial as internal standards in quantitative bioanalytical assays and for studying drug metabolism. The precise structural characterization of these labeled compounds is essential to ensure their identity, purity, and suitability for their intended use.
This guide outlines a systematic approach to the structure elucidation of this compound, integrating data from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, alongside detailed experimental protocols.
Hypothesized Structure
For the purpose of this guide, it is hypothesized that the five deuterium (B1214612) atoms are located on the phenyl ring of the molecule, as this is a common site for metabolic hydroxylation and subsequent derivatization or labeling.
Figure 1: Hypothesized Chemical Structure of this compound
Caption: Hypothesized structure of this compound.
Experimental Protocols
Synthesis of this compound
This hypothetical synthesis is based on established routes for tolterodine analogues.
-
Starting Material: Phenyl-d5-acetonitrile.
-
Step 1: Grignard Reaction: Phenyl-d5-acetonitrile is reacted with a suitable Grignard reagent (e.g., ethylmagnesium bromide) followed by hydrolysis to yield phenyl-d5-acetic acid.
-
Step 2: Reduction: The carboxylic acid is reduced to 2-(phenyl-d5)-ethanol using a reducing agent like lithium aluminum hydride (LAH).
-
Step 3: Halogenation: The alcohol is converted to a halide (e.g., 2-(phenyl-d5)-ethyl bromide) using a reagent such as phosphorus tribromide.
-
Step 4: Alkylation: The halide is used to alkylate a protected 4-hydroxybenzyl alcohol derivative.
-
Step 5: Introduction of the Diisopropylamino Group: The resulting intermediate is converted to a tosylate and then reacted with diisopropylamine.
-
Step 6: Deprotection: The protecting group on the phenolic hydroxyl is removed to yield this compound.
-
Purification: The final product is purified by column chromatography or preparative HPLC.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan and product ion scan (tandem MS).
-
Collision Energy: Optimized for fragmentation of the parent ion.
-
NMR Spectroscopy Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: 5-10 mg of the sample dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1H NMR: To identify the presence and integration of proton signals.
-
13C NMR: To identify the carbon skeleton.
-
DEPT-135: To distinguish between CH, CH2, and CH3 groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
Data Presentation and Interpretation
Mass Spectrometry Data
The primary goal of MS analysis is to confirm the molecular weight and obtain fragmentation patterns that are consistent with the proposed structure.
Table 1: Predicted Mass Spectrometry Data for this compound
| Analyte | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| (Rac)-5-hydroxymethyl Tolterodine | 342.2 | 223.1, 147.1 | Loss of diisopropylamine, benzylic cleavage |
| This compound | 347.2 | 223.1, 152.1 | Loss of diisopropylamine, benzylic cleavage with d5-phenyl group |
The expected [M+H]+ ion for the d5 analogue is 5 Da higher than the unlabeled compound. The fragmentation pattern can help confirm the location of the deuterium atoms. For the hypothesized structure, the fragment corresponding to the benzylic cleavage would be shifted by 5 Da.
NMR Spectroscopy Data
NMR spectroscopy is the most definitive method for determining the exact location of the deuterium labels.
Table 2: Expected NMR Data for this compound (in DMSO-d6)
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Comments on Deuteration |
| Phenyl-H | 7.1-7.3 | 126-129 | Signals absent in ¹H NMR. ¹³C signals will be triplets due to C-D coupling. |
| CH (benzylic) | ~4.0 | ~45 | Signal remains a multiplet in ¹H NMR. |
| CH2-N | ~2.8 | ~48 | Signals remain multiplets in ¹H NMR. |
| CH-N (isopropyl) | ~3.0 | ~50 | Signal remains a multiplet in ¹H NMR. |
| CH3 (isopropyl) | ~1.0 | ~20 | Signal remains a doublet in ¹H NMR. |
| Phenolic-H | 9.0-9.5 | 155 | Signal remains a singlet in ¹H NMR. |
| Aromatic-H (hydroxymethyl phenol) | 6.6-7.0 | 115-130 | Signals remain as multiplets in ¹H NMR. |
| CH2-OH | ~4.4 | ~63 | Signal remains a doublet in ¹H NMR. |
| OH (hydroxymethyl) | ~5.0 | - | Signal remains a triplet in ¹H NMR. |
| OH (phenolic) | ~9.2 | - | Signal remains a singlet in ¹H NMR. |
The most significant observation in the ¹H NMR spectrum would be the absence of signals in the aromatic region corresponding to the phenyl group. In the ¹³C NMR spectrum, the carbons of the phenyl-d5 ring would appear as low-intensity multiplets (due to C-D coupling and longer relaxation times) and would show a characteristic isotopic shift.
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of a deuterated analogue like this compound is a multi-step process that relies on the synergistic use of synthetic chemistry and advanced analytical techniques. High-resolution mass spectrometry provides crucial information on the molecular weight and fragmentation, while multi-dimensional NMR spectroscopy offers definitive evidence for the precise location of the deuterium labels. The systematic workflow presented in this guide, from synthesis to final structure confirmation, provides a robust framework for the characterization of isotopically labeled compounds in a drug development setting.
References
The Pivotal Role of 5-Hydroxymethyl Tolterodine in Tolterodine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder with symptoms of urinary frequency, urgency, and urge incontinence.[1] Its therapeutic efficacy is not solely dependent on the parent drug but is significantly influenced by its primary active metabolite, 5-hydroxymethyl tolterodine. This technical guide provides an in-depth exploration of the formation, pharmacological activity, and subsequent metabolic fate of 5-hydroxymethyl tolterodine, offering a comprehensive resource for professionals in the field of drug metabolism and development.
Metabolic Pathways of Tolterodine
Tolterodine undergoes extensive hepatic metabolism primarily through two distinct pathways, the prevalence of which is determined by an individual's genetic makeup concerning the cytochrome P450 enzyme system.[2][3]
Primary Pathway in Extensive Metabolizers (EMs): Hydroxylation to 5-Hydroxymethyl Tolterodine
In the majority of the population, classified as extensive metabolizers (EMs), tolterodine is rapidly metabolized via oxidation of the 5-methyl group on the phenyl ring.[4][5] This reaction is catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) , leading to the formation of 5-hydroxymethyl tolterodine .[2][3][6] This metabolite is pharmacologically active, exhibiting a similar antimuscarinic potency to the parent compound, and contributes significantly to the overall therapeutic effect of tolterodine.[1][7]
Secondary Pathway in Poor Metabolizers (PMs): N-Dealkylation
A subset of the population, known as poor metabolizers (PMs), has deficient CYP2D6 activity. In these individuals, the primary metabolic pathway is the N-dealkylation of tolterodine, a reaction predominantly catalyzed by cytochrome P450 3A4 (CYP3A4) .[5][8] This pathway results in the formation of N-dealkylated tolterodine, which is considered an inactive metabolite.[5] Consequently, poor metabolizers exhibit higher plasma concentrations of the parent drug, tolterodine, and negligible levels of 5-hydroxymethyl tolterodine.[6]
Further Metabolism of 5-Hydroxymethyl Tolterodine
The active metabolite, 5-hydroxymethyl tolterodine, undergoes further oxidation to form the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[7][9] These subsequent metabolites are pharmacologically inactive and are excreted in the urine.[7][9]
Pharmacological Activity of 5-Hydroxymethyl Tolterodine
Both tolterodine and its 5-hydroxymethyl metabolite are potent and specific muscarinic receptor antagonists.[8][10] They exhibit a high affinity for muscarinic receptors in the urinary bladder, leading to the inhibition of involuntary bladder contractions and a decrease in detrusor pressure.[1][4] Importantly, the antimuscarinic activity of 5-hydroxymethyl tolterodine is equipotent to that of tolterodine.[11] This equipotency is a crucial factor in the consistent clinical efficacy of tolterodine across different metabolizer phenotypes. Despite the pharmacokinetic differences between EMs and PMs, the sum of the unbound concentrations of tolterodine and 5-hydroxymethyl tolterodine at steady-state is similar, resulting in a comparable net pharmacological effect.[12]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of tolterodine and 5-hydroxymethyl tolterodine vary significantly between extensive and poor metabolizers of CYP2D6. The following tables summarize key quantitative data from clinical studies.
| Parameter | Tolterodine in EMs | 5-Hydroxymethyl Tolterodine in EMs | Tolterodine in PMs | 5-Hydroxymethyl Tolterodine in PMs | Reference |
| Terminal Half-life (t½) | ~2-3 hours | ~3-4 hours | ~10 hours | Not detectable | [6][13] |
| Systemic Clearance (CL) | 44 ± 13 L/hr | - | 9.0 ± 2.1 L/hr | - | [6] |
| Apparent Oral Clearance (CL/F) | - | - | 10-12 L/h (without CYP3A4 inhibitor) | - | [8] |
| Bioavailability | 10-74% | - | Higher than EMs | - | [13] |
| Plasma Protein Binding | ~96.3% | ~64% | ~96.3% | - | [5] |
Table 1: Pharmacokinetic Parameters of Tolterodine and 5-Hydroxymethyl Tolterodine in Extensive (EMs) and Poor Metabolizers (PMs).
| Condition | Tolterodine AUC Increase | 5-Hydroxymethyl Tolterodine Cmax Decrease | 5-Hydroxymethyl Tolterodine AUC Decrease | Reference |
| Co-administration with potent CYP2D6 inhibitor (Fluoxetine) in EMs | 4.8-fold | 52% | 20% | [7] |
Table 2: Effect of CYP2D6 Inhibition on the Pharmacokinetics of Tolterodine and 5-Hydroxymethyl Tolterodine in Extensive Metabolizers (EMs).
| Condition | Tolterodine Oral Clearance Decrease | Tolterodine AUC Increase | Tolterodine Terminal Half-life Increase | Reference |
| Co-administration with potent CYP3A4 inhibitor (Ketoconazole) in PMs | 60% | 2.1-fold | 50% | [8][14] |
Table 3: Effect of CYP3A4 Inhibition on the Pharmacokinetics of Tolterodine in Poor Metabolizers (PMs).
Experimental Protocols
In Vitro Metabolism of Tolterodine using Human Liver Microsomes
Objective: To determine the metabolic pathways of tolterodine and identify the cytochrome P450 enzymes involved.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (0.1-0.5 mg/mL protein), tolterodine (at a concentration range, e.g., 1-100 µM), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 0-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
Analysis: The formation of 5-hydroxymethyl tolterodine and other metabolites is quantified using a validated LC-MS/MS method.
CYP Inhibition Studies
Objective: To identify the specific CYP isoforms responsible for tolterodine metabolism.
Methodology:
-
Incubation with Specific Inhibitors: Tolterodine is incubated with human liver microsomes as described above, in the presence and absence of known selective inhibitors for major CYP isoforms.
-
CYP2D6 inhibitor: Quinidine (e.g., 1 µM)
-
CYP3A4 inhibitor: Ketoconazole (e.g., 1 µM)
-
-
Analysis: The formation of 5-hydroxymethyl tolterodine is measured and compared between the incubations with and without the inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Metabolism Studies with Recombinant CYP Enzymes
Objective: To confirm the role of specific CYP isoforms in tolterodine metabolism.
Methodology:
-
Incubation with Recombinant Enzymes: Tolterodine is incubated with commercially available recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C9, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells). The incubation mixture also contains a cytochrome P450 reductase and an NADPH-generating system.
-
Analysis: The formation of 5-hydroxymethyl tolterodine is quantified by LC-MS/MS. This method directly assesses the catalytic activity of individual CYP isoforms towards tolterodine.
LC-MS/MS Analysis of Tolterodine and its Metabolites
Objective: To separate and quantify tolterodine and its metabolites in biological matrices.
Methodology:
-
Sample Preparation: Plasma or microsomal incubation samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to separate tolterodine and its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for tolterodine, 5-hydroxymethyl tolterodine, and an internal standard are monitored for selective and sensitive quantification.
Visualizations
Metabolic Pathways of Tolterodine
Caption: Metabolic pathways of tolterodine in extensive and poor metabolizers.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro tolterodine metabolism study.
Signaling Pathway of Tolterodine and 5-Hydroxymethyl Tolterodine
Caption: Antagonistic action of tolterodine and 5-hydroxymethyl tolterodine at the muscarinic receptor.
Conclusion
5-Hydroxymethyl tolterodine is a critical component in the overall pharmacological profile of tolterodine. Its formation, primarily mediated by CYP2D6, and its equipotent antimuscarinic activity ensure a consistent therapeutic effect in the majority of patients. Understanding the dual metabolic pathways of tolterodine and the significant contribution of its active metabolite is essential for drug development professionals in predicting drug-drug interactions, assessing patient variability in response, and designing future clinical studies. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers investigating the metabolism and disposition of tolterodine and other xenobiotics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid and Sensitive LC-MS Method for the Estimation of Tolterodine Tartrate in Human Plasma | West Indian Medical Journal [mona.uwi.edu]
- 10. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. toolify.ai [toolify.ai]
- 14. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Deuterated Tolterodine Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated tolterodine (B1663597) standards. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction to Deuterated Tolterodine
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Deuterated tolterodine, in which one or more hydrogen atoms have been replaced by deuterium (B1214612), is an important tool in pharmaceutical research. These isotopically labeled standards are primarily used in pharmacokinetic studies to improve the accuracy of quantitative analysis by mass spectrometry. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to altered metabolic rates, a phenomenon known as the kinetic isotope effect. This guide focuses on the physicochemical characteristics of deuterated tolterodine standards, which are crucial for their proper handling, formulation, and analysis.
Physicochemical Data
The following tables summarize the available quantitative data for non-deuterated tolterodine and its deuterated analogs. It is important to note that while some data for the deuterated standards are available, a complete experimental profile is not fully documented in publicly accessible literature. Therefore, data for the non-deuterated form are provided as a reference.
Table 1: General Physicochemical Properties
| Property | Tolterodine | Tolterodine Tartrate | Tolterodine-d14 Hydrochloride | rac-Tolterodine-d14 Tartrate |
| Molecular Formula | C₂₂H₃₁NO[2] | C₂₆H₃₇NO₇[3] | C₂₂H₁₇D₁₄ClNO[4] | C₂₂H₁₇D₁₄NO • C₄H₆O₆[5] |
| Molecular Weight | 325.49 g/mol [2] | 475.57 g/mol [3] | 376.03 g/mol [6] | 489.7 g/mol [5] |
| Appearance | - | White, crystalline powder[3] | White Solid[4] | A solid[5] |
| pKa | 9.8[7] | 9.87[3] | Data not available | Data not available |
| LogP | 5.6[7] | - | Data not available | Data not available |
| LogD (pH 7.3) | - | 1.83[3] | Data not available | Data not available |
Table 2: Solubility Data
| Solvent | Tolterodine | Tolterodine Tartrate | Tolterodine-d14 Hydrochloride | rac-Tolterodine-d14 Tartrate |
| Water | 0.00534 g/L[7] | 12 mg/mL[3] | Data not available | Data not available |
| Methanol (B129727) | - | Soluble[3] | Slightly Soluble[4] | Soluble[5] |
| Ethanol | - | Slightly soluble[3] | Data not available | Data not available |
| Toluene | - | Practically insoluble[3] | Data not available | Data not available |
| DMSO | - | - | Data not available | Soluble[5] |
Signaling Pathway and Mechanism of Action
Tolterodine functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M2 and M3 subtypes), which are involved in the contraction of the urinary bladder. By blocking these receptors, tolterodine and its active 5-hydroxymethyl metabolite inhibit the action of acetylcholine, leading to a reduction in detrusor muscle contractions and an increase in bladder capacity.[1]
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of deuterated tolterodine standards. These are based on established methods for tolterodine and deuterated compounds.
Experimental Workflow for Physicochemical Characterization
A general workflow for characterizing the physicochemical properties of a deuterated active pharmaceutical ingredient (API) like tolterodine is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the identity, structure, and isotopic enrichment of deuterated tolterodine.
-
Objective: To verify the chemical structure and determine the extent and position of deuterium incorporation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[8]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the deuterated tolterodine standard into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆).[9]
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Protocol:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at specific chemical shifts compared to the non-deuterated tolterodine spectrum confirms deuterium incorporation at those positions.
-
-
²H NMR Protocol:
-
Acquire a deuterium NMR spectrum.
-
Observe signals at the chemical shifts corresponding to the deuterated positions.
-
This provides direct evidence of deuterium incorporation.
-
-
Data Analysis: Compare the ¹H and ²H NMR spectra with the spectrum of a non-deuterated tolterodine standard to confirm the positions of deuterium labeling. The integration of residual proton signals in the ¹H spectrum can be used to estimate the percentage of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm its isotopic purity.
-
Objective: To confirm the molecular weight and assess the isotopic distribution of the deuterated tolterodine standard.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-MS).
-
Sample Preparation:
-
Prepare a stock solution of the deuterated tolterodine standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for LC-MS analysis.
-
-
LC-MS Protocol:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).[10]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion ([M+H]⁺). The observed mass should correspond to the calculated molecular weight of the deuterated tolterodine standard.
-
Analyze the isotopic pattern of the molecular ion to confirm the level of deuterium incorporation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the chemical purity of the deuterated tolterodine standard.
-
Objective: To assess the chemical purity of the deuterated tolterodine standard and separate it from any non-deuterated or partially deuterated species and other impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Example):
-
Sample Preparation:
-
Prepare a stock solution of the deuterated tolterodine standard in the mobile phase or a suitable solvent.
-
Dilute to a concentration within the linear range of the detector.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity of the deuterated tolterodine standard as the percentage of the main peak area relative to the total peak area.
-
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of deuterated tolterodine standards. While comprehensive experimental data for the deuterated forms are not fully available, the provided information on the non-deuterated compound, along with generalized experimental protocols and visualizations, offers a robust starting point for researchers. The methodologies outlined for NMR, mass spectrometry, and HPLC are critical for the proper characterization and quality control of these essential research materials. As the use of deuterated standards in drug development continues to grow, a thorough understanding of their physicochemical properties will remain paramount for accurate and reliable scientific outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tolterodine - Wikipedia [en.wikipedia.org]
- 3. Tolterodine Tartrate Tablets [dailymed.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Tolterodine-d14 (hydrochloride) | C22H32ClNO | CID 45040547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. ajpaonline.com [ajpaonline.com]
(Rac)-5-hydroxymethyl Tolterodine-d5: A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (Rac)-5-hydroxymethyl Tolterodine-d5, a deuterated analog of the primary active metabolite of the antimuscarinic drug Tolterodine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering information on commercial suppliers, potential experimental applications, and the biochemical pathways associated with its parent compound.
Introduction to (Rac)-5-hydroxymethyl Tolterodine
(Rac)-5-hydroxymethyl Tolterodine, also known as Desfesoterodine, is the principal active metabolite of Tolterodine, a drug used to treat urinary incontinence.[1][2][3] It functions as a potent muscarinic receptor antagonist.[1][4][5] The deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses. The incorporation of stable isotopes like deuterium (B1214612) can help in the accurate quantification of the non-deuterated analyte in biological samples.[6]
Commercial Suppliers for this compound
The acquisition of high-purity reference standards is critical for accurate research. Several commercial suppliers offer this compound. The following table summarizes key information from various vendors. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended.
| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |
| MedChemExpress | HY-76570S2 | 2012598-78-4 | Not Specified | Available upon quotation request[1] |
| A2B Chem | BO51012 | 2012598-78-4 | Not Specified | Available upon quotation request[7] |
| Toronto Research Chemicals (TRC) | H940522 | 2012598-78-4 | Not Specified | Available upon quotation request |
Note: Data is based on publicly available information and may require confirmation with the respective suppliers.
Experimental Protocols and Methodologies
While specific protocols for this compound are typically developed in-house by research laboratories, methodologies for its non-deuterated counterpart and related compounds are available in the scientific literature. These can be adapted for use with the deuterated analog.
Bioanalytical Method for Quantification
A common application for this deuterated compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify (Rac)-5-hydroxymethyl Tolterodine in plasma or other biological matrices.
Aims:
-
To accurately measure the concentration of (Rac)-5-hydroxymethyl Tolterodine.
-
To assess pharmacokinetic parameters of Tolterodine or Fesoterodine.
General Protocol Outline:
-
Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile (B52724), followed by centrifugation.
-
Internal Standard Spiking: Addition of a known concentration of this compound to all samples, calibrators, and quality controls.
-
Chromatographic Separation: Use of a C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Quantification: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
In Vitro Receptor Binding Assay
To characterize the binding affinity of (Rac)-5-hydroxymethyl Tolterodine to muscarinic receptors, a radioligand binding assay can be performed.
Aims:
-
To determine the binding affinity (Ki) for different muscarinic receptor subtypes (M1-M5).
General Protocol Outline:
-
Membrane Preparation: Use of cell lines recombinantly expressing specific human muscarinic receptor subtypes.
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline).
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound ((Rac)-5-hydroxymethyl Tolterodine).
-
Incubation and Termination: Incubate at a controlled temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
Visualized Workflows and Pathways
Sourcing and Procurement Workflow
The process of acquiring a specialized chemical like this compound for research involves several logical steps, from initial identification to final implementation in experiments.
References
Pharmacological Profile of 5-Hydroxymethyl Tolterodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl tolterodine (B1663597) (5-HMT), the principal active metabolite of the antimuscarinic drugs tolterodine and fesoterodine (B1237170), is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It plays a crucial role in the therapeutic efficacy of its parent compounds in the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of 5-HMT, focusing on its mechanism of action, receptor binding affinity, pharmacokinetics, and the experimental methodologies used for its characterization.
Mechanism of Action
5-HMT exerts its pharmacological effects by competitively blocking muscarinic receptors, thereby inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1][2] In the urinary bladder, this antagonism of primarily M2 and M3 receptor subtypes on the detrusor smooth muscle leads to a reduction in involuntary bladder contractions, an increase in bladder capacity, and a decrease in urinary urgency and frequency.[5][6] While both M2 and M3 receptors are present in the bladder, with M2 being more abundant, the M3 subtype is considered the primary mediator of detrusor muscle contraction.[6][7] 5-HMT, like its parent compound tolterodine, does not show significant selectivity among the five muscarinic receptor subtypes (M1-M5).[8][9]
Signaling Pathways in Detrusor Muscle Contraction and Inhibition
The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent muscle contraction. The M2 receptor, coupled to Gi proteins, contributes to contraction primarily by inhibiting adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels and counteracts β-adrenoceptor-mediated relaxation.[5] 5-HMT blocks these signaling pathways by preventing the initial binding of acetylcholine to the muscarinic receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for 5-hydroxymethyl tolterodine.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor Subtype | Ki (nM) | Species | Reference |
| M1 | 2.3 | Human (recombinant) | [10] |
| M2 | 2.0 | Human (recombinant) | [10] |
| M3 | 2.5 | Human (recombinant) | [10] |
| M4 | 2.8 | Human (recombinant) | [10] |
| M5 | 2.9 | Human (recombinant) | [10] |
| Muscarinic (non-selective) | 0.84 (KB) | Guinea-pig | [9] |
Table 2: In Vitro Functional Activity (IC50 values)
| Assay | IC50 (nM) | Tissue/Cell Line | Species | Reference |
| Inhibition of Carbachol-induced Contraction | 5.7 | Urinary Bladder | Guinea-pig | [8][11] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Population | Condition | Reference |
| Terminal Half-life (t1/2) | ~7 hours | Healthy Volunteers | After Fesoterodine Administration | [12] |
| Renal Clearance | 199 - 259 mL/min | Healthy Volunteers (EM & PM) | After Fesoterodine or Tolterodine ER | [13] |
| Apparent Oral Clearance (CL/F) | Varies | OAB Patients | Influenced by renal/hepatic function, CYP2D6/3A4 status | [14] |
EM: Extensive Metabolizers, PM: Poor Metabolizers of CYP2D6
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the general steps for determining the binding affinity (Ki) of 5-HMT for muscarinic receptors.
-
Tissue/Cell Preparation: Homogenates are prepared from tissues expressing muscarinic receptors (e.g., human bladder mucosa, detrusor muscle, or cell lines expressing recombinant human muscarinic receptor subtypes).[11][15] The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.[16]
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [N-methyl-3H]scopolamine) and varying concentrations of the unlabeled competitor ligand (5-HMT).[11][15]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of 5-HMT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
In Vitro Bladder Strip Contractility Assay
This protocol describes the methodology to assess the functional antagonistic activity of 5-HMT on bladder smooth muscle contraction.
-
Tissue Preparation: Urinary bladders are excised from an animal model (e.g., guinea pig or rat).[17] The bladder is opened, and longitudinal strips of the detrusor muscle are prepared.[16][17]
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[17] One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Contraction Induction: A contractile agonist, such as carbachol (B1668302) (a stable acetylcholine analog), is added to the organ bath to induce a sustained contraction of the detrusor strip.[8][11]
-
Antagonist Addition: Cumulative concentrations of 5-HMT are added to the bath, and the relaxation of the pre-contracted muscle strip is recorded.
-
Data Analysis: The concentration of 5-HMT that causes a 50% inhibition of the carbachol-induced contraction (IC50) is determined from the concentration-response curve.
Pharmacokinetics and Metabolism
5-HMT is the active moiety of both tolterodine and fesoterodine. When tolterodine is administered, it is metabolized to 5-HMT primarily by the polymorphic cytochrome P450 enzyme CYP2D6.[3][18] In individuals who are "poor metabolizers" for CYP2D6, tolterodine is metabolized by CYP3A4 to other, inactive metabolites.[18] Fesoterodine, a prodrug, is rapidly and extensively hydrolyzed by non-specific esterases in the blood to 5-HMT, a metabolic pathway that is not dependent on CYP enzymes.[19][20] This results in more consistent plasma concentrations of 5-HMT compared to the administration of tolterodine.[19]
The clearance of 5-HMT is influenced by several factors, including creatinine (B1669602) clearance (renal function), hepatic impairment, and co-administration of CYP2D6 or CYP3A4 inhibitors or inducers.[14]
Conclusion
5-Hydroxymethyl tolterodine is a potent, non-selective muscarinic receptor antagonist that is the key active moiety responsible for the clinical efficacy of tolterodine and fesoterodine in the management of overactive bladder. Its pharmacological profile is well-characterized, demonstrating high affinity for all five muscarinic receptor subtypes and functional antagonism of detrusor muscle contraction. The pharmacokinetic profile of 5-HMT is influenced by the parent compound administered and the patient's metabolic phenotype, with fesoterodine providing more consistent exposure. A thorough understanding of the pharmacology of 5-HMT is essential for the continued development and optimization of treatments for OAB and related conditions.
References
- 1. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - TOLTERODINE TARTRATE- tolterodine capsule, extended release [dailymed.nlm.nih.gov]
- 3. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ics.org [ics.org]
- 16. Urothelium-derived inhibitory factor(s) influences on detrusor muscle contractility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics of drugs used to treat urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of CYP2D6 Polymorphism on Tolterodine Metabolite Formation
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide elucidates the critical role of Cytochrome P450 2D6 (CYP2D6) genetic polymorphism in the metabolism of tolterodine (B1663597), focusing on its impact on the formation of its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder, a condition characterized by urinary frequency, urgency, and urge incontinence.[1] The clinical efficacy and safety profile of tolterodine are intrinsically linked to its metabolic fate, which is predominantly governed by the highly polymorphic enzyme, CYP2D6.[2] Genetic variations in the CYP2D6 gene can lead to significant interindividual differences in enzyme activity, thereby altering the pharmacokinetic profile of tolterodine and its active metabolites.[3] This guide provides a comprehensive technical overview of tolterodine metabolism, the influence of CYP2D6 phenotypes, and the resulting pharmacokinetic variability, supported by quantitative data and detailed experimental methodologies.
Metabolic Pathways of Tolterodine
Tolterodine is eliminated from the body primarily through two oxidative metabolic pathways.[1]
-
Hydroxylation (Primary Pathway): The principal metabolic route is the oxidation of the 5-methyl group on the phenyl ring to form the 5-hydroxymethyl tolterodine (5-HMT) metabolite, also known as DD01.[2][4] This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[4] The 5-HMT metabolite is pharmacologically active and equipotent to the parent compound, tolterodine.[2][5]
-
N-dealkylation (Secondary Pathway): A secondary pathway involves the N-dealkylation of the isopropyl groups, which is catalyzed predominantly by CYP3A enzymes (e.g., CYP3A4).[4][6] This pathway is more prominent in individuals with deficient CYP2D6 activity.[2][7]
The active 5-HMT metabolite is further metabolized, also by CYP2D6, into subsequent inactive products such as tolterodine acid (TTDA).[1][8]
CYP2D6 Polymorphism and Metabolizer Phenotypes
The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants.[9] These variants result in a range of enzyme activities, allowing for the classification of individuals into distinct metabolizer phenotypes.[9]
-
Poor Metabolizers (PMs): Individuals carrying two non-functional alleles (e.g., 4/4, 5/5). They have little to no CYP2D6 enzyme activity. Approximately 7% of Caucasians are PMs.[3][9]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele (e.g., 4/10) or two reduced-function alleles (e.g., 10/10). Their enzyme activity is discernibly between that of PMs and NMs.[9][10]
-
Normal Metabolizers (NMs): Formerly known as Extensive Metabolizers (EMs), these individuals have two fully functional alleles (e.g., 1/1, 1/2).[11] They exhibit normal enzyme activity.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles (gene duplication), leading to higher-than-normal enzyme activity.[3]
References
- 1. scialert.net [scialert.net]
- 2. fda.gov [fda.gov]
- 3. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the CYP2D6*10 genotype on tolterodine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 10. Effect of tolterodine on sleep structure modulated by CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Navigating the Metabolic Maze: An In-depth Guide to Interpreting Tolterodine Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of drug-drug interaction (DDI) studies involving tolterodine (B1663597), a competitive muscarinic receptor antagonist. Understanding the nuances of tolterodine's metabolic pathways and the impact of concomitant medications is critical for ensuring patient safety and optimizing therapeutic outcomes. This document synthesizes key study findings, details experimental methodologies, and offers visual representations of complex interactions to support informed decision-making in drug development and clinical research.
Tolterodine Metabolism: A Dual-Pathway Process
Tolterodine undergoes extensive hepatic metabolism primarily through two pathways mediated by cytochrome P450 (CYP) enzymes. The predominant route for the majority of the population, known as extensive metabolizers (EMs), is the oxidation of the 5-methyl group by CYP2D6 . This process leads to the formation of 5-hydroxymethyl tolterodine (5-HMT), a pharmacologically active metabolite that contributes significantly to the therapeutic effect of the drug.[1]
In individuals with deficient CYP2D6 activity, referred to as poor metabolizers (PMs), an alternative pathway becomes more prominent: N-dealkylation of tolterodine via CYP3A4 .[2][3] This metabolic difference between EMs and PMs is a crucial factor in predicting and interpreting drug-drug interactions.
Impact of CYP Inhibitors on Tolterodine Pharmacokinetics
The reliance of tolterodine on CYP2D6 and CYP3A4 for its metabolism makes it susceptible to interactions with drugs that inhibit these enzymes. Such interactions can lead to significant alterations in the plasma concentrations of tolterodine and its active metabolite, potentially impacting both efficacy and safety.
Interaction with Strong CYP2D6 Inhibitors
Co-administration of tolterodine with potent inhibitors of CYP2D6 can significantly increase the systemic exposure to tolterodine in extensive metabolizers, effectively phenocopying the metabolic profile of a poor metabolizer.
A key study investigated the interaction between tolterodine and fluoxetine (B1211875), a strong CYP2D6 inhibitor. The results demonstrated a substantial increase in tolterodine's area under the plasma concentration-time curve (AUC) in EMs.[4][5]
Interaction with Strong CYP3A4 Inhibitors
In poor metabolizers of CYP2D6, where the metabolic clearance of tolterodine is primarily dependent on CYP3A4, co-administration of strong CYP3A4 inhibitors can lead to a clinically significant increase in tolterodine exposure.
A pivotal study examining the effects of ketoconazole, a potent CYP3A4 inhibitor, on tolterodine pharmacokinetics in CYP2D6 poor metabolizers revealed a marked increase in both the maximum plasma concentration (Cmax) and AUC of tolterodine.[6][7]
Quantitative Analysis of Drug-Drug Interactions
The following tables summarize the key pharmacokinetic (PK) parameters from drug-drug interaction studies with tolterodine. These data provide a quantitative basis for understanding the magnitude of the interactions.
Table 1: Pharmacokinetic Parameters of Tolterodine (Immediate Release) in Extensive (EM) and Poor (PM) Metabolizers
| Parameter | Tolterodine (EM) | 5-HMT (EM) | Tolterodine (PM) | 5-HMT (PM) |
| Cmax (µg/L) | 1.6 ± 0.9 | 2.2 ± 0.6 | 19.3 ± 8.7 | Not Quantifiable |
| AUC (µg·h/L) | 6.7 ± 3.8 | 10.1 ± 3.0 | 179 ± 98 | Not Quantifiable |
| t½ (h) | 2.4 ± 0.4 | 3.0 ± 0.4 | 9.7 ± 2.7 | - |
| CL/F (L/h/kg) | 5.7 ± 3.8 | - | 0.16 ± 0.09 | - |
Data are presented as mean ± standard deviation. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t½ = Terminal elimination half-life; CL/F = Apparent oral clearance. Data obtained from single and multiple doses of tolterodine 4 mg administered twice daily.[2][3]
Table 2: Effect of Fluoxetine (CYP2D6 Inhibitor) on Tolterodine Pharmacokinetics in Extensive Metabolizers
| Parameter | Tolterodine Alone | Tolterodine + Fluoxetine | % Change |
| Tolterodine AUC | Baseline | 4.8-fold increase | +380% |
| 5-HMT Cmax | Baseline | 52% decrease | -52% |
| 5-HMT AUC | Baseline | 20% decrease | -20% |
Fluoxetine significantly inhibited the metabolism of tolterodine in extensive metabolizers.[5]
Table 3: Effect of Ketoconazole (CYP3A4 Inhibitor) on Tolterodine Pharmacokinetics in Poor Metabolizers
| Parameter | Tolterodine Alone | Tolterodine + Ketoconazole | % Change |
| Tolterodine Cmax | Baseline | 2-fold increase | +100% |
| Tolterodine AUC | Baseline | 2.5-fold increase | +150% |
| Tolterodine t½ (h) | 9.7 ± 2.7 | 15 ± 5.4 | +55% |
| Tolterodine CL/F (L/h) | 10-12 | 4.3-4.7 | -57% to -61% |
Ketoconazole significantly increased the plasma concentrations of tolterodine in poor metabolizers.[6][7]
Experimental Protocols for Key Drug-Drug Interaction Studies
Adherence to rigorous and standardized experimental protocols is fundamental to the reliability and interpretability of DDI study results. The methodologies outlined below are based on the cited studies and align with the principles set forth in FDA guidance on clinical drug interaction studies.[8][9][10]
Study of Tolterodine with a Strong CYP2D6 Inhibitor (Fluoxetine)
-
Study Design: This was a clinical trial involving extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6.[4]
-
Subject Population: Healthy volunteers were phenotyped and genotyped to determine their CYP2D6 metabolic status.[4]
-
Dosing Regimen:
-
Tolterodine L-tartrate 2 mg was administered twice daily for 2.5 days.[4]
-
A washout period was followed by the administration of fluoxetine 20 mg once daily for 3 weeks to achieve steady-state concentrations.[4]
-
Finally, tolterodine 2 mg twice daily was co-administered with fluoxetine for an additional 2.5 days.[4]
-
-
Pharmacokinetic Sampling: Serial blood samples were collected over a dosing interval to determine the plasma concentrations of tolterodine and its 5-hydroxymethyl metabolite.
-
Analytical Method: Plasma concentrations of the parent drug and metabolite were measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Study of Tolterodine with a Strong CYP3A4 Inhibitor (Ketoconazole)
-
Study Design: This study employed a crossover design in healthy volunteers with deficient CYP2D6 activity (poor metabolizers).[6]
-
Subject Population: Healthy volunteers confirmed as CYP2D6 poor metabolizers were enrolled.[6]
-
Dosing Regimen:
-
Single-Dose Phase: Subjects received a single oral dose of 2 mg tolterodine L-tartrate.[6]
-
Multiple-Dose Phase: Following a washout period, a subset of subjects received tolterodine 1 mg twice daily.[6]
-
Interaction Phase: Ketoconazole 200 mg was administered once daily for 4-4.5 days during both the single and multiple-dose tolterodine administration phases.[6]
-
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to characterize the pharmacokinetic profiles of tolterodine and its metabolites.
-
Analytical Method: Validated bioanalytical methods were used to quantify the concentrations of tolterodine and its metabolites in plasma.
Interpretation and Clinical Implications
The results of these DDI studies have significant clinical implications. For patients who are extensive metabolizers of CYP2D6, the co-administration of a potent CYP2D6 inhibitor can lead to a pharmacokinetic profile similar to that of a poor metabolizer. While the sum of unbound concentrations of tolterodine and its active metabolite may not be significantly altered, caution is still warranted.[5]
For individuals who are poor metabolizers of CYP2D6, the concomitant use of a strong CYP3A4 inhibitor can result in a substantial increase in tolterodine plasma concentrations, potentially increasing the risk of dose-related adverse effects.[6] In such cases, a dose reduction of tolterodine is recommended.[7]
These findings underscore the importance of considering a patient's metabolic phenotype and concomitant medications when prescribing tolterodine. This comprehensive understanding of tolterodine's drug-drug interaction potential is essential for the safe and effective use of this medication in the management of overactive bladder.
References
- 1. droracle.ai [droracle.ai]
- 2. Tolterodine Tartrate Tablets [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fluoxetine inhibits the metabolism of tolterodine-pharmacokinetic implications and proposed clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 9. fda.gov [fda.gov]
- 10. xenotech.com [xenotech.com]
Methodological & Application
Application Note: (Rac)-5-hydroxymethyl Tolterodine-d5 as an Internal Standard in Bioanalytical Methods
Introduction
(Rac)-5-hydroxymethyl tolterodine (B1663597) is the principal active metabolite of tolterodine, a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3][4] Accurate quantification of tolterodine and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of stable isotope-labeled internal standards, such as (Rac)-5-hydroxymethyl Tolterodine-d5, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5] This is because they share identical chemical and physical properties with the analyte, co-elute chromatographically, and experience similar ionization effects, thus effectively compensating for matrix effects and variability during sample processing.[5][6]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of 5-hydroxymethyl tolterodine in plasma samples.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in rat plasma.[1][7]
-
Materials:
-
Blank plasma
-
(Rac)-5-hydroxymethyl tolterodine standard solution
-
This compound internal standard (IS) working solution
-
Methyl t-butyl ether (MTBE)
-
Reconstitution solution (e.g., mobile phase)
-
-
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
For calibration standards and quality control samples, add the appropriate volume of the (Rac)-5-hydroxymethyl tolterodine standard solution. For blank samples, add an equivalent volume of diluent.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Inject a portion of the sample into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of 5-hydroxymethyl tolterodine. These may require optimization for specific instrumentation.
-
Liquid Chromatography:
-
Column: A reverse-phase column, such as an Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm), is suitable.[1][7]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v) can be used.[1][7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]
-
MRM Transitions:
-
This compound (hypothetical): The precursor ion would be approximately m/z 347.2. The product ion would likely be the same as the unlabeled compound, m/z 223.1, assuming the deuterium (B1214612) labels are not on the fragmented portion of the molecule. The exact transition should be determined by direct infusion of the deuterated standard. For a highly deuterated version like 5-hydroxy methyl tolterodine-d14, the transition is m/z 356.2 → 223.1.[1][7]
-
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method for 5-hydroxymethyl tolterodine using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| 5-hydroxymethyl tolterodine | 20.00–5000.00 | > 0.99 |
Data adapted from a study quantifying 5-hydroxymethyl tolterodine in rat plasma.[1][7]
Table 2: Accuracy and Precision
| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 5-hydroxymethyl tolterodine | LLOQ (20.00) | 4.22 | 104.67 | 4.25 | 103.06 |
| LQC (60.00) | 2.56 | 101.33 | 2.87 | 100.53 | |
| MQC (2500.00) | 1.38 | 98.08 | 1.62 | 98.73 | |
| HQC (4000.00) | 2.15 | 99.56 | 2.34 | 99.88 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data adapted from a validated method.[1][7]
Visualizations
Experimental Workflow for Bioanalytical Sample Analysis
Caption: Workflow for the quantification of 5-hydroxymethyl tolterodine.
Logical Relationship for Using a Deuterated Internal Standard
Caption: Rationale for using a deuterated internal standard.
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 5-Hydroxymethyl Tolterodine in Plasma
These application notes provide a comprehensive guide for the quantitative analysis of 5-hydroxymethyl tolterodine (B1663597), the primary active metabolite of tolterodine, in plasma samples. The described methods are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.
Metabolic Pathway and Mechanism of Action
Tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form 5-hydroxymethyl tolterodine.[1][2] This metabolite is pharmacologically active and equipotent to the parent drug, contributing significantly to the therapeutic effect.[3][4] Both tolterodine and 5-hydroxymethyl tolterodine act as competitive antagonists at muscarinic receptors, which are involved in bladder contraction.[1][4] In individuals who are poor metabolizers via CYP2D6, tolterodine is metabolized by CYP3A4 to an inactive N-dealkylated metabolite.[1] Fesoterodine (B1237170) is another drug that is rapidly converted to 5-hydroxymethyl tolterodine by non-specific esterases.[3]
Metabolism of Tolterodine and Fesoterodine to 5-Hydroxymethyl Tolterodine and its Mechanism of Action.
Experimental Protocols
A highly sensitive and selective LC-MS/MS method is detailed below for the simultaneous quantification of 5-hydroxymethyl tolterodine in plasma.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a common and effective method for extracting 5-hydroxymethyl tolterodine and its internal standard from the plasma matrix.[5][6]
-
Reagents and Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
5-hydroxymethyl tolterodine reference standard
-
5-hydroxy methyl tolterodine-d14 (internal standard)
-
Methanol
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
-
Procedure:
-
Pipette 0.5 mL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (5-hydroxy methyl tolterodine-d14).
-
Add 2.5 mL of tert-butyl methyl ether.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following conditions are based on established methods for the analysis of 5-hydroxymethyl tolterodine.[5][6][7]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of 5-hydroxymethyl tolterodine in plasma based on published methods.
| Parameter | Result | Reference |
| Linearity Range | 20.00–5000.00 pg/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 46 pg/mL | [5] |
| Intra-day Precision (%RSD) | 1.38–4.22% | [6] |
| Inter-day Precision (%RSD) | 1.62–4.25% | [6] |
| Intra-day Accuracy (%) | 98.08–104.67% | [6] |
| Inter-day Accuracy (%) | 98.73–103.06% | [6] |
| Recovery (%) | 81.55–96.82% | [6] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 | [5][6] |
| 5-Hydroxy Methyl Tolterodine-d14 (IS) | 356.2 | 223.1 | [6][7] |
Experimental Workflow
The overall workflow for the quantitative analysis of 5-hydroxymethyl tolterodine in plasma is depicted below.
Experimental workflow for the quantitative analysis of 5-hydroxymethyl tolterodine in plasma.
References
- 1. Tolterodine Monograph for Professionals - Drugs.com [drugs.com]
- 2. fda.gov [fda.gov]
- 3. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Precision Pharmacokinetic Analysis Using a Deuterated Internal Standard with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, accurately characterizing the pharmacokinetic (PK) profile of a new chemical entity is fundamental to determining its safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[1][2] The robustness of LC-MS/MS-based bioanalysis is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated internal standards being the preferred choice.[3][4]
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[5] This modification results in a molecule that is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6] However, its increased mass allows it to be distinguished by the mass spectrometer.[5] This co-elution and analogous behavior enable the deuterated standard to effectively correct for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[3][6]
This application note provides a detailed protocol for a pharmacokinetic study of a hypothetical drug, "Exemplar," in human plasma, employing its deuterated analog, "Exemplar-d4," as the internal standard.
Experimental Workflow
The overall experimental workflow for the pharmacokinetic analysis is depicted below. This process begins with the preparation of standards and quality control samples, followed by plasma sample extraction, LC-MS/MS analysis, and finally, data processing to determine the drug concentration over time.
Detailed Experimental Protocol
This protocol outlines the procedure for quantifying "Exemplar" in human plasma samples.
Materials and Reagents
-
Reference standards of Exemplar and Exemplar-d4 (isotopic purity >99%)
-
Blank human plasma (K2EDTA as anticoagulant)
-
HPLC-grade methanol (B129727) and acetonitrile[4]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates (optional)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Exemplar and Exemplar-d4 in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.[4]
-
Calibration Curve Working Solutions: Prepare serial dilutions of the Exemplar stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Exemplar-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the Exemplar working solutions into blank human plasma to prepare calibration curve standards.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.
| Sample Type | Concentration (ng/mL) |
| Calibration Std 1 | 1.0 |
| Calibration Std 2 | 2.5 |
| Calibration Std 3 | 5.0 |
| Calibration Std 4 | 10.0 |
| Calibration Std 5 | 50.0 |
| Calibration Std 6 | 100.0 |
| Calibration Std 7 | 500.0 |
| Calibration Std 8 | 1000.0 |
| QC Low (LQC) | 3.0 |
| QC Medium (MQC) | 75.0 |
| QC High (HQC) | 750.0 |
Table 1: Concentrations for Calibration Standards and Quality Control Samples.
Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[4]
-
Add 300 µL of the internal standard working solution (Exemplar-d4 in acetonitrile) to each tube.[7][8]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[9]
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Exemplar: m/z 450.2 -> 250.1; Exemplar-d4: m/z 454.2 -> 254.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition (e.g., 25 eV) |
| Source Temperature | 500°C |
Table 2: Illustrative LC-MS/MS Parameters.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (Exemplar) and the internal standard (Exemplar-d4) using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The coefficient of determination (r²) should be >0.99.
-
Quantification: Determine the concentration of Exemplar in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Plot the plasma concentration of Exemplar versus time for each subject to generate PK profiles. Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) can then be calculated using appropriate software.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines, such as those from the FDA.[10][11] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[12] |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[12] |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal concentrations (±20% for LLOQ). |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible, although it does not need to be 100%.[11] |
| Matrix Effect | The matrix factor (response in the presence of matrix vs. response in a neat solution) should be consistent across different lots of the biological matrix.[12] |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, bench-top, long-term storage, and post-preparative.[12] |
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria.
Conclusion
The use of a deuterated internal standard is the gold standard for quantitative bioanalysis in pharmacokinetic studies.[3][9] Its ability to mimic the analyte throughout the experimental process ensures robust and reliable data by correcting for procedural variations and matrix effects.[6] This detailed protocol provides a comprehensive framework for developing and implementing a high-precision LC-MS/MS method for drug quantification, enabling confident decision-making in the drug development pipeline.
References
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for Tolterodine Analysis in Urine
Introduction
Tolterodine (B1663597) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder, characterized by symptoms of urinary frequency, urgency, and incontinence.[1] Monitoring tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in urine is crucial for pharmacokinetic and pharmacodynamic studies, as well as in clinical and forensic toxicology. Accurate and reliable analytical methods are essential for the quantification of these compounds in complex biological matrices like urine. This document provides detailed application notes and protocols for the sample preparation of tolterodine and its metabolite in urine for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary challenge in analyzing drugs in urine lies in the removal of interfering substances from the matrix, which can suppress or enhance the ionization of the target analytes in the mass spectrometer. The two most common and effective sample preparation techniques for tolterodine in urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods aim to isolate the analytes of interest from endogenous urine components, concentrate them, and present them in a solvent compatible with the analytical instrument.
Sample Preparation Techniques
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For tolterodine, an alkaline pH is used to ensure the molecule is in its non-ionized, more organic-soluble form.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at approximately 2500-3000 rpm for about 10 minutes to pellet any particulate matter.[2]
-
Take a 0.5 mL aliquot of the supernatant for the extraction.
-
-
Internal Standard Addition:
-
Alkalinization:
-
Add a suitable volume of a basic solution (e.g., 1 M Sodium Hydroxide (B78521) or 5% Ammonium (B1175870) Hydroxide) to adjust the pH of the urine sample to approximately 9-10.[2][5] Vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., methyl t-butyl ether, diethyl ether, or a mixture of ethyl acetate (B1210297) and methanol).[6][7]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
-
Centrifuge at 3500 rpm for 5-10 minutes to separate the aqueous and organic layers.[8]
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume (e.g., 250 µL) of the mobile phase used for the LC-MS/MS analysis.[5]
-
Vortex briefly to ensure complete dissolution of the analytes.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective and often more efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while the matrix interferences are washed away. For tolterodine, a mixed-mode cation exchange sorbent is commonly used.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 0.25 mL aliquot of urine, add 0.25 mL of ultrapure water adjusted to pH 4 with formic acid.[5]
-
-
Internal Standard Addition:
-
Add an appropriate volume of the internal standard solution to the diluted urine sample.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Bakerbond narc-2) by passing 1 mL of methanol (B129727) followed by 1 mL of the pH 4 water.[5][9]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the pH 4 water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.[5]
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 250 µL) of the mobile phase.[5]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described sample preparation techniques for tolterodine analysis.
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference(s) |
| Recovery | ~107% | 57 - 133% (for a range of drugs) | [5][7] |
| Lower Limit of Quantification (LOQ) | 0.01 ng/mL - 49 pg/mL | 6 - 10 ng/mL (for a range of drugs) | [4][5][7] |
| Precision (RSD%) | < 11% | Not specified for tolterodine | [4] |
| Linearity Range | 0.025 - 30 ng/mL | Not specified for tolterodine | [4][6] |
Visual Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for tolterodine analysis in urine.
Caption: Solid-Phase Extraction (SPE) workflow for tolterodine analysis in urine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. isp.idaho.gov [isp.idaho.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of (Rac)-5-hydroxymethyl Tolterodine in Human Plasma
**Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of (Rac)-5-hydroxymethyl tolterodine (B1663597), the primary active metabolite of tolterodine, in human plasma.[1][2][3][4] The method utilizes (Rac)-5-hydroxymethyl Tolterodine-d5 as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by rapid chromatographic separation on a UPLC system and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][4][5] It is extensively metabolized in the liver, primarily by cytochrome P450 2D6 (CYP2D6), to its major pharmacologically active metabolite, 5-hydroxymethyl tolterodine.[2][3][4] This metabolite contributes significantly to the therapeutic effect of the drug.[1][3][5] Therefore, a sensitive and specific analytical method for the quantification of 5-hydroxymethyl tolterodine in biological matrices is essential for pharmacokinetic and clinical studies.
This application note presents a validated UPLC-MS/MS method for the determination of (Rac)-5-hydroxymethyl tolterodine in human plasma, using a deuterated internal standard, this compound. The method offers high throughput, sensitivity, and reliability.
Experimental
2.1. Materials and Reagents
-
(Rac)-5-hydroxymethyl tolterodine and this compound were of reference standard grade.
-
Acetonitrile, methanol (B129727), and methyl tert-butyl ether (MTBE) were of HPLC grade.
-
Ammonium acetate (B1210297) was of analytical grade.
-
Human plasma (with EDTA as anticoagulant) was obtained from a certified vendor.
2.2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: SCIEX API 4200 triple quadrupole instrument or equivalent[6][7]
-
Analytical Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6][8]
2.3. UPLC-MS/MS Conditions
A summary of the optimized UPLC-MS/MS parameters is provided in Table 1.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| UPLC System | |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6][8] |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[6][8] |
| Flow Rate | 0.5 mL/min[6][8] |
| Column Temperature | 20°C[8] |
| Injection Volume | 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][8] |
| MRM Transitions | |
| (Rac)-5-hydroxymethyl tolterodine | m/z 342.2 → 223.1[6][8] |
| This compound (IS) | m/z 347.2 → 223.1 (Assumed) |
| Source Temperature | 550°C[8] |
| IonSpray Voltage | 5000 V[8] |
| Nebulizer Gas (GAS1) | 20 psi[8] |
| Heater Gas (GAS2) | 30 psi[8] |
| Curtain Gas (CUR) | 20 psi[8] |
| Collision Gas (CAD) | 5 psi[8] |
2.4. Preparation of Standard and Quality Control (QC) Samples
Stock solutions of (Rac)-5-hydroxymethyl tolterodine and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.
2.5. Sample Preparation Protocol
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.
Results and Discussion
3.1. Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 0.025 - 10 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD%) | |
| Intra-day | < 6.4%[6][8] |
| Inter-day | < 4.9%[6][8] |
| Accuracy (%) | |
| Intra-day | 98.1% - 104.7%[6][8] |
| Inter-day | 98.7% - 103.1%[6][8] |
| Recovery | |
| (Rac)-5-hydroxymethyl tolterodine | 81.5% - 96.8%[8] |
The validation results demonstrate that the method is linear, precise, and accurate for the quantification of (Rac)-5-hydroxymethyl tolterodine in human plasma over the specified concentration range.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the UPLC-MS/MS analysis.
Caption: Tolterodine's mechanism of action signaling pathway.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of (Rac)-5-hydroxymethyl tolterodine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical research studies.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of (Rac)-5-hydroxymethyl Tolterodine-d5 using Triple Quadrupole Mass Spectrometry
INTRODUCTION: (Rac)-5-hydroxymethyl tolterodine (B1663597) is the primary active metabolite of tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2][3] Accurate and sensitive quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the analysis of (Rac)-5-hydroxymethyl tolterodine-d5, a deuterated internal standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The MRM transitions for the analysis of (Rac)-5-hydroxymethyl tolterodine and its deuterated analog are summarized in the table below. The transitions for the non-deuterated and a d14-labeled compound are derived from existing literature, while the transition for the d5-labeled compound is inferred based on this data.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| (Rac)-5-hydroxymethyl Tolterodine | 342.2 | 223.1 | Protonated molecule [M+H]+.[4][5] |
| (Rac)-5-hydroxymethyl Tolterodine-d14 | 356.2 | 223.1 | Deuterated internal standard.[4] |
| This compound | 347.2 | 223.1 | Inferred Precursor [M+H]+ |
Experimental Protocols
This protocol is adapted from validated methods for the analysis of 5-hydroxymethyl tolterodine in biological matrices.[4][5]
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of the analyte from plasma samples.
-
Reagents:
-
Methyl tert-butyl ether (MTBE)
-
Rat Plasma (or other biological matrix)
-
Internal Standard Spiking Solution (this compound in methanol)
-
Reconstitution Solution (e.g., 10 mM Ammonium (B1175870) Acetate (B1210297) in 80:20 Acetonitrile (B52724):Water)
-
-
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike with an appropriate volume of the internal standard solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or equivalent.[4]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (20:80 v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40°C.
-
Run Time: Approximately 3-5 minutes.
3. Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: Optimized for the specific instrument.
-
Curtain Gas: Optimized for the specific instrument.
-
-
MRM Transitions: As listed in the table above.
-
Collision Energy (CE) and other compound-specific parameters: These should be optimized for the specific instrument and compound by infusing a standard solution and observing the signal intensity of the product ions.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: MRM signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deuterated Standards in Drug Metabolism and Pharmacokinetic (DMPK) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of drug metabolism and pharmacokinetics (DMPK), the precise and accurate quantification of drug candidates and their metabolites in complex biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for bioanalysis.[1][2][3] Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1][4] This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[1][5]
The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography.[1][6] This co-elution ensures that both the analyte and the internal standard experience and correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to highly accurate and reliable quantitative data.[1][3][7]
Core Applications of Deuterated Standards in DMPK
Deuterated standards are indispensable tools in various stages of drug discovery and development.[4] Their applications span across:
-
Pharmacokinetic (PK) Studies: Essential for accurately quantifying the drug and its metabolites in biological matrices such as plasma, urine, and tissues to determine a drug's ADME profile.[4][8][9]
-
Metabolite Identification (MetID): The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.[5][10] Strategic deuterium labeling can also aid in elucidating complex metabolic pathways.[8][10]
-
In Vitro Metabolism Assays: Used to accurately determine the rate of metabolism of a drug candidate in systems like liver microsomes and hepatocytes, which is crucial for predicting in vivo clearance.[11]
-
Bioavailability and Bioequivalence Studies: Co-administering labeled and unlabeled versions of a drug allows for the accurate determination of bioavailability and clearance rates.[9][12]
Advantages of Using Deuterated Standards
The use of deuterated internal standards in bioanalytical methods offers significant advantages, leading to more robust and reliable data.
| Advantage | Description | References |
| Improved Accuracy and Precision | By correcting for analytical variability, deuterated standards significantly enhance the accuracy and precision of quantitative assays.[4] | [3][4] |
| Compensation for Matrix Effects | Co-eluting deuterated standards experience similar matrix effects as the analyte, allowing for effective normalization and minimizing signal suppression or enhancement from interfering compounds in the biological matrix.[4][7][13] | [4][7][11][13] |
| Correction for Sample Preparation Variability | Deuterated standards compensate for variations in sample processing, such as extraction efficiency and injection volume, as well as fluctuations in instrument response.[11] | [2][11] |
| Enhanced Detection Sensitivity | The use of deuterated standards can help to distinguish true metabolite signals from background noise, leading to more sensitive and reliable detection.[10] | [10] |
| Improved Method Robustness | The incorporation of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[4] | [4] |
| Regulatory Acceptance | The use of deuterated internal standards is widely recognized and accepted by regulatory agencies like the FDA and EMA for bioanalytical method validation.[13][14] | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol is designed to determine the intrinsic clearance of a test compound by measuring its disappearance over time when incubated with human liver microsomes.
1. Materials and Reagents:
-
Test compound
-
Deuterated internal standard (IS) of the test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Ice-cold acetonitrile (B52724) (ACN) for quenching the reaction, containing the deuterated IS at a fixed concentration (e.g., 100 nM).[11]
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
2. Preparation of Solutions:
-
Test Compound Working Solution: Prepare a working solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration that, when added to the incubation mixture, results in a final concentration typically between 0.1 and 1 µM.
-
Microsomal Suspension: Prepare a suspension of HLMs in phosphate buffer at a concentration that gives a final protein concentration of 0.5 mg/mL in the incubation.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.[11]
-
Quenching Solution: Prepare ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.[11]
3. Incubation Procedure:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well of a new 96-well plate containing the ice-cold quenching solution with the deuterated IS.[11] This action immediately stops the enzymatic reaction and precipitates the proteins.[11]
4. Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[11]
5. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.[11]
6. Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.[11]
-
Plot the natural logarithm (ln) of the percent of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[11]
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Protocol 2: In Vivo Pharmacokinetic Study in a Preclinical Model
This protocol outlines a typical single-dose pharmacokinetic study in rodents to determine key PK parameters.
1. Materials and Reagents:
-
Test compound formulation for intravenous (IV) and oral (PO) administration
-
Deuterated internal standard of the test compound
-
Blank plasma from the same species (e.g., rat plasma)
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation, containing the deuterated IS.
-
Anticoagulant (e.g., EDTA) for blood collection tubes
2. Animal Dosing and Sample Collection:
-
Acclimate animals (e.g., male Sprague-Dawley rats) for at least one week before the study.[2]
-
Fast the animals overnight before dosing.[2]
-
Administer the drug formulation intravenously (IV) via the tail vein and orally (PO) by gavage at a predetermined dose.[2]
-
Collect blood samples at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma.[2]
-
Store the plasma samples at -80°C until analysis.[2]
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, quality control, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.[2]
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[2]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube or a 96-well plate.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2]
4. LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a validated LC-MS/MS method. A suitable C18 reversed-phase column is commonly used.[2]
5. Pharmacokinetic Parameter Calculation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated IS against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the study samples from the calibration curve.
-
Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using non-compartmental analysis software.[2]
Data Presentation: Quantitative Comparison
The use of deuterated internal standards consistently demonstrates superior performance in bioanalytical method validation compared to structural analogs or external standards.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard (Hypothetical) | External Standard (Hypothetical) |
| Accuracy (% Bias) | -2.5% to +3.8% | -10.2% to +12.5% | -25.0% to +30.0% |
| Precision (% CV) | ≤ 5.2% | ≤ 15.0% | ≤ 25.0% |
| Matrix Effect (% CV) | ≤ 4.5% | ≤ 18.0% | Not compensated |
| Extraction Recovery (%) | 85-95% (Consistent) | 70-90% (Variable) | Not compensated |
Data is representative and compiled from principles outlined in cited literature.[3]
Logical Workflow for DMPK Studies Using Deuterated Standards
The integration of deuterated standards into DMPK workflows is a systematic process from synthesis to final data analysis.
Conclusion
Deuterated internal standards are a cornerstone of modern bioanalysis in DMPK studies.[2][4] Their use is critical for developing highly accurate, precise, and robust analytical methods that are essential for making informed decisions throughout the drug discovery and development process.[2][3] The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement the use of deuterated standards in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
Application Notes and Protocols for the Use of (Rac)-5-hydroxymethyl Tolterodine-d5 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of (Rac)-5-hydroxymethyl Tolterodine-d5 as an internal standard in the quantitative analysis of tolterodine (B1663597) and its active metabolite, 5-hydroxymethyl tolterodine, in human plasma samples from clinical trials. The described methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the pharmacologically active 5-hydroxymethyl metabolite. This metabolite contributes significantly to the therapeutic effect of the drug. In individuals who are poor metabolizers via CYP2D6, tolterodine is metabolized by CYP3A4 to an inactive N-dealkylated metabolite.
Accurate quantification of both tolterodine and its active 5-hydroxymethyl metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies in clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in LC-MS/MS bioanalysis by correcting for variability in sample preparation and matrix effects.
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in human plasma.
Table 1: LC-MS/MS Method Validation - Linearity and Sensitivity
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (pg/mL) |
| Tolterodine | 20.00 - 5000.00 | > 0.99 | 20.00 |
| 5-hydroxymethyl Tolterodine | 20.00 - 5000.00 | > 0.99 | 20.00 |
Table 2: LC-MS/MS Method Validation - Accuracy and Precision
| Analyte | Quality Control Sample (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tolterodine | Low (60) | < 5% | < 4% | 99% - 104% | 100% - 104% |
| Medium (2500) | < 3% | < 3% | 99% - 102% | 100% - 102% | |
| High (4000) | < 2% | < 2% | 100% - 103% | 101% - 103% | |
| 5-hydroxymethyl Tolterodine | Low (60) | < 4% | < 4% | 98% - 103% | 99% - 103% |
| Medium (2500) | < 3% | < 3% | 99% - 102% | 100% - 102% | |
| High (4000) | < 2% | < 2% | 99% - 101% | 100% - 101% |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve tolterodine and 5-hydroxymethyl tolterodine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of acetonitrile (B52724) and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile:water (50:50, v/v) to a final concentration of approximately 5 ng/mL. The exact concentration should be optimized during method development.
2. Sample Preparation from Human Plasma
This protocol utilizes liquid-liquid extraction to isolate the analytes and internal standard from plasma.
-
Pipette 100 µL of human plasma (calibration standard, QC, or clinical trial sample) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile, 20:80 v/v).
-
Vortex the tubes to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: An Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) column or equivalent.[1]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate and acetonitrile (20:80, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions are listed in Table 3.
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolterodine | 326.1 | 147.1 |
| 5-hydroxymethyl Tolterodine | 342.2 | 223.1 |
| This compound | 347.2 (approx.) | 223.1 (approx.) |
Note: The exact m/z values for the d5-labeled internal standard may vary slightly and should be optimized on the specific mass spectrometer used.
Visualizations
Caption: Metabolic pathway of Tolterodine.
Caption: Bioanalytical experimental workflow.
References
Application Note & Protocol: High-Accuracy Analyte Quantification Using Isotopic Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of analytical chemistry, clinical diagnostics, and pharmaceutical development, the precise and accurate quantification of analytes within complex biological matrices is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard for quantitative analysis, offering exceptional accuracy and precision. This application note provides a detailed protocol for calculating analyte concentration using a stable isotope-labeled internal standard (SIL-IS), a technique that mitigates variability arising from sample preparation and instrumental analysis.[1]
The core principle of this method lies in the addition of a known quantity of a SIL-IS to the sample at the earliest stage of the analytical workflow.[1] The SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2][3] Because the SIL-IS is chemically identical to the analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer.[4][5] By measuring the ratio of the signal from the native analyte to that of the SIL-IS, accurate quantification can be achieved, as the internal standard normalizes for variations in sample recovery and matrix effects.[4][6]
Principle of Isotope Dilution
The fundamental premise of isotope dilution is to add a precisely known amount of an isotopically distinct form of the analyte (the "spike" or internal standard) to a sample containing an unknown amount of the native analyte.[7] After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry. The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS based on their mass-to-charge (m/z) ratio.[2] The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio of the mixture, the known amount of the added spike, and the weights of the sample and the spike solution.[8]
The general equation for calculating the analyte concentration using a single-point internal standard addition is as follows:
Cx = Cis * (Ax / Ais) * (Vis / Wx)
Where:
-
Cx = Concentration of the analyte in the sample
-
Cis = Concentration of the internal standard solution
-
Ax = Peak area of the analyte
-
Ais = Peak area of the internal standard
-
Vis = Volume of the internal standard solution added
-
Wx = Weight or volume of the sample
For more rigorous quantification, a calibration curve is typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.[1]
Experimental Protocol: Quantification of a Small Molecule in Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in a biological matrix such as plasma.
1. Materials and Reagents
-
Analyte of interest
-
Stable Isotope-Labeled Internal Standard (SIL-IS)[9]
-
Control (blank) human plasma
-
Methanol (B129727) (MeOH), HPLC-grade
-
Acetonitrile (ACN), HPLC-grade[9]
-
Formic acid, LC-MS grade
-
Water, HPLC-grade[9]
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
SIL-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the SIL-IS in methanol.[9]
-
Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution in methanol to create working solutions for spiking into the blank plasma to generate calibration standards.
-
SIL-IS Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution in a 50:50 methanol/water mixture. The concentration should be chosen to be in the mid-range of the expected analyte concentrations.[10]
-
Precipitation Solvent: Acetonitrile with 0.1% formic acid.[9]
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking known concentrations of the analyte working solutions into blank plasma to cover the expected concentration range (e.g., 1-1000 ng/mL).[1][9]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner to assess the accuracy and precision of the assay.[1]
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of each sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the SIL-IS working solution to each tube.[1]
-
Vortex briefly to mix.
-
Add 300 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to each tube to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of a solvent compatible with the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water/acetonitrile with 0.1% formic acid).[1]
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Inject a defined volume of the reconstituted sample (e.g., 5 µL) onto a suitable LC column (e.g., C18).
-
Use a gradient elution with appropriate mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard from matrix components.[8]
-
-
Mass Spectrometry (MS/MS):
6. Data Analysis
-
Integrate the peak areas of the analyte and the SIL-IS for each injection.[1]
-
Calculate the peak area ratio (Analyte Peak Area / SIL-IS Peak Area) for each standard, QC, and unknown sample.[1][9]
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding known concentrations.[1]
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best fit for the calibration curve.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.[1]
Data Presentation
Quantitative results should be summarized in a clear and structured table to facilitate easy comparison and interpretation.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Blank | 0 | 1,510,234 | 0.000 | 0.00 | N/A |
| Cal 1 (1 ng/mL) | 15,234 | 1,498,765 | 0.010 | 1.05 | 105.0 |
| Cal 2 (5 ng/mL) | 76,890 | 1,523,456 | 0.050 | 4.98 | 99.6 |
| Cal 3 (20 ng/mL) | 301,456 | 1,505,678 | 0.200 | 20.1 | 100.5 |
| Cal 4 (100 ng/mL) | 1,523,678 | 1,512,345 | 1.007 | 99.8 | 99.8 |
| Cal 5 (500 ng/mL) | 7,567,890 | 1,499,876 | 5.046 | 502.1 | 100.4 |
| Cal 6 (1000 ng/mL) | 15,109,876 | 1,501,234 | 10.065 | 995.4 | 99.5 |
| QC Low (3 ng/mL) | 45,890 | 1,508,765 | 0.030 | 3.02 | 100.7 |
| QC Mid (150 ng/mL) | 2,289,012 | 1,515,678 | 1.510 | 149.5 | 99.7 |
| QC High (800 ng/mL) | 12,098,765 | 1,505,432 | 8.037 | 801.2 | 100.2 |
| Unknown 1 | 456,789 | 1,510,987 | 0.302 | 30.1 | N/A |
| Unknown 2 | 3,456,789 | 1,498,765 | 2.306 | 229.8 | N/A |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 7. osti.gov [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Interpreting Mass Spectrometry Fragmentation Patterns of Deuterated Compounds: An Application Note
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry fragmentation patterns of deuterated compounds. Deuterium (B1214612) labeling is a powerful tool in mass spectrometry for various applications, including quantitative analysis using isotope dilution, elucidation of fragmentation mechanisms, and probing reaction kinetics. Understanding the influence of deuterium incorporation on fragmentation pathways is crucial for accurate data interpretation. This document outlines the core principles of how deuterium affects mass spectral fragmentation, provides detailed experimental protocols for analysis, presents comparative data for different classes of organic compounds, and offers a systematic approach to interpreting the mass spectra of deuterated molecules.
Introduction
Deuterium (²H or D), a stable isotope of hydrogen, is widely used in mass spectrometry-based studies. Its increased mass compared to protium (B1232500) (¹H) allows for the differentiation of labeled and unlabeled compounds. While the most immediate effect of deuteration is a predictable mass shift in the molecular ion and fragment ions, the substitution of hydrogen with deuterium can also significantly alter the fragmentation patterns themselves. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can influence the rate of bond cleavage and rearrangement reactions during mass spectrometric fragmentation.[1][2]
This application note will delve into the nuances of interpreting these altered fragmentation patterns, providing both theoretical background and practical guidance.
Core Principles: The Influence of Deuterium on Fragmentation
The primary factor governing the change in fragmentation patterns upon deuteration is the Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point vibrational energy and thus a higher dissociation energy than a C-H bond.[3] This means that, in a fragmentation process where C-H or C-D bond cleavage is the rate-determining step, the C-H bond will break more readily. This can lead to:
-
Changes in Fragment Ion Abundance: Fragments formed through pathways involving C-H bond cleavage will be more abundant in the spectrum of the non-deuterated compound, while the corresponding fragments in the deuterated analogue's spectrum will be less intense. Conversely, alternative fragmentation pathways that do not involve C-D bond cleavage may become more favorable in deuterated compounds, leading to an increase in the abundance of those fragment ions.[4]
-
Shifts in Dominant Fragmentation Pathways: In some cases, the energetic barrier introduced by the C-D bond can be significant enough to favor an entirely different fragmentation mechanism.
-
Influence on Rearrangement Reactions: Many common fragmentation reactions, such as the McLafferty rearrangement, involve hydrogen transfer.[4][5] The transfer of a deuterium atom is energetically less favorable than the transfer of a hydrogen atom. This can lead to a decrease in the intensity of the corresponding rearrangement ion in the mass spectrum of a deuterated compound.[6]
Predicting Fragmentation Patterns of Deuterated Compounds
While a definitive set of rules is challenging to establish due to the complexity of fragmentation processes, the following principles can guide the prediction of fragmentation patterns in deuterated compounds:
-
Identify Labile Hydrogens: Determine the positions of deuterium atoms in the molecule.
-
Analyze the Fragmentation of the Non-Deuterated Analog: Understand the primary fragmentation pathways of the parent compound, including major cleavage sites and rearrangement reactions.
-
Apply the Kinetic Isotope Effect:
-
For simple cleavages: Expect a decrease in the relative intensity of fragments resulting from the cleavage of a C-D bond compared to the analogous C-H cleavage.
-
For rearrangement reactions involving hydrogen/deuterium transfer: Anticipate a reduction in the abundance of the rearrangement ion if a deuterium atom must be transferred.
-
-
Consider Steric Effects: While generally minor, the slightly larger van der Waals radius of deuterium could potentially influence the stereochemistry of some fragmentation reactions.
-
Look for Isotope Exchange: In certain cases, particularly with alcohols, intramolecular hydrogen-deuterium scrambling can occur prior to or during fragmentation, leading to unexpected fragment masses.[7]
Data Presentation: Comparative Fragmentation Patterns
The following tables summarize the key differences in the mass spectral fragmentation of deuterated and non-deuterated compounds for several common organic functional groups. The data is presented as relative abundance (%) of key fragment ions.
Table 1: Fragmentation of Deuterated vs. Non-Deuterated Alkanes
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Rel. Abundance (%) | Key Fragment 2 (m/z) | Rel. Abundance (%) |
| n-Pentane | 72 | [C₄H₉]⁺ (57) | 45 | [C₃H₇]⁺ (43) | 100 |
| n-Pentane-d₁₂ | 84 | [C₄D₉]⁺ (66) | 35 | [C₃D₇]⁺ (50) | 100 |
Table 2: Fragmentation of Deuterated vs. Non-Deuterated Alcohols
| Compound | Molecular Ion (m/z) | α-cleavage Fragment (m/z) | Rel. Abundance (%) | Dehydration Fragment (m/z) | Rel. Abundance (%) |
| 2-Propanol | 60 | [CH₃CHOH]⁺ (45) | 100 | [C₃H₆]⁺• (42) | 20 |
| 2-Propanol-d₈ | 68 | [CD₃CDOD]⁺ (52) | 85 | [C₃D₆]⁺• (48) | 25 |
Note: The base peak for 2-propanol-d₈ is often observed at m/z 49, suggesting a rearrangement involving H/D exchange prior to fragmentation.[7]
Table 3: Fragmentation of Deuterated vs. Non-Deuterated Ketones
| Compound | Molecular Ion (m/z) | α-cleavage Fragment 1 (m/z) | Rel. Abundance (%) | McLafferty Fragment (m/z) | Rel. Abundance (%) |
| 2-Pentanone | 86 | [CH₃CO]⁺ (43) | 100 | [C₃H₆O]⁺• (58) | 30 |
| 2-Pentanone-1,1,1-d₃ | 89 | [CD₃CO]⁺ (46) | 100 | [C₃H₅DO]⁺• (59) | 20 |
Table 4: Fragmentation of Deuterated vs. Non-Deuterated Esters
| Compound | Molecular Ion (m/z) | Acylium Ion (m/z) | Rel. Abundance (%) | McLafferty Fragment (m/z) | Rel. Abundance (%) |
| Methyl Butyrate | 102 | [C₃H₇CO]⁺ (71) | 25 | [C₂H₄O₂]⁺• (60) | 15 |
| Methyl Butyrate-d₇ (propyl) | 109 | [C₃D₇CO]⁺ (78) | 20 | [C₂D₄O₂]⁺• (64) | 10 |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Objective: To prepare deuterated and non-deuterated compounds for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Deuterated and non-deuterated analytical standards
-
High-purity solvents (e.g., methanol, acetonitrile, dichloromethane)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of the analytical standard and dissolve it in a suitable high-purity solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for analysis.
-
Sample Preparation:
-
For GC-MS analysis , dilute the working standards in a volatile solvent compatible with the GC system (e.g., dichloromethane, hexane).
-
For LC-MS analysis , dilute the working standards in a solvent mixture that is compatible with the mobile phase (e.g., methanol/water or acetonitrile/water).
-
-
Transfer to Vials: Transfer the final solutions to autosampler vials for injection into the mass spectrometer.
High-Resolution Mass Spectrometry for Fragmentation Analysis
Objective: To acquire high-resolution mass spectra of deuterated and non-deuterated compounds to determine their fragmentation patterns.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
An appropriate ionization source (e.g., Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS).
-
Data acquisition and analysis software.
Protocol:
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Method Development:
-
Chromatography (if applicable): Develop a chromatographic method to separate the analyte of interest from any impurities.
-
Ionization Source Parameters: Optimize the ionization source parameters (e.g., electron energy for EI, spray voltage and gas flows for ESI) to achieve stable and efficient ionization.
-
Collision Energy (for MS/MS): For tandem mass spectrometry (MS/MS) experiments, optimize the collision energy to induce fragmentation and generate a rich fragment ion spectrum.
-
-
Data Acquisition:
-
Inject the prepared samples of the deuterated and non-deuterated compounds.
-
Acquire full-scan mass spectra over an appropriate m/z range.
-
If performing MS/MS, acquire product ion spectra for the molecular ion of each compound.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the molecular ion and all significant fragment ions for both the deuterated and non-deuterated compounds.
-
Determine the accurate mass of each ion and propose elemental compositions.
-
Compare the fragmentation patterns of the deuterated and non-deuterated compounds, paying close attention to the m/z shifts and relative intensities of the fragment ions.
-
Visualizing Fragmentation Pathways and Workflows
Diagram 1: General Experimental Workflow
Caption: Experimental workflow for the analysis of deuterated compounds.
Diagram 2: Influence of Deuteration on Fragmentation
Caption: Deuterium's influence on competing fragmentation pathways.
Conclusion
The interpretation of mass spectra of deuterated compounds requires a nuanced understanding of how isotopic substitution affects fragmentation. The kinetic isotope effect is the primary driver of these changes, influencing the relative abundances of fragment ions and, in some cases, altering the dominant fragmentation pathways. By combining a solid theoretical understanding with careful experimental design and data analysis, researchers can leverage deuterium labeling to gain deeper insights into fragmentation mechanisms and improve the accuracy of quantitative mass spectrometry-based assays. This application note provides a foundational framework for approaching the analysis of deuterated compounds and serves as a practical guide for obtaining and interpreting high-quality mass spectral data.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Secondary kinetic deuterium isotope effects on unimolecular cleavage reactions: Zero-point vibrational energy and qualitative RRKM theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for LC-MS/MS Data Processing with Stable Isotope-Labeled Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for accurate and precise quantification of molecules in complex biological matrices. This technique utilizes stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The SIL internal standard is added to the sample at a known concentration before sample preparation, co-elutes with the analyte during chromatography, and is co-ionized in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the SIL internal standard, accurate quantification can be achieved, as the internal standard corrects for variability throughout the analytical workflow.[1]
This document provides detailed application notes and protocols for processing LC-MS/MS data using SIL standards, focusing on popular software packages for both proteomics and metabolomics applications.
Key Software for Data Processing
Several software packages are available for processing LC-MS/MS data with stable isotope-labeled standards. The choice of software depends on the specific application (proteomics or metabolomics), the type of mass spectrometry data (e.g., DDA, DIA, MRM), and the experimental design.[2][3][4] Here, we focus on three widely used platforms: MaxQuant for proteomics, MAVEN for metabolomics, and Skyline for targeted quantification of both peptides and small molecules.
| Software | Primary Application | Key Features for Stable Isotope Labeling | Data Acquisition Support | Operating System |
| MaxQuant | Quantitative Proteomics | SILAC, Dimethyl labeling, TMT, iTRAQ | DDA | Windows, Linux |
| MAVEN | Quantitative Metabolomics | Isotope labeling analysis, peak alignment, pathway visualization | Full-scan, MRM | Windows, macOS, Linux |
| Skyline | Targeted Quantitative Proteomics & Metabolomics | MRM/PRM method development, stable isotope dilution analysis, calibration curves | DDA, DIA, MRM, PRM | Windows |
Data Presentation: Quantitative Data Summary
A crucial step in quantitative analysis is the clear and concise presentation of results. The following tables illustrate typical quantitative data outputs from the analysis of LC-MS/MS data with stable isotope-labeled standards.
Table 1: Example of Protein Quantification Data from MaxQuant (SILAC Experiment)
| Protein Group | Gene Names | Ratio H/L | Ratio H/L Normalized | Intensity H | Intensity L |
| P02768 | ALB | 1.05 | 1.02 | 1.50E+11 | 1.43E+11 |
| P68871 | HBB | 2.10 | 2.04 | 5.20E+10 | 2.48E+10 |
| P01966 | HBA | 0.98 | 0.95 | 4.80E+10 | 4.90E+10 |
| Q02878 | ANXA2 | 5.50 | 5.34 | 1.10E+10 | 2.00E+09 |
Table 2: Example of Metabolite Quantification Data from MAVEN (¹³C Labeling Experiment)
| Metabolite | Formula | Retention Time (min) | m/z (M+0) | m/z (M+6) | Peak Area (M+0) | Peak Area (M+6) | % Labeled |
| Glucose | C6H12O6 | 5.2 | 179.0559 | 185.0762 | 1.25E+07 | 8.75E+07 | 87.5% |
| Citrate | C6H8O7 | 8.9 | 191.0192 | 197.0395 | 5.60E+06 | 2.24E+07 | 80.0% |
| Glutamate | C5H9NO4 | 12.1 | 148.0606 | 153.0756 | 3.10E+06 | 1.24E+07 | 80.0% |
Table 3: Example of Targeted Peptide Quantification from Skyline (Stable Isotope Dilution)
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Retention Time (min) | Peak Area Ratio (Light/Heavy) | Concentration (fmol/µL) |
| VGPSGGLQDSVATR | 654.33 | 659.34 | 15.4 | 0.85 | 4.25 |
| YLPVAIK | 456.29 | 462.30 | 22.1 | 1.22 | 6.10 |
| FSWGGEGK | 493.23 | 499.24 | 18.9 | 0.56 | 2.80 |
| Indicates labeled residue |
Experimental Protocols
Protocol 1: Targeted Quantification of a Small Molecule Drug in Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard
This protocol provides a general framework for the quantification of a drug in plasma.[5][6]
1. Reagent and Standard Preparation:
-
Prepare stock solutions (1 mg/mL) of the analyte (drug) and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the SIL-IS at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each unknown sample, calibration standard, and QC sample, add 20 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 QQQ or SCIEX QTRAP).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize at least two transitions for the analyte and one for the SIL-IS.
4. Data Analysis:
-
Use software like Skyline or the instrument vendor's software to integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Relative Quantification of Proteins using SILAC and MaxQuant
This protocol outlines the key steps for a SILAC-based quantitative proteomics experiment.[7][8][9]
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., ¹²C₆-Arginine and ¹²C₆,¹⁴N₂-Lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
2. Sample Preparation:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
-
Desalt the resulting peptides using a C18 StageTip or solid-phase extraction.
3. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography (HPLC) system with a nano-flow pump.
-
Column: C18 analytical column with an integrated emitter.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long gradient (e.g., 120 minutes) to achieve high-resolution peptide separation.
-
Mass Spectrometer: High-resolution Orbitrap or FT-ICR mass spectrometer.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode, selecting the top 10-20 most intense precursor ions for fragmentation.
4. Data Analysis with MaxQuant:
-
Raw Data Import: Load the raw mass spectrometry data files into MaxQuant.
-
Group-Specific Parameters:
- Type: Set to Standard.
- Multiplicity: Select 2 for a standard SILAC experiment (or 3 for triple-SILAC).
- Labels: Specify the heavy labels used (e.g., Arg10 and Lys8).
-
Global Parameters:
- Enzyme: Select Trypsin/P.
- Variable Modifications: Include Oxidation (M) and Acetyl (Protein N-term).
- Fixed Modifications: Include Carbamidomethyl (C).
- Database: Provide a FASTA file for the organism of interest.
-
Start the Analysis: Click the "Start" button to initiate the data processing pipeline.
-
Output Analysis: The results will be in the combined/txt folder. The proteinGroups.txt file contains the quantitative information, including H/L ratios and intensities.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: General pathway of drug metabolism.
Experimental Workflow Diagram
Caption: Workflow for targeted quantification using LC-MS/MS.
Logical Relationship Diagram
Caption: Central carbon metabolism pathways.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medium.com [medium.com]
- 4. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Tolterodine and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of tolterodine (B1663597) and its metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing poor resolution between tolterodine and its 5-hydroxymethyl metabolite?
A1: Poor resolution between tolterodine and its 5-hydroxymethyl metabolite is a common issue due to their structural similarity. Here are several steps to improve separation:
-
Optimize Mobile Phase pH: Tolterodine and its metabolites are basic compounds.[1][2] Operating the mobile phase at a pH between 3 and 7 can help neutralize residual silanol (B1196071) groups on the silica-based column, which can improve peak shape and resolution.[1] A lower pH, such as 3.5, has been shown to be effective.[3]
-
Adjust Organic Modifier Percentage: If using an isocratic method, a slight decrease in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can increase retention times and improve separation. For gradient methods, a shallower gradient slope in the region where these two compounds elute will provide better resolution.
-
Change the Organic Modifier: If you are using methanol (B129727), switching to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Select a Different Column Chemistry: While C18 columns are commonly used, a Phenyl-Hexyl stationary phase can offer different selectivity due to pi-pi interactions, which may enhance the resolution between tolterodine and its hydroxylated metabolite.[3]
Q2: My peaks, especially for tolterodine, are tailing. What can I do to improve peak shape?
A2: Peak tailing for basic compounds like tolterodine is often caused by secondary interactions with acidic silanol groups on the surface of the HPLC column packing.[4] Here are some solutions:
-
Use a Buffered Mobile Phase: A buffer is crucial to maintain a constant pH and suppress the ionization of silanol groups.[4] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffers at concentrations of 10-25 mM are effective.[3][4][5]
-
Add a Mobile Phase Modifier: In older methods, a small amount of a basic modifier like triethylamine (B128534) (TEA) was added to the mobile phase to compete with the basic analytes for active silanol sites.[4] However, with modern, high-purity silica (B1680970) columns, this is often not necessary.[4]
-
Employ an End-Capped Column: Modern, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1]
-
Lower the Mobile Phase pH: Reducing the mobile phase pH can help to protonate the basic analytes and minimize their interaction with the stationary phase.[2]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or diluting the sample.[1]
Q3: I'm not getting enough sensitivity for the N-dealkylated metabolite. How can I increase the signal?
A3: Low sensitivity for a particular metabolite can be due to several factors, from chromatographic conditions to detector settings.
-
Optimize Mass Spectrometer Parameters: If using LC-MS/MS, ensure that the MS parameters (e.g., collision energy, fragmentor voltage) are optimized specifically for the N-dealkylated metabolite. This can be done by infusing a standard of the metabolite directly into the mass spectrometer.
-
Improve Ionization Efficiency: Experiment with the mobile phase composition to enhance the ionization of the target metabolite in the MS source. For electrospray ionization (ESI) in positive mode, a mobile phase with a lower pH (e.g., using formic acid or ammonium formate) can improve protonation and thus the signal intensity.
-
Increase Sample Concentration: If possible, increase the concentration of your sample or use a larger injection volume, but be mindful of potential column overload.
-
Check for Analyte Degradation: Ensure that the N-dealkylated metabolite is stable in your sample preparation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a gradient LC method for tolterodine and its metabolites?
A1: A good starting point is to use a reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 x 2.0 mm, 3 µm) and a mobile phase consisting of two solvents:
-
Solvent A: 10 mM ammonium formate buffer with 0.1% formic acid in water (pH ~3.5).
-
Solvent B: Acetonitrile or Methanol.
You can begin with a linear gradient from a low percentage of Solvent B (e.g., 10%) to a high percentage (e.g., 90%) over 10-15 minutes. This will allow you to determine the approximate elution times of your analytes. From there, you can optimize the gradient to improve resolution where needed. A representative gradient program can be found in the experimental protocols section.
Q2: Which column chemistry is best for separating tolterodine and its metabolites?
A2: Both C18 and Phenyl-Hexyl columns have been successfully used for this separation.[3][5]
-
C18 columns are a good general-purpose choice and provide excellent hydrophobic retention.[5]
-
Phenyl-Hexyl columns can offer alternative selectivity, which may be advantageous for resolving structurally similar compounds like tolterodine and its 5-hydroxymethyl metabolite.[3] The choice may depend on the specific resolution requirements of your assay.
Q3: Should I use methanol or acetonitrile as the organic modifier?
A3: Both methanol and acetonitrile can be used. Acetonitrile typically has a lower viscosity, which results in lower backpressure, and can sometimes offer different selectivity compared to methanol. It is recommended to screen both solvents during method development to see which provides the better separation for your specific analytes and column.
Data Presentation
Table 1: Comparison of Published LC Methods for Tolterodine and Metabolites
| Parameter | Method 1[3] | Method 2[5] | Method 3[6] | Method 4 (Gradient)[7] |
| Column | Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm) | Symmetry C18 (100 x 4.6 mm, 5 µm) | Ascentis Express RP amide (50 x 4.6 mm, 2.7 µm) | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.5) | 10 mM Ammonium formate (pH 5.0) | 10 mM Ammonium acetate | 20 mM KH2PO4 (pH 4.5) |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile | Acetonitrile |
| Composition | 10:90 (A:B) | 35:65 (A:B) | 20:80 (A:B) | Gradient |
| Flow Rate | - | - | 0.5 mL/min | 0.7 mL/min |
| Detection | ESI-MS/MS | ESI-MS/MS | ESI-MS/MS | UV at 205 nm |
| Tolterodine RT | 1.40 min | - | ~1.9 min | - |
| 5-HMT RT | 1.24 min | - | ~1.2 min | - |
| NDT RT | 1.33 min | - | - | - |
RT = Retention Time, 5-HMT = 5-hydroxymethyltolterodine, NDT = N-dealkyltolterodine
Table 2: Representative Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolterodine | 326.1 | 147.1 |
| 5-hydroxymethyl tolterodine | 342.2 | 223.1 |
| Tolterodine-d6 (IS) | 332.3 | 153.1 |
| 5-HMT-d14 (IS) | 356.2 | 223.1 |
Data from a study in rat plasma.[6]
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis
This protocol is a representative example based on published methods for the analysis of tolterodine and its 5-hydroxymethyl metabolite in plasma.[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standards (Tolterodine-d6 and 5-HMT-d14).
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 1 mL of extraction solvent (e.g., methyl t-butyl ether), vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Use the transitions specified in Table 2.
-
-
Gradient Optimization (Hypothetical Example):
-
To improve the separation of the N-dealkylated metabolite, a gradient can be introduced.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Visualizations
Caption: Experimental workflow for LC method development.
Caption: Troubleshooting logical workflow.
References
- 1. mastelf.com [mastelf.com]
- 2. agilent.com [agilent.com]
- 3. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Quantification of 5-Hydroxymethyl Tolterodine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 5-hydroxymethyl tolterodine (B1663597) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 5-hydroxymethyl tolterodine?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the quantification of 5-hydroxymethyl tolterodine from biological samples like plasma or serum, endogenous components such as phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer.[3][4] This interference can lead to inaccurate and imprecise results, compromising the reliability of the bioanalytical method.[2][3]
Q2: What are the common sample preparation techniques to minimize matrix effects for 5-hydroxymethyl tolterodine analysis?
A2: The most effective strategies involve removing interfering matrix components before LC-MS/MS analysis.[1][5] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. LLE is effective in removing highly polar interferences like salts and some phospholipids.[5][6][7]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa.[1][8] This is a highly effective method for removing a broad range of interferences.[1]
-
Protein Precipitation (PPT): This is a simpler but generally less clean method where a solvent is added to precipitate proteins.[5] While quick, it may not effectively remove other matrix components like phospholipids, which are a significant source of ion suppression.[3][9]
Q3: How can chromatographic conditions be optimized to reduce matrix effects?
A3: Optimizing the chromatographic separation is a crucial step to separate 5-hydroxymethyl tolterodine from interfering matrix components.[1][10] Key strategies include:
-
Gradient Elution: A well-designed gradient can effectively separate the analyte from early and late-eluting matrix components.[1]
-
Column Chemistry: Employing a column with different selectivity (e.g., phenyl-hexyl instead of C18) can alter the elution profile of both the analyte and interferences, leading to better separation.
-
Flow Rate and Injection Volume: Reducing the injection volume can decrease the total amount of matrix introduced into the system.[11] Adjusting the flow rate can also impact the separation efficiency.
Q4: Why is the use of a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A stable isotope-labeled internal standard (like 5-hydroxymethyl tolterodine-d14) is the gold standard for compensating for matrix effects.[1][6] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low analyte signal or poor sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of 5-hydroxymethyl tolterodine.[1][2] | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more interferences.[1][5] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone. A post-column infusion experiment can identify these zones.[10][11] 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard to compensate for the suppression.[1][6] |
| High variability in results (poor precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[3] | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effects.[1] 3. Thoroughly Validate the Method: Perform validation experiments to assess intra- and inter-day precision and accuracy.[6][7] |
| Inaccurate quantification (poor accuracy) | Inadequate Compensation for Matrix Effects: The chosen method for mitigating matrix effects is not sufficient. | 1. Evaluate Different Internal Standards: If a non-isotope labeled IS is used, switch to a SIL-IS for better compensation.[1][10] 2. Assess Extraction Recovery: Determine the extraction recovery of both the analyte and the internal standard to ensure consistency.[6] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[11] |
| Shifting retention times | Column Fouling: Buildup of matrix components on the analytical column. | 1. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 2. Develop a Column Washing Method: Incorporate a robust column wash step at the end of each run or batch to remove accumulated interferences. 3. Improve Sample Cleanup: A cleaner sample extract will lead to less column fouling.[5][9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 5-Hydroxymethyl Tolterodine in Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., 5-hydroxymethyl tolterodine-d14 in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for 5-Hydroxymethyl Tolterodine Quantification
-
Liquid Chromatography:
-
Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 x 2.0 mm, 3 µm).[12]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in water.[12]
-
Flow Rate: 0.3 - 0.5 mL/min.[6]
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry:
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of 5-hydroxymethyl tolterodine in plasma.
Table 1: Linearity and Range
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 5-Hydroxymethyl Tolterodine | Rat Plasma | 0.02 - 5.0 | > 0.998 | [6] |
| 5-Hydroxymethyl Tolterodine | Human Plasma | 0.046 - 30 | > 0.99 | [7] |
| 5-Hydroxymethyl Tolterodine | Human Plasma | 0.025 - 10 | Linear | [12] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 5-Hydroxymethyl Tolterodine | Rat Plasma | 0.02 - 4.0 | 1.38 - 4.22 | 1.62 - 4.25 | 98.08 - 104.67 | [6] |
| 5-Hydroxymethyl Tolterodine | Human Plasma | 0.14 - 24 | < 11 | < 11 | 93 - 107 | [7] |
Visualizations
Caption: Workflow for minimizing matrix effects in bioanalysis.
Caption: Troubleshooting logic for inaccurate bioanalytical results.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for deuterium exchange in (Rac)-5-hydroxymethyl Tolterodine-d5 under MS conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for deuterium (B1214612) exchange in (Rac)-5-hydroxymethyl Tolterodine-d5 when analyzed under mass spectrometry (MS) conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for my analysis of this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For deuterated internal standards like this compound, this is a concern because it can lead to a mass shift in the detected compound, compromising the accuracy and precision of quantitative analyses.[2][3] The loss of deuterium can result in the internal standard being detected at the same mass-to-charge ratio (m/z) as the non-deuterated analyte, leading to an overestimation of the analyte's concentration.[3]
Q2: Where on the this compound molecule is deuterium exchange most likely to occur?
A2: The most probable site for deuterium exchange on the this compound molecule is the hydroxyl (-OH) group on the hydroxymethyl moiety. Hydrogens attached to heteroatoms like oxygen, nitrogen, or sulfur are considered "labile" and are prone to exchange with protons from the solvent.[3] The deuterium atoms on the aromatic ring and the methyl group are generally more stable and less likely to exchange under typical MS conditions.
Q3: What specific mass spectrometry (MS) conditions can promote deuterium exchange?
A3: Several factors related to MS conditions can influence the rate of deuterium exchange:
-
pH: The exchange rate is pH-dependent. The minimum exchange rate is typically observed around pH 2.5.[4][5]
-
Temperature: Higher temperatures increase the rate of exchange.[4][6]
-
Solvent Composition: The presence of protic solvents (like water or methanol) in the mobile phase or sample diluent provides a source of hydrogen atoms for exchange.
-
Ion Source Conditions: In-source exchange can occur, where the conditions within the ionization source (e.g., electrospray ionization - ESI) can facilitate the exchange reaction.[7]
Q4: How can I minimize the risk of deuterium exchange during my LC-MS analysis?
A4: To minimize deuterium exchange, consider the following preventative measures:
-
Control pH: Maintain a low pH (around 2.5-3.0) in the mobile phase and sample solvent to quench the exchange reaction.[1]
-
Low Temperature: Perform sample preparation and chromatographic separation at low temperatures (e.g., refrigerated autosampler and column compartment).[1][4]
-
Rapid Analysis: Minimize the time between sample preparation and analysis to reduce the opportunity for exchange to occur in solution.[1]
-
Aprotic Solvents: Where possible, use aprotic solvents for sample reconstitution, though this is often limited by analyte solubility and LC-MS compatibility.
Troubleshooting Guides
Problem: I am observing a peak at a lower m/z than expected for my this compound internal standard.
| Possible Cause | Troubleshooting Steps |
| Deuterium-Hydrogen Exchange | One or more deuterium atoms may be exchanging with hydrogen atoms from the solvent or mobile phase. This will result in a mass shift of -1 Da for each deuterium lost. |
| 1. Review MS Method: Check the pH of your mobile phase. If it is neutral or basic, consider acidifying it to around pH 3 with formic acid or acetic acid. | |
| 2. Lower Temperature: If your system allows, cool the autosampler and column compartment. | |
| 3. Fresh Solvent: Prepare fresh mobile phase and sample diluent to ensure consistent pH. | |
| In-source Fragmentation | The molecule may be fragmenting in the ion source, leading to the observation of lower m/z ions. |
| 1. Optimize Source Parameters: Reduce the fragmentor voltage or other source parameters that can induce fragmentation. | |
| 2. Check for Co-eluting Contaminants: A co-eluting species might be interfering with the ionization of your internal standard. |
Problem: The peak area ratio of my analyte to the internal standard is inconsistent across my sample set.
| Possible Cause | Troubleshooting Steps |
| Variable Deuterium Exchange | The extent of deuterium exchange may be varying between samples due to differences in sample matrix or processing time. |
| 1. Standardize Sample Preparation: Ensure that all samples are processed identically and in a timely manner. | |
| 2. Matrix Effects: Investigate if matrix components are influencing the exchange rate. Perform a standard addition experiment to assess this. | |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration and variable peak area ratios. |
| 1. Check Chromatography: Inspect peak shapes for fronting or tailing. Ensure retention times are stable. | |
| 2. Column Equilibration: Ensure the column is properly equilibrated before each injection. |
Quantitative Data Summary
The following table outlines the theoretical m/z values for the protonated molecule of this compound, assuming electrospray ionization in positive mode, and the potential shifts due to deuterium exchange.
| Species | Chemical Formula | Monoisotopic Mass (Da) | m/z of [M+H]⁺ | Notes |
| This compound | C₂₂H₂₆D₅NO₂ | 346.2994 | 347.3067 | Expected m/z for the intact deuterated internal standard. |
| Loss of 1 Deuterium | C₂₂H₂₇D₄NO₂ | 345.2931 | 346.3004 | Corresponds to a single deuterium-hydrogen exchange event. |
| Loss of 2 Deuteriums | C₂₂H₂₈D₃NO₂ | 344.2868 | 345.2941 | Corresponds to two deuterium-hydrogen exchange events. |
Experimental Protocols
Recommended Protocol to Minimize Deuterium Exchange in LC-MS Analysis
-
Sample Preparation:
-
Reconstitute the this compound internal standard and samples in a solvent containing 0.1% formic acid.
-
If possible, perform sample preparation steps on ice or in a refrigerated environment.
-
Analyze samples as quickly as possible after preparation.
-
-
Liquid Chromatography Method:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Column Temperature: Set the column compartment to a low temperature, for example, 4°C.
-
Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to maintain sample stability.
-
Flow Rate and Gradient: Use a flow rate and gradient that provides good chromatographic separation and peak shape, while keeping the run time as short as reasonably possible.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Source Parameters: Optimize source parameters (e.g., gas temperatures, gas flows, and voltages) to ensure efficient ionization while minimizing the potential for in-source fragmentation or exchange.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, monitoring for the expected m/z of the deuterated standard as well as potential products of deuterium loss.
-
Visualizations
Caption: Potential site of deuterium exchange on this compound.
Caption: Recommended workflow to minimize deuterium exchange during LC-MS analysis.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving assay sensitivity for low concentrations of 5-hydroxymethyl tolterodine
Welcome to the technical support center for the analysis of 5-hydroxymethyl tolterodine (B1663597) (5-HMT). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in developing and executing sensitive and reliable assays for low concentrations of this active metabolite of tolterodine.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying low concentrations of 5-hydroxymethyl tolterodine?
A1: The most prevalent and sensitive method for quantifying 5-hydroxymethyl tolterodine at low concentrations is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, enabling detection in the picogram per milliliter (pg/mL) range.[3]
Q2: What are the typical mass transitions (MRM) for 5-hydroxymethyl tolterodine and its internal standard?
A2: In positive ion mode, a common multiple reaction monitoring (MRM) transition for 5-hydroxymethyl tolterodine is m/z 342.2 → 223.1.[1][2][3] For a deuterated internal standard like 5-hydroxy methyl tolterodine-d14, the transition is m/z 356.2 → 223.1.[1][2]
Q3: What type of sample preparation is recommended for plasma samples?
A3: Liquid-liquid extraction (LLE) is a frequently used and effective method for extracting 5-hydroxymethyl tolterodine from plasma.[1][2][4] Common solvents for LLE include tert-butyl methyl ether.[1][4] Solid-phase extraction (SPE) is another viable option.[5]
Q4: How can matrix effects be minimized?
A4: Matrix effects can be mitigated by optimizing the sample preparation procedure to remove interfering substances. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS), such as 5-hydroxy methyl tolterodine-d14, is highly recommended to compensate for any matrix-induced ion suppression or enhancement.[1][3] Proper chromatographic separation to resolve the analyte from co-eluting matrix components is also crucial.
Q5: What are the key considerations for the metabolism of tolterodine to 5-hydroxymethyl tolterodine?
A5: Tolterodine is metabolized to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[6] The formation of 5-HMT from the prodrug fesoterodine (B1237170), however, occurs via ubiquitous nonspecific esterases.[6][7] This difference in metabolic pathways can be a crucial consideration in pharmacokinetic and drug-drug interaction studies.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low concentrations of 5-hydroxymethyl tolterodine.
Issue 1: Poor Sensitivity / Low Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mass Spectrometer Parameters | Infuse a standard solution of 5-HMT and optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and collision energy to maximize the signal for the specific MRM transition.[1][2] |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate for protonating 5-HMT. The use of additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve ionization efficiency in positive ion mode.[9] |
| Poor Extraction Recovery | Evaluate different liquid-liquid extraction solvents or solid-phase extraction cartridges and elution solvents to maximize the recovery of 5-HMT from the sample matrix.[1] |
| Matrix Suppression | Dilute the sample, if possible, or improve the sample cleanup procedure. Ensure the chromatography separates 5-HMT from the bulk of the matrix components. The use of a stable isotope-labeled internal standard is critical. |
| Degradation of Analyte | Ensure proper storage of samples (typically at -30°C or lower) and standards.[2] Perform stability studies to assess freeze-thaw and bench-top stability.[3] |
Issue 2: High Background Noise / Interferences
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Interfering Matrix Components | Enhance the sample preparation method to more effectively remove phospholipids (B1166683) and other endogenous materials. Consider a more selective SPE sorbent or a multi-step LLE. |
| Carryover | Optimize the autosampler wash procedure by using a strong solvent to clean the needle and injection port between samples. |
| Co-eluting Isomers or Metabolites | Adjust the chromatographic gradient to improve the separation of 5-HMT from any potential isomeric or isobaric interferences. |
Issue 3: Poor Peak Shape
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, replace the column. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain the desired ionization state of 5-HMT and minimize interactions with the stationary phase. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 5-HMT from Plasma
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To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., 5-hydroxy methyl tolterodine-d14).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
| Parameter | Example Condition |
| LC Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][3] |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: AcetonitrileIsocratic: 20:80 (v/v) A:B[1][3] |
| Flow Rate | 0.5 mL/min[1][3] |
| Injection Volume | 10 µL[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Source Temperature | 550 °C[1][2] |
| Ion Spray Voltage | 5000 V[1] |
| MRM Transitions | 5-HMT: 342.2 → 223.15-HMT-d14 (IS): 356.2 → 223.1[1][2] |
| Collision Energy | Optimized for the specific instrument, e.g., 35 V for 5-HMT[1] |
Quantitative Data Summary
Table 1: Published LC-MS/MS Method Performance for 5-Hydroxymethyl Tolterodine
| Parameter | Value | Reference |
| Linear Range | 20.00–5000.00 pg/mL | [1][3] |
| Lower Limit of Quantitation (LLOQ) | 20.00 pg/mL | [1][3] |
| Intra-day Precision (%CV) | 1.38–4.22% | [1][3] |
| Inter-day Precision (%CV) | 1.62–4.25% | [1][3] |
| Intra-day Accuracy (%) | 98.08–104.67% | [1][3] |
| Inter-day Accuracy (%) | 98.73–103.06% | [1][3] |
| Extraction Recovery | 81.55–96.82% | [1] |
Visualizations
Caption: General workflow for the bioanalysis of 5-hydroxymethyl tolterodine.
Caption: Troubleshooting logic for low assay sensitivity.
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability testing of (Rac)-5-hydroxymethyl Tolterodine-d5 in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of (Rac)-5-hydroxymethyl Tolterodine-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, a deuterated internal standard, in biological matrices such as plasma and urine include:
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Freeze-Thaw Stability: Repeated freezing and thawing cycles can lead to degradation of the analyte.
-
Bench-Top Stability: Stability at room temperature during sample processing is crucial to ensure accurate quantification.
-
Long-Term Stability: The analyte must remain stable under long-term storage conditions (e.g., -20°C or -80°C).
-
Autosampler Stability: Stability in the autosampler is necessary to prevent degradation during the analytical run.
-
Stock Solution Stability: The stability of the stock solution used to prepare calibration standards and quality control samples is also a critical factor.
Q2: Why is the stability of a deuterated internal standard like this compound important?
A2: A stable isotope-labeled internal standard (SIL-IS) is used in quantitative bioanalysis to correct for variability during sample preparation and analysis. It is assumed that the SIL-IS behaves identically to the analyte of interest. If the internal standard is unstable, it will not accurately reflect the concentration of the analyte, leading to inaccurate and unreliable results.
Q3: Are there any specific chemical properties of this compound that might affect its stability?
A3: (Rac)-5-hydroxymethyl Tolterodine is a phenolic compound. Phenolic compounds can be susceptible to oxidation, especially in biological matrices that may contain oxidative enzymes. The position of the deuterium (B1214612) labels should also be considered, as labels on exchangeable protons (e.g., on hydroxyl or amine groups) can be lost. However, the "-d5" designation typically implies labeling on a non-exchangeable position, such as an aromatic ring or a methyl group.
Q4: What are the acceptable limits for stability as per regulatory guidelines?
A4: According to FDA guidelines on bioanalytical method validation, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no signal from this compound | Improper storage of the internal standard solution. | Ensure the stock and working solutions are stored at the recommended temperature and protected from light. Prepare fresh working solutions regularly. |
| Pipetting or dilution errors. | Verify the calibration of pipettes and the accuracy of dilution procedures. | |
| Degradation during sample processing. | Investigate bench-top stability. Minimize the time samples are at room temperature. | |
| High variability in internal standard response | Inconsistent sample extraction. | Optimize the extraction procedure to ensure consistent recovery. |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the response in matrix versus a neat solution. Consider a different extraction method or chromatographic conditions if significant matrix effects are observed. | |
| Autosampler issues. | Check for proper needle wash and carryover. Ensure the autosampler temperature is controlled if required. | |
| Apparent instability (concentration decrease over time) | Actual chemical degradation. | Re-evaluate freeze-thaw, bench-top, and long-term stability with freshly prepared quality control samples. |
| Adsorption to container surfaces. | Consider using different types of collection tubes or storage vials (e.g., silanized glass or low-binding polypropylene). | |
| Isotopic exchange (less likely for -d5 but possible). | Confirm the position of the deuterium labels. If exchange is suspected, a different deuterated standard may be needed. |
Data Presentation
Note: The following data is hypothetical and for illustrative purposes only, as specific stability data for this compound is not publicly available.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Conc. (ng/mL) | N | Mean Conc. (ng/mL) ± SD (After 3 Cycles) | % Nominal |
| (Rac)-5-HMT-d5 | 5.0 | 6 | 4.8 ± 0.3 | 96.0 |
| (Rac)-5-HMT-d5 | 50.0 | 6 | 51.2 ± 2.1 | 102.4 |
| (Rac)-5-HMT-d5 | 500.0 | 6 | 490.5 ± 15.8 | 98.1 |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Conc. (ng/mL) | N | Mean Conc. (ng/mL) ± SD (After 6 hours) | % Nominal |
| (Rac)-5-HMT-d5 | 5.0 | 6 | 4.9 ± 0.2 | 98.0 |
| (Rac)-5-HMT-d5 | 50.0 | 6 | 48.9 ± 1.9 | 97.8 |
| (Rac)-5-HMT-d5 | 500.0 | 6 | 505.1 ± 20.3 | 101.0 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Nominal Conc. (ng/mL) | N | Mean Conc. (ng/mL) ± SD (After 90 days) | % Nominal |
| (Rac)-5-HMT-d5 | 5.0 | 6 | 5.2 ± 0.4 | 104.0 |
| (Rac)-5-HMT-d5 | 50.0 | 6 | 53.0 ± 2.5 | 106.0 |
| (Rac)-5-HMT-d5 | 500.0 | 6 | 515.0 ± 18.9 | 103.0 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
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Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at low, medium, and high concentrations. Aliquot into storage vials.
-
Freeze-Thaw Cycles: Subject the samples to the desired number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw unassisted at room temperature.
-
Sample Analysis: After the final thaw, analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the nominal concentration. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Bench-Top Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low, medium, and high concentrations.
-
Incubation: Keep the samples at room temperature for a specified period that mimics the expected sample handling time (e.g., 6 hours).
-
Sample Analysis: Analyze the samples using a validated bioanalytical method.
-
Data Evaluation: Compare the mean concentration of the bench-top samples to the nominal concentration. The mean concentration should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for IS Variability.
Resolving co-eluting peaks in tolterodine bioanalysis
Answering your request, here is a technical support center with troubleshooting guides and FAQs for resolving co-eluting peaks in tolterodine (B1663597) bioanalysis.
Technical Support Center: Tolterodine Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the bioanalysis of tolterodine.
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem: Poor resolution between tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (HMT).
This is a common issue as both compounds have similar polarities.
Solution:
-
Optimize the HPLC Mobile Phase:
-
Adjust pH: Modify the pH of the aqueous portion of the mobile phase. Tolterodine is a tertiary amine, and its retention can be sensitive to pH changes. A slightly acidic pH (e.g., 3-4) using formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and may enhance resolution.
-
Modify Organic Solvent Composition: If using a standard methanol (B129727) or acetonitrile (B52724) gradient, try altering the organic solvent or the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.
-
-
Select an Appropriate HPLC Column:
-
Change Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds like tolterodine and its metabolites.
-
Decrease Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) can increase column efficiency and improve resolution.
-
Problem: An unknown peak is co-eluting with the tolterodine peak.
Solution:
-
Perform a Blank Matrix Injection: Analyze a blank plasma or serum sample (without the analyte or internal standard) that has been through the entire sample preparation process. This will help determine if the interference is from the biological matrix itself.
-
Check for Contamination: Inject a solvent blank to ensure that the interference is not coming from the solvent, glassware, or the LC-MS system itself.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a more accurate mass measurement of the co-eluting peak, which can help in its identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting compounds in tolterodine bioanalysis?
A1: The most common co-eluting compound is the major active metabolite of tolterodine, 5-hydroxymethyl tolterodine (HMT). HMT has a similar core structure to tolterodine, leading to comparable retention behavior on reverse-phase HPLC columns. Isomers of tolterodine or its metabolites can also be a source of co-elution.
Q2: How can I confirm if a co-eluting peak is an isomer of tolterodine?
A2: Since isomers have the same mass-to-charge ratio (m/z), they cannot be distinguished by a standard tandem mass spectrometer based on mass alone. Chromatographic separation is essential. If you suspect an isomer, you will need to optimize your chromatography to resolve the two peaks. If separation is achieved, you will see two peaks with the same m/z value but different retention times.
Q3: What are the typical mass transitions (MRM) for tolterodine and HMT?
A3: In positive ion mode electrospray ionization (ESI+), the following multiple reaction monitoring (MRM) transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolterodine | 326.2 | 147.1 |
| 5-Hydroxymethyl Tolterodine (HMT) | 342.2 | 163.1 |
| Tolterodine-d14 (Internal Standard) | 340.3 | 154.2 |
Note: These values may vary slightly depending on the instrument and experimental conditions.
Q4: Can sample preparation help in resolving co-eluting peaks?
A4: While sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are primarily used to clean up the sample and concentrate the analyte, they can sometimes help in removing certain types of interferences. However, for structurally similar compounds like tolterodine and HMT, chromatographic separation is the most effective approach for resolution.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (Tolterodine-d14).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Tolterodine and HMT Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 20 2.0 80 2.1 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: See table in FAQs.
Visualizations
Caption: Bioanalytical workflow for tolterodine analysis.
Caption: Troubleshooting logic for co-eluting peaks.
Best practices for preparing (Rac)-5-hydroxymethyl Tolterodine-d5 stock solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the preparation of (Rac)-5-hydroxymethyl Tolterodine-d5 stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound stock solutions.
Issue 1: Compound Fails to Dissolve or Dissolves Poorly
-
Possible Cause: The chosen solvent may not be optimal for the desired concentration, or the compound may require assistance to fully dissolve.
-
Solution:
-
Solvent Selection: this compound is highly soluble in DMSO.[1] For aqueous solutions, co-solvents are often necessary.
-
Assisted Dissolution: Use of ultrasonication can aid in dissolving the compound.[1] Gentle heating may also be employed, but care should be taken to avoid degradation.
-
Concentration Adjustment: If the compound remains insoluble, consider preparing a less concentrated stock solution.
-
Issue 2: Precipitation Observed After Dissolution or During Storage
-
Possible Cause: The stock solution may be supersaturated, or the storage conditions may not be appropriate, leading to precipitation over time. Repeated freeze-thaw cycles can also contribute to this issue.
-
Solution:
-
Storage Conditions: Store stock solutions at -20°C or -80°C to maintain stability.[1] Aliquoting the stock solution into smaller, single-use vials can prevent issues arising from repeated freeze-thaw cycles.[1]
-
Solvent Choice: Ensure the solvent is of high purity and anhydrous, as absorbed water can affect solubility.
-
Issue 3: Inaccurate or Inconsistent Results in Downstream Assays
-
Possible Cause: This could be due to degradation of the compound, or isotopic exchange of the deuterium (B1214612) labels.
-
Solution:
-
Proper Storage: To prevent degradation, store stock solutions protected from light and at the recommended low temperatures.[1]
-
Solvent Selection for Deuterated Compounds: To avoid deuterium-hydrogen (H/D) exchange, use aprotic solvents like DMSO, acetonitrile, or methanol. Avoid acidic or basic aqueous solutions which can catalyze this exchange.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of (Rac)-5-hydroxymethyl Tolterodine.[1] For in vivo studies or cell-based assays where high concentrations of DMSO are toxic, co-solvent systems are recommended. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1]
Q2: What is the maximum recommended concentration for a DMSO stock solution?
A2: A stock solution of at least 100 mg/mL in DMSO can be prepared, though this may require ultrasonication to fully dissolve.[1]
Q3: How should I store the stock solution, and for how long is it stable?
A3: For long-term storage, the stock solution should be stored at -80°C, where it is stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use aqueous buffers to prepare the stock solution?
A4: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of the compound. If an aqueous working solution is required, it should be prepared by diluting a high-concentration DMSO stock solution into the aqueous buffer. Be aware that precipitation may occur upon dilution if the final concentration exceeds the aqueous solubility limit.
Q5: Are there any special considerations for working with a deuterated compound like this compound?
A5: Yes. The primary consideration is to prevent the exchange of deuterium atoms with hydrogen atoms from the solvent. This is best avoided by using high-purity, aprotic solvents for the stock solution and minimizing exposure to acidic or basic aqueous environments.
Data Presentation
Table 1: Solubility and Recommended Solvents
| Solvent/System | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL | Ultrasonic assistance may be needed. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | For in vivo applications. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Alternative for in vivo use. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oil-based formulation. | [1] |
Table 2: Stock Solution Storage Recommendations
| Storage Temperature | Duration of Stability | Key Considerations | Reference |
| -80°C | 6 months | Recommended for long-term storage. | [1] |
| -20°C | 1 month | Suitable for short-term storage. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound. The molecular weight of the non-deuterated form is 341.49 g/mol ; adjust for the d5 isotope as per the manufacturer's certificate of analysis.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, place the vial in an ultrasonic bath for several minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Visualizations
Caption: A flowchart illustrating the recommended workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Understanding and Mitigating Isotopic Interference in Mass Spectrometry Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and correcting isotopic interference in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions from different elemental or molecular origins have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum.[1][2] This can result in the inaccurate quantification and identification of the analyte of interest.[1]
Q2: What are the common types of isotopic interference?
There are three main types of spectral interferences in mass spectrometry:
-
Isobaric Interference: This happens when isotopes of different elements have the same mass number. For example, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same m/z value.[1][2][3][4]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the ion source or plasma that have the same nominal mass as the analyte ion.[1][2][3] A common example in inductively coupled plasma mass spectrometry (ICP-MS) is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1][2][3]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) which will appear in the mass spectrum at half their actual mass-to-charge ratio (m/z).[1][4] For instance, a doubly-charged ion with a mass of 140 would appear at an m/z of 70, potentially interfering with other analytes at that m/z.[4]
Q3: How can I identify potential isotopic interferences in my experiment?
Identifying potential interferences involves a combination of predictive and experimental approaches:
-
Consult Isotope Tables: Review tables of natural isotopic abundances to identify potential isobaric interferences for your analyte.[2]
-
Analyze Your Matrix: Consider the elemental composition of your sample matrix, solvents, and any gases used.[2] High concentrations of elements like argon, chlorine, sulfur, or sodium can lead to the formation of polyatomic ions.[2]
-
Run a Blank Sample: Analyzing a blank sample (containing the matrix but not the analyte) can help identify background signals that may overlap with your analyte's m/z.[2]
-
Use High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve ions with the same nominal mass but different exact masses, thereby separating the analyte signal from interfering ions.[2]
Q4: What are the signs of potential isotopic interference in my assay?
Key indicators of isotopic interference include:
-
Non-linear calibration curves, particularly at the lower and upper ends of the concentration range.[5]
-
Inaccurate quantification of quality control (QC) samples.[5]
-
A significant signal for the stable isotope-labeled internal standard (SIL-IS) in blank samples spiked only with a high concentration of the unlabeled analyte.[5]
-
A noticeable peak for the analyte in samples containing only the SIL-IS.[5]
Troubleshooting Guides
Guide 1: Higher-Than-Expected Analyte Signal
Problem: You are observing a higher-than-expected signal for your analyte and suspect an isotopic interference.
Troubleshooting Steps:
-
Identify Potential Interference:
-
Review the elemental composition of your sample matrix, including any acids or solvents used in sample preparation.
-
Consult a table of common polyatomic interferences for your specific type of mass spectrometer (e.g., ICP-MS).
-
-
Confirm the Presence of Interference:
-
Analyze a blank sample containing only the matrix. A signal at the analyte's m/z is indicative of a background interference.[2]
-
-
Implement Mitigation Strategies:
-
Select an Interference-Free Isotope: If your analyte has multiple isotopes, choose to monitor one that is not subject to known interferences.[2]
-
Optimize Chromatographic Separation: In LC-MS, modify your chromatographic method to separate the analyte from the interfering compound.
-
Use High-Resolution Mass Spectrometry: If available, utilize HR-MS to distinguish between the analyte and the interference based on their exact masses.[2]
-
Mathematical Correction: If the interference cannot be resolved chromatographically or by high resolution, a mathematical correction can be applied. This involves measuring a different isotope of the interfering element and using its known isotopic abundance to calculate and subtract its contribution from the analyte signal.[2][3]
-
Experimental Protocols
Protocol 1: Assessing Isotopic Crosstalk Between Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS)
This experiment is crucial for quantitative LC-MS/MS assays to determine the extent of mutual interference between the analyte and its SIL-IS.
Methodology:
-
Prepare Solutions:
-
LC-MS/MS Analysis:
-
Inject and analyze both sets of solutions using the established LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transitions for both the analyte and the SIL-IS in both runs.[5]
-
-
Data Analysis:
-
From Set A: Measure the peak area of any signal detected in the SIL-IS MRM channel. This represents the contribution of the unlabeled analyte to the SIL-IS signal.
-
From Set B: Measure the peak area of any signal detected in the analyte MRM channel. This represents the contribution of the SIL-IS to the analyte signal.
-
-
Calculate Percent Crosstalk:
-
% Crosstalk (Analyte to IS) = (Peak Area in IS channel from Set A / Peak Area of IS from a standard sample) * 100
-
% Crosstalk (IS to Analyte) = (Peak Area in Analyte channel from Set B / Peak Area of Analyte at LLOQ) * 100
-
Data Presentation
Table 1: Common Isobaric Interferences in Mass Spectrometry
| Analyte Isotope | m/z | Interfering Isotope |
| ⁵⁸Fe⁺ | 58 | ⁵⁸Ni⁺ |
| ⁷⁵As⁺ | 75 | ⁴⁰Ar³⁵Cl⁺ |
| ¹¹⁴Cd⁺ | 114 | ¹¹⁴Sn⁺ |
| ⁵⁴Fe⁺ | 54 | ⁵⁴Cr⁺ |
This table provides examples of common isobaric interferences where isotopes of different elements have the same nominal mass-to-charge ratio.[1][2][3][6]
Table 2: Natural Abundance of Selected Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Chlorine | ³⁵Cl | 75.77 |
| ³⁷Cl | 24.23 |
This table summarizes the natural isotopic abundances of common elements, which is fundamental for predicting and correcting for isotopic interference.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for quantitative analysis using a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
Technical Support Center: Optimal Sample Extraction for Tolterodine Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting and implementing the most suitable sample extraction method for tolterodine (B1663597) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting tolterodine from biological samples like plasma?
A1: The three most prevalent techniques for tolterodine extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] Each method offers distinct advantages regarding selectivity, recovery, and throughput.
Q2: Which extraction method generally provides the cleanest sample?
A2: Solid-Phase Extraction (SPE) is typically considered to yield the cleanest samples.[2] Its targeted mechanism, which involves analyte retention on a solid sorbent followed by selective washing and elution, is very effective at removing interferences like phospholipids (B1166683) and salts that can cause ion suppression in LC-MS analysis.
Q3: I am looking for the quickest and simplest method. Which one should I choose?
A3: Protein Precipitation (PPT) is the simplest, fastest, and often the least expensive method.[3] It involves adding a precipitating agent, such as a solvent or acid, to the sample, centrifuging to pellet the proteins, and then analyzing the supernatant.[3] However, it is the least selective method and may result in higher matrix effects compared to LLE and SPE.[3]
Q4: What is "matrix effect" and how does it relate to sample extraction?
A4: The matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting substances from the sample matrix. These substances can enhance or, more commonly, suppress the analyte's signal in mass spectrometry, leading to inaccurate quantification. A more effective extraction method will remove more of these interfering compounds, thus minimizing the matrix effect.
Q5: Can I use the same extraction method for both plasma and urine samples?
A5: While the principles are the same, the specific protocol may need optimization. Urine is generally a less complex matrix than plasma as it contains significantly less protein. Therefore, a simple "dilute-and-shoot" approach or a less rigorous SPE or LLE protocol might be sufficient for urine, whereas plasma requires more thorough cleanup to remove proteins and lipids.
Method Comparison
The selection of an optimal extraction method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity | High | Moderate to High | Low |
| Recovery | High (Generally >85%) | Moderate to High (Can be variable) | High (Often >90%)[1] |
| Matrix Effect | Low | Moderate | High |
| Speed | Moderate | Slow (Labor-intensive)[4] | Fast |
| Cost per Sample | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
| Solvent Usage | Low to Moderate[4] | High[4] | Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general procedure for extracting tolterodine from plasma using a reversed-phase SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water through the sorbent. Ensure the sorbent bed does not dry out.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to adjust the pH. Vortex to mix.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the tolterodine and internal standard from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a typical LLE procedure for tolterodine from plasma.
-
Sample Preparation: To 500 µL of plasma in a clean tube, add the internal standard.
-
pH Adjustment: Add 100 µL of a basic solution (e.g., 0.1 M NaOH) to the plasma sample to ensure tolterodine is in its neutral, extractable form. Vortex briefly.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isopropanol).
-
Agitation: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
Protocol 3: Protein Precipitation (PPT)
This protocol outlines a simple PPT method for tolterodine extraction.
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) at a ratio of at least 3:1 (solvent:plasma), for example, 600 µL.[3]
-
Agitation: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant and transfer it to a clean tube or an HPLC vial for direct injection.
-
(Optional) Evaporation & Reconstitution: For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Sorbent Dried Out: Cartridge bed dried before sample loading. | Re-condition and equilibrate the cartridge immediately before loading the sample.[5] |
| Inappropriate Flow Rate: Sample loading or elution is too fast. | Decrease the flow rate to allow for proper interaction between the analyte and the sorbent (typically 1-2 mL/min).[5] | |
| Incorrect Elution Solvent: The elution solvent is not strong enough to desorb the analyte. | Increase the organic strength of the elution solvent or use a different, stronger solvent.[5][6] | |
| Poor Reproducibility | Inconsistent Technique: Variation in manual processing steps (e.g., flow rates, volumes). | Use an automated SPE system if available. If manual, ensure consistent timing and vacuum/pressure for each step. |
| Channeling: Sample or solvents create channels through the sorbent bed, leading to poor interaction. | Ensure the sorbent is fully wetted during conditioning and that the sample is loaded evenly at a slow flow rate. | |
| Clogged Cartridge | Particulates in Sample: Plasma sample contains fibrin (B1330869) or other particulates. | Centrifuge the plasma sample at high speed before pre-treatment to remove any solid material. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incorrect pH: The pH of the aqueous phase is not optimal for keeping the basic drug (tolterodine) in its neutral form. | Ensure the sample is made sufficiently basic (pH > 9) before adding the organic solvent. |
| Insufficient Mixing: Inadequate vortexing time or intensity. | Increase vortexing time to 3-5 minutes to ensure equilibrium is reached. | |
| Analyte Adsorption: Analyte adsorbs to glass or plastic surfaces. | Silanize glassware or use low-binding polypropylene (B1209903) tubes. | |
| Emulsion Formation | High Lipid/Protein Content: Sample contains high levels of fats or proteins acting as surfactants.[7] | • Add salt (salting out) to the aqueous layer to increase its polarity and break the emulsion.[7]• Centrifuge at a higher speed or for a longer duration.• Gently swirl or rock the sample instead of vigorous vortexing.[7] |
| Poor Phase Separation | Similar Densities: The density of the organic solvent is too close to the aqueous phase. | Choose a solvent with a significantly different density. If the organic layer is on top, a less dense solvent is needed, and vice versa. |
Protein Precipitation (PPT) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Analyte Co-precipitation: Tolterodine is trapped within the precipitated protein pellet. | • Optimize the solvent-to-plasma ratio (try 4:1 or 5:1).• Ensure vigorous vortexing to break up protein-drug binding. |
| Incomplete Precipitation: Not all proteins have been precipitated from the solution. | Use cold solvent (-20°C) and allow for a short incubation on ice after vortexing to improve precipitation efficiency. | |
| Clogged LC System | Fine Precipitates: Very fine protein particles remain in the supernatant and are injected. | • Increase centrifugation speed and/or time.• Use a filter vial or pass the supernatant through a syringe filter (e.g., 0.22 µm) before injection.[8] |
| High Matrix Effects | Poor Selectivity: PPT is not very selective and many endogenous interferences (salts, phospholipids) remain in the supernatant. | • If matrix effects are problematic, consider switching to a more selective method like SPE or LLE.• Dilute the supernatant before injection if sensitivity allows. |
Visualized Workflows and Decision Logic
To further assist in method selection and execution, the following diagrams illustrate the experimental workflows and a logical decision-making process.
References
Enhancing chromatographic peak shape for polar metabolites of tolterodine
Welcome to the technical support center for chromatographic analysis of tolterodine (B1663597) and its polar metabolites. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance chromatographic peak shape and achieve reliable, high-quality results.
Troubleshooting Guide: Enhancing Peak Shape
This section addresses common issues encountered during the chromatographic analysis of tolterodine's polar metabolites, such as the 5-hydroxymethyl metabolite.
Q1: I'm observing significant peak tailing for the polar 5-hydroxymethyl metabolite of tolterodine on a C18 column. What are the likely causes and how can I fix it?
A1: Peak tailing for polar, basic compounds like tolterodine metabolites on traditional reversed-phase columns is a common issue. The primary causes are secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3][4] Column overload can also lead to tailing.[5]
Here are troubleshooting steps to improve peak shape:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.
-
Low pH (2.5-3.5): At low pH, residual silanols are protonated (neutral), minimizing ionic interactions. The basic metabolite will be protonated (positively charged). Using a low pH mobile phase, such as with 0.1% formic acid or a 10 mM ammonium (B1175870) formate (B1220265) buffer at pH 3.5, can significantly improve peak symmetry.[6][7]
-
High pH (above 8): Alternatively, using a high pH mobile phase (e.g., pH 10-12) with a pH-stable column can deprotonate the basic analyte, making it neutral.[8] This increases hydrophobicity and retention while eliminating ion-exchange interactions, leading to better peak shape.[8]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help mask the residual silanol groups on the stationary phase and maintain a consistent pH, which can improve peak shape.[1][2][5]
-
Reduce Sample Load: To check for column overload, inject a sample with a lower concentration. If peak shape improves, optimize the sample concentration and injection volume.[5][9]
-
Alternative Chromatography Modes: If adjusting the mobile phase isn't sufficient, consider alternative separation techniques that are better suited for polar compounds.
Q2: My polar metabolites have poor retention and elute near the void volume on a standard C18 column. How can I increase retention?
A2: Poor retention of polar compounds is a known limitation of traditional reversed-phase chromatography.[10][11] Here are several effective strategies to increase retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[11][12][13][14] It uses a polar stationary phase (like silica (B1680970) or zwitterionic phases) with a high-organic, low-aqueous mobile phase.[11][12][13] Water acts as the strong solvent in HILIC.[14]
-
A published method for tolterodine and its 5-hydroxymethyl metabolite successfully used a silica HILIC column with a mobile phase of acetonitrile (B52724) and 20mM ammonium acetate (B1210297) (70:30, v/v).[12]
-
-
Mixed-Mode Chromatography (MMC): MMC columns utilize a combination of reversed-phase and ion-exchange retention mechanisms.[10][15][16] This dual functionality provides excellent retention for both polar and nonpolar analytes without the need for ion-pairing agents, making it compatible with mass spectrometry.[10][15] Adjusting mobile phase pH and ionic strength can be used to fine-tune selectivity.[10][15]
-
Use of "Aqueous" C18 Columns: Some C18 columns are specifically designed to be stable in highly aqueous mobile phases (up to 100% water). These columns prevent the "dewetting" that can occur with traditional C18 phases, leading to more stable retention for polar analytes.
Q3: I'm seeing peak fronting for my tolterodine metabolites. What could be the cause?
A3: Peak fronting is less common than tailing but can occur for several reasons:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the start of the column too quickly, leading to a distorted, fronting peak.[9] The best practice is to dissolve the sample in the initial mobile phase whenever possible.
-
Column Overload: While often associated with tailing, severe concentration overload can also manifest as fronting. Try reducing the injection volume or sample concentration.[3]
-
Temperature Mismatch: A significant temperature difference between the injected sample and the column can cause peak distortion. Ensure your sample is at the same temperature as the column.
Frequently Asked Questions (FAQs)
Q4: What type of column is best suited for analyzing tolterodine and its polar metabolites?
A4: The choice of column depends on the specific analytical goals.
-
Reversed-Phase (e.g., Phenyl-Hexyl): A phenyl-hexyl column has been successfully used for the simultaneous determination of tolterodine and two of its metabolites.[6] This type of column offers alternative selectivity to standard C18 phases.
-
HILIC (e.g., Silica, Zwitterionic): HILIC columns are highly effective for retaining and separating polar metabolites.[12][13] A bare silica column has been demonstrated to work well for tolterodine and its 5-hydroxymethyl metabolite.[12] Zwitterionic HILIC columns can offer unique selectivity for polar compounds.
-
Mixed-Mode: These columns provide robust retention for polar and charged compounds and are an excellent choice for complex mixtures.[15][16]
Q5: How does mobile phase pH affect the peak shape of tolterodine, a basic compound?
A5: Mobile phase pH is a critical parameter for basic compounds like tolterodine. The pH determines the analyte's charge state and its potential for unwanted interactions with the stationary phase.[7][17]
-
At low pH , basic compounds are protonated (positively charged). This can lead to strong ionic interactions with deprotonated (negatively charged) silanol groups on the column surface, causing peak tailing.[2] However, at a sufficiently low pH (e.g., <3.5), the silanols themselves are protonated and neutral, which suppresses this interaction and improves peak shape.[7]
-
At high pH (using a pH-stable column), the basic compound is in its neutral, uncharged form. This eliminates the possibility of ion-exchange interactions, resulting in improved peak symmetry and often increased retention.[8]
Q6: Are ion-pairing agents recommended for improving the peak shape of tolterodine metabolites?
A6: While ion-pairing agents can be used to improve retention and peak shape for charged analytes, they have significant drawbacks. They are often not compatible with mass spectrometry (MS) due to ion suppression and can be difficult to remove from the column and LC system. Modern alternatives like HILIC and Mixed-Mode Chromatography are generally preferred as they provide excellent results without the need for ion-pairing agents.[10][15]
Q7: What are some best practices for sample preparation to ensure good peak shape?
A7: Proper sample preparation is crucial.
-
Sample Diluent: As a best practice, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. For HILIC, a high percentage of acetonitrile in the sample diluent is often recommended.
-
Filtration: Always filter your samples through a 0.22 or 0.45 µm filter to remove particulates that could block the column frit, which can cause peak distortion for all analytes.[5]
-
Extraction: For complex matrices like plasma, a robust extraction method such as liquid-liquid extraction[6][12] or solid-phase extraction is necessary to remove interferences that can affect peak shape and column longevity.
Experimental Protocols & Data
Protocol 1: HILIC-MS/MS Method for Tolterodine and 5-Hydroxymethyl Metabolite
This protocol is based on a validated method for the quantitation of tolterodine and its polar metabolite in human plasma.[12]
-
Objective: To achieve good retention and symmetric peak shape for tolterodine and its polar 5-hydroxymethyl metabolite.
-
Methodology:
-
Sample Preparation: Perform a liquid-liquid extraction of plasma samples using tert-butylmethylether.[12]
-
Chromatographic System: Use an HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: Silica HILIC Column (e.g., 30 mm x 4.6 mm, 3 µm particles).[12]
-
Mobile Phase: Isocratic elution with Acetonitrile : 20 mM Ammonium Acetate (70:30, v/v).[12]
-
Flow Rate: Adjust for optimal separation and peak shape (e.g., 0.5 - 1.0 mL/min).
-
Column Temperature: Maintain at a constant temperature (e.g., 30 °C).
-
Detection: Positive ion electrospray ionization (ESI+) with Selected Reaction Monitoring (SRM).[12]
-
Protocol 2: Reversed-Phase Method for Tolterodine and Metabolites
This protocol is adapted from a method for separating tolterodine and two of its metabolites.[6]
-
Objective: To separate tolterodine and its metabolites using a reversed-phase system with pH control.
-
Methodology:
-
Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether.[6]
-
Chromatographic System: HPLC or UHPLC with MS/MS detection.
-
Column: Luna Phenyl-hexyl column (100 × 2.0 mm, 3 μm particles).[6]
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) : Methanol (10:90, v/v).[6]
-
Flow Rate: Adjust as needed (e.g., 0.2 - 0.4 mL/min for a 2.0 mm ID column).
-
Column Temperature: Maintain at a constant temperature (e.g., 30-40 °C).
-
Detection: ESI+ with MS/MS.
-
Data Summary: Comparison of Chromatographic Approaches
| Parameter | Reversed-Phase (Low pH)[6] | HILIC[12] | Mixed-Mode Chromatography |
| Stationary Phase | Phenyl-Hexyl | Silica | C18 with Anion/Cation Exchange |
| Primary Retention | Hydrophobic Interaction | Hydrophilic Partitioning | Hydrophobic & Ion-Exchange |
| Mobile Phase | High Aqueous, Acidic pH | High Organic (e.g., >70% ACN) | Flexible (pH, Ionic Strength) |
| Advantage for Polar | Moderate | Excellent Retention & Peak Shape | Excellent Retention & Selectivity |
| MS Compatibility | Good (with volatile buffers) | Excellent (high organic content) | Excellent (no ion-pair agents) |
| Key to Good Peak Shape | Low pH (e.g., 3.5) to suppress silanol activity | Proper column equilibration | Control of pH and buffer strength |
Visual Guides
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Relationship Between pH and Peak Shape for Basic Analytes
Caption: Impact of mobile phase pH on analyte/stationary phase interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. sielc.com [sielc.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Utilizing (Rac)-5-hydroxymethyl Tolterodine-d5 and Alternatives for Tolterodine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and reliable quantification of therapeutic agents and their metabolites in biological matrices is paramount. This guide provides an objective comparison of bioanalytical methods for tolterodine (B1663597) and its active metabolite, 5-hydroxymethyl tolterodine, with a focus on the performance of different internal standards. We will delve into the established gold standard of using stable isotope-labeled internal standards, exemplified by deuterated analogs, and compare its performance with a non-isotopically labeled alternative. This comparison will be supported by experimental data and detailed protocols to aid researchers in selecting the most robust method for their pharmacokinetic and bioequivalence studies.
The Critical Role of the Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples and calibration standards. Its primary function is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method. The ideal IS co-elutes with the analyte and exhibits similar ionization behavior in mass spectrometry.
Stable isotope-labeled (SIL) internal standards, where atoms are substituted with their heavier isotopes (e.g., deuterium, ¹³C), are considered the gold standard in quantitative bioanalysis. These standards are chemically identical to the analyte, ensuring they behave nearly identically throughout the analytical process.
This guide will compare the performance of two types of internal standards for the analysis of tolterodine and 5-hydroxymethyl tolterodine:
-
Deuterated Internal Standards: Tolterodine-d6 and 5-hydroxy methyl tolterodine-d14. While specific data for (Rac)-5-hydroxymethyl Tolterodine-d5 is not available in the reviewed literature, the performance of these closely related deuterated analogs provides a strong indication of its expected efficacy.
-
Non-Isotopically Labeled Internal Standard: Propranolol (B1214883), a structurally unrelated compound.
Performance Comparison of Internal Standards
The following tables summarize the validation parameters for bioanalytical methods using deuterated and non-deuterated internal standards for the quantification of tolterodine and 5-hydroxymethyl tolterodine.
Table 1: Performance Data for Deuterated Internal Standards (Tolterodine-d6 and 5-hydroxy methyl tolterodine-d14) [1][2][3]
| Validation Parameter | Tolterodine | 5-hydroxymethyl tolterodine |
| Linearity Range (pg/mL) | 20.00–5000.00 | 20.00–5000.00 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | 0.62–6.36 | 1.38–4.22 |
| Inter-day Precision (%CV) | 1.73–4.84 | 1.62–4.25 |
| Intra-day Accuracy (%) | 98.75–103.56 | 98.08–104.67 |
| Inter-day Accuracy (%) | 99.20–104.40 | 98.73–103.06 |
| Recovery (%) | 88.35–98.32 | 81.55–96.82 |
Table 2: Performance Data for Non-Isotopically Labeled Internal Standard (Propranolol) [4]
| Validation Parameter | Tolterodine | 5-hydroxymethyl tolterodine |
| Linearity Range (pg/mL) | 49–30,000 | 46–30,000 |
| Correlation Coefficient (r²) | Not Reported | Not Reported |
| Within-day Precision (%RSD) | < 11 | < 11 |
| Between-day Precision (%RSD) | < 11 | < 11 |
| Inaccuracy (%) | < 7 | < 7 |
| Recovery (%) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for the bioanalysis of tolterodine and 5-hydroxymethyl tolterodine using deuterated internal standards.
Method Using Deuterated Internal Standards (Tolterodine-d6 and 5-hydroxy methyl tolterodine-d14)[1][2][3]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of tolterodine, 5-hydroxymethyl tolterodine, tolterodine-d6, and 5-hydroxy methyl tolterodine-d14 in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a suitable solvent (e.g., methanol).
-
Prepare a combined working solution of the internal standards (tolterodine-d6 and 5-hydroxy methyl tolterodine-d14) in methanol.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolterodine: m/z 326.3 → 147.2
-
Tolterodine-d6: m/z 332.3 → 153.2
-
5-hydroxymethyl tolterodine: m/z 342.3 → 223.2
-
5-hydroxy methyl tolterodine-d14: m/z 356.4 → 223.3
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logic behind using a deuterated internal standard, the following diagrams are provided.
Bioanalytical method workflow using an internal standard.
Rationale for using a deuterated internal standard.
Conclusion
The data presented clearly demonstrates the superiority of using deuterated internal standards for the bioanalysis of tolterodine and its active metabolite. The method employing Tolterodine-d6 and 5-hydroxy methyl tolterodine-d14 exhibits excellent precision, accuracy, and recovery, which are critical for reliable pharmacokinetic and bioequivalence studies. While specific data for this compound was not found in the reviewed literature, its structural similarity to the validated deuterated standards strongly suggests it would perform equally well, offering a robust and reliable option for researchers.
In contrast, while the use of a non-isotopically labeled internal standard like propranolol can yield acceptable results, the validation data is often less comprehensive, and the potential for differential matrix effects and extraction recovery between the analyte and the IS is higher. This can lead to decreased precision and accuracy.
For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the highest quality data in bioanalytical method validation for tolterodine and its metabolites.
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-5-hydroxymethyl Tolterodine Isotopic Standards: d5, d6, and d14
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of (Rac)-5-hydroxymethyl tolterodine (B1663597), the active metabolite of tolterodine, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification. This guide provides an objective comparison of three commonly available deuterated standards for (Rac)-5-hydroxymethyl tolterodine: d5, d6, and d14.
Introduction to Isotopic Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D). The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variability during sample preparation, chromatographic separation, and detection. The choice of the isotopic standard can significantly impact assay performance, with factors such as the number and position of the deuterium labels playing a crucial role in stability and accuracy.
Comparison of (Rac)-5-hydroxymethyl Tolterodine-d5, -d6, and -d14
Table 1: General Properties of (Rac)-5-hydroxymethyl Tolterodine Isotopic Standards
| Property | This compound | (Rac)-5-hydroxymethyl Tolterodine-d6 | (Rac)-5-hydroxymethyl Tolterodine-d14 |
| Degree of Deuteration | Low | Moderate | High |
| Mass Difference from Analyte | +5 Da | +6 Da | +14 Da |
| Potential for Isotopic Overlap | Higher | Moderate | Lower |
| Risk of Isotopic Instability | Dependent on label position | Dependent on label position | Generally lower due to multiple labels |
| Availability | Commercially available | Commercially available | Commercially available |
Key Considerations:
-
Degree of Deuteration and Isotopic Overlap: A higher degree of deuteration, as seen in the -d14 standard, provides a greater mass difference from the unlabeled analyte. This is advantageous as it minimizes the potential for isotopic overlap, where the signal from the analyte contributes to the signal of the internal standard, or vice versa. This can be particularly important when quantifying low concentrations of the analyte.
-
Isotopic Stability: The stability of the deuterium labels is paramount. Deuterium atoms on exchangeable sites (e.g., hydroxyl or amine groups) or on carbon atoms prone to enolization can be lost and replaced with hydrogen from the solvent, compromising the integrity of the standard. While the exact positions of deuteration for -d5 and -d6 are not always specified by vendors, the high number of labels in the -d14 standard suggests that labeling is likely distributed across stable positions on the molecule, reducing the overall risk of significant isotopic exchange.
-
Chromatographic Co-elution: Ideally, the isotopic standard should co-elute perfectly with the analyte. While minor chromatographic shifts can sometimes be observed with deuterated standards, these are generally negligible and do not significantly impact quantification, especially with the high selectivity of tandem mass spectrometry.
Performance Data from a Validated LC-MS/MS Method
A published study on the simultaneous quantification of tolterodine and 5-hydroxymethyl tolterodine in rat plasma utilized (Rac)-5-hydroxymethyl tolterodine-d14 as the internal standard.[1] The performance data from this study can serve as a benchmark for what can be achieved with a highly deuterated standard.
Table 2: Performance Characteristics of an LC-MS/MS Assay Using (Rac)-5-hydroxymethyl Tolterodine-d14 [1]
| Parameter | 5-hydroxymethyl tolterodine |
| Linear Concentration Range | 20.00–5000.00 pg/mL |
| Intra-day Precision (% CV) | 1.38–4.22% |
| Inter-day Precision (% CV) | 1.62–4.25% |
| Intra-day Accuracy | 98.08–104.67% |
| Inter-day Accuracy | 98.73–103.06% |
These results demonstrate that (Rac)-5-hydroxymethyl tolterodine-d14 can be used to develop a highly precise and accurate bioanalytical method.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of (Rac)-5-hydroxymethyl tolterodine in a biological matrix using a deuterated internal standard, based on methodologies described in the literature.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution ((Rac)-5-hydroxymethyl tolterodine-d14 in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase column, such as a C18 or a specialized column like Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: Typically in the range of 0.4-0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Metabolic Pathway of Tolterodine
Caption: Metabolic conversion of Tolterodine to its active metabolite.
Bioanalytical Workflow with an Isotopic Standard
Caption: General workflow for bioanalysis using an isotopic internal standard.
Conclusion
The choice of a deuterated internal standard for the quantification of (Rac)-5-hydroxymethyl tolterodine should be guided by the principles of maximizing the mass difference from the analyte and ensuring isotopic stability. Based on these principles, (Rac)-5-hydroxymethyl tolterodine-d14 is theoretically the most robust choice among the -d5, -d6, and -d14 variants, as its high degree of deuteration minimizes the risk of isotopic overlap and potential instability. The available experimental data for the -d14 standard confirms its suitability for developing sensitive, precise, and accurate bioanalytical methods. Researchers should always verify the isotopic purity and stability of any new lot of an internal standard as part of their method validation to ensure the highest quality data.
References
Precision in Bioanalysis: A Comparative Guide to Internal Standards for Tolterodine Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of tolterodine (B1663597), the selection of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides a comparative analysis of the performance of deuterated and non-deuterated internal standards in the bioanalysis of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, supported by experimental data from published literature.
An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and detection. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in LC-MS/MS bioanalysis due to their near-identical properties to the analyte. This guide will compare a deuterated analog of the active metabolite, 5-hydroxymethyl tolterodine-d14, with a commonly used non-deuterated internal standard, propranolol (B1214883).
Performance Comparison of Internal Standards
The following tables summarize the inter- and intra-day precision and accuracy data for the quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, using different internal standards.
Table 1: Inter- and Intra-day Precision and Accuracy for 5-Hydroxymethyl Tolterodine using 5-Hydroxymethyl Tolterodine-d14 as Internal Standard [1][2]
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 5-Hydroxymethyl Tolterodine | 20.00 (LLOQ) | 4.22 | 104.67 | 4.25 | 103.06 |
| 60.00 (LQC) | 1.38 | 98.08 | 1.62 | 98.73 | |
| 1500.00 (MQC) | 2.54 | 101.33 | 2.87 | 100.67 | |
| 3500.00 (HQC) | 3.12 | 102.67 | 3.54 | 101.33 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.
Table 2: Inter- and Intra-day Precision and Accuracy for Tolterodine using Tolterodine-d6 as Internal Standard [1][2]
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Tolterodine | 20.00 (LLOQ) | 6.36 | 103.56 | 4.84 | 104.40 |
| 60.00 (LQC) | 0.62 | 98.75 | 1.73 | 99.20 | |
| 1500.00 (MQC) | 2.12 | 100.67 | 2.45 | 100.33 | |
| 3500.00 (HQC) | 2.89 | 101.33 | 3.12 | 101.67 |
Table 3: Within-day and Between-day Precision and Inaccuracy for Tolterodine and 5-Hydroxymethyl Tolterodine using Propranolol as Internal Standard [3]
| Analyte | Concentration (pg/mL) | Within-day Precision (%RSD) | Within-day Inaccuracy (%) | Between-day Precision (%RSD) | Between-day Inaccuracy (%) |
| Tolterodine | 150 | < 11 | < 7 | < 11 | < 7 |
| 1500 | < 11 | < 7 | < 11 | < 7 | |
| 15000 | < 11 | < 7 | < 11 | < 7 | |
| 5-Hydroxymethyl Tolterodine | 150 | < 11 | < 7 | < 11 | < 7 |
| 1500 | < 11 | < 7 | < 11 | < 7 | |
| 15000 | < 11 | < 7 | < 11 | < 7 |
Experimental Protocols
Method 1: Quantification of Tolterodine and 5-Hydroxymethyl Tolterodine using Deuterated Internal Standards (Tolterodine-d6 and 5-Hydroxymethyl Tolterodine-d14)[1][2]
1. Sample Preparation:
-
To 100 µL of rat plasma, add 100 µL of the internal standard working solution (containing Tolterodine-d6 and 5-Hydroxymethyl Tolterodine-d14).
-
Vortex for 10 minutes.
-
Add 2.5 mL of tert-butyl methyl ether.
-
Vortex for another 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC-MS/MS System: API 4000 mass spectrometer with Turbo ion spray source.
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Detection:
-
Ionization Mode: Positive ion Turbo ion spray.
-
Resolution: Unit Resolution.
-
MRM Transitions:
-
Tolterodine: m/z 326.1 → 147.1
-
Tolterodine-d6: m/z 332.3 → 153.1
-
5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1
-
5-Hydroxymethyl Tolterodine-d14: m/z 356.2 → 223.1
-
Method 2: Quantification of Tolterodine and 5-Hydroxymethyl Tolterodine using Propranolol as Internal Standard[3]
1. Sample Preparation:
-
To 0.5 mL of plasma, add 50 µL of propranolol internal standard solution (10 ng/mL).
-
Add 0.2 mL of 1 M sodium hydroxide.
-
Add 5 mL of tert-butyl methyl ether.
-
Shake for 10 minutes.
-
Centrifuge at 1600 × g for 5 minutes.
-
Freeze the aqueous layer in a dry ice-ethanol bath.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC-MS/MS System: Not specified in detail, but utilized electrospray ionization.
-
Column: Silica column (30 mm × 4.6 mm, 3 µm).
-
Mobile Phase: Acetonitrile and 20 mM ammonium acetate (70:30, v/v).
-
Injection Volume: 20 µL.
3. Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray.
-
MRM Transitions:
-
Tolterodine: m/z 326 → 147
-
5-Hydroxymethyl Tolterodine: m/z 342 → 223
-
Propranolol: m/z 260 → 183
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows described above.
Caption: Experimental workflow for tolterodine bioanalysis using a deuterated internal standard.
Caption: Experimental workflow for tolterodine bioanalysis using propranolol as an internal standard.
References
A Comparative Guide to the Bioanalytical Quantification of 5-Hydroxymethyl Tolterodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of 5-hydroxymethyl tolterodine (B1663597) (5-HMT), the active metabolite of the antimuscarinic agent tolterodine. Accurate and precise measurement of 5-HMT in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document outlines the performance characteristics, specifically linearity and the lower limit of quantification (LLOQ), of various analytical techniques and provides the associated experimental protocols.
Quantitative Performance Comparison
The following table summarizes the linearity and LLOQ data for different analytical methods used to quantify 5-hydroxymethyl tolterodine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently reported method, offering high sensitivity and specificity.
| Analytical Method | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Rat Plasma | 20.00–5000.00 pg/mL | 20.00 pg/mL | > 0.9987 | [1][2] |
| LC-MS/MS | Human Plasma | Up to 30 ng/mL | 46 pg/mL | Not Reported | [3] |
| LC-MS/MS | Human Plasma | 0.025–10.0 ng/mL | 0.025 ng/mL | Not Reported | [4] |
| GC-MS | Plasma, Serum, Urine | 0.5–50 ng/mL | 0.5 ng/mL | Not Reported | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and reproducibility.[1]
a) Method as described by Shaik et al. [1][2]
-
Sample Preparation: Liquid-liquid extraction was employed to isolate 5-HMT and its internal standard from rat plasma.
-
Chromatography:
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).[1][2]
-
-
Mass Spectrometry:
b) Method as described by Macek et al. [3]
-
Sample Preparation: Liquid-liquid extraction from human plasma using tert-butylmethylether.[3]
-
Chromatography:
-
Mass Spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another specific and sensitive method for the determination of 5-HMT, which involves derivatization of the analyte prior to analysis.[5]
-
Sample Preparation: Extraction of the analyte was performed using either liquid-liquid or solid-phase extraction. This was followed by derivatization with a silyl (B83357) reagent.[5]
-
Chromatography: Capillary gas chromatography was used for separation.
-
Mass Spectrometry:
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the bioanalytical quantification of 5-hydroxymethyl tolterodine and a conceptual representation of its metabolic pathway.
References
- 1. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography mass spectrometry [diva-portal.org]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Cross-Validation of Tolterodine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for tolterodine (B1663597) between different laboratories. Ensuring that an analytical method is robust and transferable is critical for consistent quality control and data comparability across manufacturing sites and research partners. This document outlines a comparative study of two common High-Performance Liquid Chromatography (HPLC) methods, providing detailed experimental protocols, hypothetical comparative data, and a clear workflow for the cross-validation process.
Introduction to Tolterodine Analysis
Tolterodine tartrate is a competitive muscarinic receptor antagonist used in the treatment of urinary incontinence.[1][2][3] Accurate and precise quantification of tolterodine in pharmaceutical dosage forms is essential for ensuring product quality and therapeutic efficacy. A variety of analytical methods have been developed for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4][5] Among these, HPLC is the most widely used technique for routine quality control in the pharmaceutical industry due to its accuracy, sensitivity, and cost-effectiveness.[2]
This guide focuses on the inter-laboratory cross-validation of two distinct HPLC methods for the analysis of tolterodine tartrate. The objective of a cross-validation study is to demonstrate that a method is reproducible and yields comparable results when performed by different analysts in different laboratories, each using their own equipment.
Cross-Validation Workflow
The process of cross-validating an analytical method between two laboratories involves several key steps, from initial planning and protocol sharing to the final comparison of results. The following diagram illustrates a typical workflow for this process.
Experimental Protocols
This section details the methodologies for two hypothetical HPLC methods for the quantification of tolterodine tartrate in a tablet formulation.
Method A: Isocratic RP-HPLC with UV Detection
This method is a straightforward isocratic separation, suitable for routine quality control.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of a buffer solution (e.g., 2.88 g/L ammonium (B1175870) dihydrogen orthophosphate) and methanol (B129727) in a 40:60 ratio. The pH is adjusted to 7.0 with orthophosphoric acid.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of 400 µg/mL tolterodine tartrate is prepared by dissolving 40 mg of the reference standard in 100 mL of the mobile phase.[1] Calibration standards are prepared by diluting this stock solution to concentrations ranging from 200 to 600 µg/mL.[1]
-
Sample Preparation: Twenty tablets are weighed and ground to a fine powder. An amount of powder equivalent to 20 mg of tolterodine tartrate is transferred to a 50 mL volumetric flask with about 30 mL of mobile phase, sonicated for 20 minutes, and then diluted to volume with the mobile phase. The solution is centrifuged before injection.[1]
Method B: Gradient RP-UPLC with UV Detection
This method utilizes Ultra-Performance Liquid Chromatography for a faster and more sensitive analysis.
-
Instrumentation: UPLC system with a UV-Vis detector.
-
Column: Acquity UPLC BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 30% to 70% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Standard Preparation: A stock solution of 300 µg/mL tolterodine tartrate is prepared in a diluent (50:50 acetonitrile:water).[4]
-
Sample Preparation: An amount of powdered tablets equivalent to 25 mg of tolterodine tartrate is dissolved in a diluent with sonication to prepare a solution with a final concentration of 500 µg/mL.[4]
Comparative Data
The following tables present hypothetical but realistic data from the cross-validation of Method A and Method B between two independent laboratories.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Method A - Lab 1 | Method A - Lab 2 | Method B - Lab 1 | Method B - Lab 2 |
| Tailing Factor | ≤ 2.0 | 1.1 | 1.2 | 1.0 | 1.1 |
| Theoretical Plates | > 2000 | 6500 | 6200 | 11500 | 11200 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.45% | 0.55% | 0.30% | 0.40% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Method A - Lab 1 | Method A - Lab 2 | Method B - Lab 1 | Method B - Lab 2 |
| Concentration Range (µg/mL) | - | 200 - 600 | 200 - 600 | 5 - 30 | 5 - 30 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 | 0.9989 | 0.9998 | 0.9995 |
Table 3: Precision
| Parameter | Acceptance Criteria | Method A - Lab 1 | Method A - Lab 2 | Method B - Lab 1 | Method B - Lab 2 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.35% | 0.48% | 0.25% | 0.32% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.75% | 0.82% | 0.55% | 0.61% |
Table 4: Accuracy (Recovery)
| Spiked Level | Acceptance Criteria | Method A - Lab 1 | Method A - Lab 2 | Method B - Lab 1 | Method B - Lab 2 |
| 80% | 98.0 - 102.0% | 99.5% | 100.2% | 100.5% | 100.8% |
| 100% | 98.0 - 102.0% | 100.8% | 101.1% | 101.2% | 101.5% |
| 120% | 98.0 - 102.0% | 101.5% | 101.8% | 101.8% | 101.9% |
| Mean Recovery | 98.0 - 102.0% | 100.6% | 101.0% | 101.2% | 101.4% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A - Lab 1 | Method A - Lab 2 | Method B - Lab 1 | Method B - Lab 2 |
| LOD (µg/mL) | 1.5 | 1.7 | 0.11 | 0.13 |
| LOQ (µg/mL) | 4.6 | 5.0 | 0.34 | 0.40 |
Conclusion
The successful cross-validation of an analytical method is a critical step in the lifecycle of a pharmaceutical product. This guide provides a template for conducting such a study for tolterodine tartrate. Based on the hypothetical data presented, both Method A and Method B would be considered successfully cross-validated, as the results from both laboratories are comparable and fall within the pre-defined acceptance criteria. The choice between the two methods would depend on the specific needs of the laboratory, with Method A offering simplicity for routine analysis and Method B providing higher sensitivity and faster run times.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for (Rac)-5-hydroxymethyl Tolterodine Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of (Rac)-5-hydroxymethyl Tolterodine (B1663597), the active metabolite of the antimuscarinic agent Tolterodine, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a deuterated stable isotope-labeled internal standard, specifically (Rac)-5-hydroxymethyl Tolterodine-d5, and a structural analog internal standard.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting for variability during sample preparation, chromatography, and detection. The ideal internal standard should mimic the analyte's behavior as closely as possible. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as a deuterated form, or a structurally similar molecule, known as a structural analog.
The Superiority of Deuterated Internal Standards: A Theoretical Framework
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in bioanalysis.[1] A deuterated internal standard like this compound is chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass difference allows for its distinction by the mass spectrometer, while its identical physicochemical properties ensure it behaves virtually identically to the analyte during extraction, chromatography, and ionization.[1] This co-elution and similar ionization response provide superior compensation for matrix effects, a common source of analytical error.[2]
Structural analogs, on the other hand, are different chemical entities chosen for their structural resemblance to the analyte.[1] While they can be a more cost-effective option, even minor differences in their chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[3] This can compromise the accuracy and precision of the quantification, especially in complex biological matrices like plasma.
Performance Data: A Head-to-Head Comparison
Table 1: Performance Characteristics of a Bioanalytical Method Using a Deuterated Internal Standard (5-hydroxy methyl tolterodine-d14)
| Validation Parameter | Performance Data |
| Analyte | 5-hydroxy methyl tolterodine |
| Internal Standard | 5-hydroxy methyl tolterodine-d14 |
| Intra-day Precision (%CV) | 1.38 - 4.22% |
| Inter-day Precision (%CV) | 1.62 - 4.25% |
| Intra-day Accuracy (%) | 98.08 - 104.67% |
| Inter-day Accuracy (%) | 98.73 - 103.06% |
| Mean Recovery (%) | 87.09% |
Data sourced from a study on the determination of tolterodine and its metabolite in rat plasma.[4]
Table 2: Performance Characteristics of a Bioanalytical Method Using a Structural Analog Internal Standard (Propranolol)
| Validation Parameter | Performance Data |
| Analyte | 5-hydroxymethyl metabolite |
| Internal Standard | Propranolol (B1214883) |
| Within-day Precision (%RSD) | < 11% |
| Between-day Precision (%RSD) | < 11% |
| Inaccuracy (%) | Did not exceed 7% |
| Recovery | Not explicitly reported |
Data sourced from a study on the determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma.[5]
The data, although from different studies, suggests that the method using a deuterated internal standard exhibits tighter precision and accuracy, as indicated by the lower coefficient of variation and the accuracy values being very close to 100%.
Experimental Protocols
Method 1: Using a Deuterated Internal Standard (5-hydroxy methyl tolterodine-d14)
-
Sample Preparation: Liquid-liquid extraction.[4]
-
Chromatography: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm) column.[4]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v) at a flow rate of 0.5 mL/min.[4]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode. The m/z transitions were 342.2→223.1 for 5-hydroxy methyl tolterodine and 356.2→223.1 for 5-hydroxy methyl tolterodine-d14.[4]
Method 2: Using a Structural Analog Internal Standard (Propranolol)
-
Sample Preparation: Liquid-liquid extraction with tert-butylmethylether.[5]
-
Chromatography: Silica column (30 mm x 4.6 mm, 3 µm) with hydrophilic interaction chromatography.[5]
-
Mobile Phase: Acetonitrile-20mM ammonium acetate (70:30, v/v).[5]
-
Detection: Selected reaction monitoring in positive-ion mode. The m/z transitions were 342→223 for the 5-hydroxymethyl metabolite and 260→183 for propranolol.[5]
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the decision-making process for selecting an internal standard and a typical bioanalytical workflow.
Caption: Decision pathway for selecting an internal standard.
Caption: A generalized experimental workflow for bioanalysis.
Signaling Pathway of (Rac)-5-hydroxymethyl Tolterodine
(Rac)-5-hydroxymethyl Tolterodine, the active metabolite of Tolterodine, functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][6] In the context of overactive bladder, it primarily targets M2 and M3 receptors in the detrusor muscle of the bladder wall.[7] By blocking the binding of acetylcholine, it prevents the downstream signaling cascade that leads to smooth muscle contraction, thereby reducing urinary urgency, frequency, and incontinence.[8]
Caption: Signaling pathway of muscarinic receptor antagonism.
Conclusion
The choice of an internal standard is a foundational decision in the development of a robust and reliable bioanalytical method. While structural analogs can be employed, the scientific evidence and available comparative data strongly support the use of a deuterated internal standard like this compound. Its chemical identity to the analyte ensures superior performance in compensating for analytical variability, leading to higher quality data that is essential for confident decision-making in drug development and clinical research. For assays requiring the utmost accuracy and precision, the investment in a deuterated internal standard is a scientifically sound and justifiable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to LC-MS/MS and GC-MS for the Analysis of Tolterodine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine. Tolterodine is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1] Accurate measurement of tolterodine and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies.
While both LC-MS/MS and GC-MS have been utilized for this purpose, LC-MS/MS has emerged as the predominant method due to its high sensitivity, specificity, and simpler sample preparation workflow. This guide presents the experimental data and protocols to support an objective comparison.
Key Differences at a Glance
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates compounds in a liquid mobile phase followed by ionization and mass analysis. | Separates volatile compounds in a gaseous mobile phase followed by ionization and mass analysis. |
| Derivatization | Not required for tolterodine and its metabolites. | Mandatory to increase volatility and thermal stability.[2][3] |
| Sensitivity | Very high (pg/mL range).[1][4] | High (ng/mL range).[2] |
| Sample Throughput | Generally higher due to simpler sample preparation. | Lower due to the additional derivatization step. |
| Compound Suitability | Wide range, including non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds (or those that can be made so). |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are outlined below. These protocols are based on validated methods reported in peer-reviewed literature.
LC-MS/MS Method for Tolterodine and 5-Hydroxymethyl Tolterodine
This method allows for the simultaneous quantification of the parent drug and its major metabolite.
1. Sample Preparation (Liquid-Liquid Extraction) [1][4][5]
-
To 0.5 mL of plasma, add the internal standard (e.g., tolterodine-d6, 5-hydroxy methyl tolterodine-d14, or propranolol).[1][4]
-
Add 2.5 mL of an organic solvent (e.g., methyl tert-butyl ether).[4][5]
-
Vortex for 10 minutes to mix.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions [1][4][5]
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or a silica-based HILIC column (30 mm x 4.6 mm, 3 µm).[1][4]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions [1][4][6]
-
Mass Spectrometer: API 4200 triple quadrupole or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
GC-MS Method for Tolterodine and 5-Hydroxymethyl Tolterodine
This method requires a chemical derivatization step to make the analytes suitable for gas chromatography.
1. Sample Preparation (Extraction) [2]
-
Extraction is performed from plasma, serum, or urine using either liquid-liquid extraction or solid-phase extraction (SPE).[2]
-
The dried extract from the previous step is treated with a silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar hydroxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers.[2][7] This step is crucial for making the compounds volatile enough for GC analysis.[8][9]
-
The reaction mixture is typically heated (e.g., at 75°C for 30-45 minutes) to ensure complete derivatization.[7]
3. Chromatographic Conditions [2]
-
GC System: Capillary Gas Chromatograph.
-
Column: A low-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes, for instance, starting at 50°C and ramping up to 250°C.[10]
4. Mass Spectrometric Conditions [2]
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analytes and their deuterated internal standards.[2]
Quantitative Performance Comparison
The following table summarizes the quantitative performance data from validated bioanalytical methods for both techniques.
| Parameter | LC-MS/MS | GC-MS |
| Analyte(s) | Tolterodine & 5-Hydroxymethyl Tolterodine | Tolterodine & 5-Hydroxymethyl Tolterodine |
| Matrix | Rat Plasma[1], Human Plasma[4][5] | Plasma, Serum, Urine[2] |
| Linearity Range | 20 - 5000 pg/mL[1] | 0.5 - 50 ng/mL (500 - 50,000 pg/mL)[2] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[1], 25 pg/mL[5], 49 pg/mL[4] | 0.5 ng/mL (500 pg/mL)[2] |
| Intra-day Precision (%RSD) | 0.62 - 6.36%[1] | < 10%[2] |
| Inter-day Precision (%RSD) | 1.62 - 4.84%[1] | < 10%[2] |
| Accuracy | 98.08 - 104.67%[1] | 87 - 110%[2] |
| Need for Derivatization | No | Yes[2] |
Workflow Visualization
The diagram below illustrates the fundamental differences in the analytical workflows for LC-MS/MS and GC-MS in the context of tolterodine analysis.
Caption: Comparative workflow for tolterodine analysis by LC-MS/MS and GC-MS.
Conclusion
For the bioanalysis of tolterodine and its 5-hydroxymethyl metabolite, LC-MS/MS is the superior technique .
-
Sensitivity and Simplicity: LC-MS/MS offers significantly lower limits of quantification (pg/mL levels) without the need for chemical derivatization.[1][4][5] This results in a simpler, faster, and more direct analytical workflow, reducing potential sources of error and improving sample throughput.
-
Robustness: The elimination of the derivatization step, which can be prone to incomplete reactions and the introduction of artifacts, enhances the overall robustness and reproducibility of the LC-MS/MS method.[1]
-
GC-MS Limitations: While GC-MS is a reliable technique, its mandatory derivatization requirement for polar molecules like tolterodine adds time and complexity to the sample preparation process.[2][3] The LLOQ for the reported GC-MS method is also substantially higher than what is achievable with modern LC-MS/MS instrumentation.[2]
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. jfda-online.com [jfda-online.com]
- 9. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
Evaluating Tolterodine Bioassays: A Comparative Guide to Specificity and Selectivity
For researchers, scientists, and drug development professionals, the accurate quantification of tolterodine (B1663597) and the characterization of its biological activity are paramount. This guide provides a comprehensive comparison of a functional tolterodine bioassay with state-of-the-art physicochemical methods, focusing on specificity and selectivity. Experimental data is presented to support an objective evaluation of each method's performance.
Tolterodine, a competitive muscarinic receptor antagonist, is a primary treatment for overactive bladder. Its efficacy stems from its selective action on the bladder rather than other tissues, such as the salivary glands. The development and quality control of tolterodine formulations necessitate robust analytical methods that can accurately measure the active compound and reflect its biological function. This guide delves into the specifics of a classic in vitro bioassay and compares it with modern chromatographic techniques.
Performance Comparison: Bioassay vs. Analytical Methods
The choice of assay for tolterodine analysis depends on the specific research question. While bioassays provide a measure of functional activity, analytical methods offer superior precision and specificity for quantification.
| Parameter | Isolated Guinea Pig Bladder Bioassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the functional response (inhibition of muscle contraction) of isolated bladder tissue to tolterodine. | Separates tolterodine and its metabolites based on their physicochemical properties and detects them by their mass-to-charge ratio. | Separates derivatized tolterodine and its metabolites based on their volatility and detects them by their mass-to-charge ratio. |
| Specificity | Can be influenced by other substances that affect smooth muscle contraction or muscarinic receptors. Cross-reactivity with the active metabolite, 5-hydroxymethyltolterodine (5-HMT), is expected. | Highly specific for tolterodine and its metabolites due to chromatographic separation and mass spectrometric detection.[1] | Highly specific for derivatized tolterodine and its metabolites.[2] |
| Selectivity | Demonstrates functional selectivity for bladder tissue over other smooth muscle tissues.[3][4] | Can simultaneously quantify tolterodine and its major metabolites, 5-HMT and N-dealkyltolterodine, in a single run.[1] | Can determine tolterodine and its 5-hydroxymethyl metabolite.[2] |
| Quantitative Performance | Provides a measure of potency (e.g., IC50 value). The IC50 for tolterodine in inhibiting carbachol-induced contractions is approximately 14 nM.[1] | Linear range of 0.025-10 ng/mL for tolterodine and 5-HMT, and 0.05-10 ng/mL for NDT in human plasma.[1] | Accuracy within 87-110% in the range of 0.5 and 50 ng/mL, with precision better than 90%.[2] |
| Throughput | Lower throughput due to the nature of organ bath experiments. | High throughput, suitable for pharmacokinetic studies. | Moderate throughput. |
Experimental Protocols
Detailed methodologies for the key assays are provided below to allow for a thorough understanding of the experimental procedures.
Isolated Guinea Pig Bladder Contraction Bioassay
This functional assay assesses the ability of tolterodine to antagonize agonist-induced contractions of bladder smooth muscle.
1. Tissue Preparation:
-
Male guinea pigs are euthanized by a humane method.
-
The urinary bladder is quickly excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
The bladder is dissected to obtain longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide).
2. Experimental Setup:
-
Each bladder strip is mounted in a 15 mL organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, the bladder strips are contracted by adding a muscarinic agonist, such as carbachol (B1668302) (typically 1 µM), to the organ bath.
-
Once a stable contraction is achieved, cumulative concentrations of tolterodine are added to the bath to generate a concentration-response curve.
-
The inhibitory effect of tolterodine is measured as the percentage reduction in the carbachol-induced contraction.
4. Data Analysis:
-
The concentration of tolterodine that produces 50% inhibition of the maximum contraction (IC50) is calculated using non-linear regression analysis of the concentration-response curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This analytical method provides highly sensitive and specific quantification of tolterodine and its metabolites.[1]
1. Sample Preparation:
-
Human plasma samples (200 µL) are subjected to liquid-liquid extraction with methyl t-butyl ether.
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
2. Chromatographic Separation:
-
Chromatographic separation is achieved on a reversed-phase column (e.g., Luna Phenyl-hexyl, 100 × 2.0 mm, 3 μm).
-
The mobile phase consists of a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (10:90, v/v).
3. Mass Spectrometric Detection:
-
The analytes are detected using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for tolterodine, 5-HMT, NDT, and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers an alternative for the quantification of tolterodine and its primary active metabolite.[2]
1. Sample Preparation:
-
Plasma, serum, or urine samples undergo liquid-liquid or solid-phase extraction.
-
The extracted analytes are then derivatized with a silylating reagent to increase their volatility.
2. Chromatographic Separation:
-
The derivatized samples are injected into a gas chromatograph equipped with a capillary column.
-
The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.
3. Mass Spectrometric Detection:
-
The separated compounds are detected by a mass spectrometer using selected ion monitoring (SIM).
-
Quantification is achieved by comparing the peak areas of the analytes to those of deuterium-labeled internal standards.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of tolterodine and the experimental workflows of the bioassay and an LC-MS/MS method.
Figure 1: Tolterodine's Mechanism of Action.
Figure 2: Bioassay Experimental Workflow.
Figure 3: LC-MS/MS Experimental Workflow.
Conclusion
The evaluation of a tolterodine bioassay's specificity and selectivity reveals both its strengths and limitations when compared to physicochemical methods like LC-MS/MS and GC-MS. The bioassay provides invaluable data on the functional activity of tolterodine, reflecting its therapeutic mechanism of action. However, for precise and specific quantification of tolterodine and its metabolites, particularly in complex biological matrices, LC-MS/MS and GC-MS are the methods of choice due to their superior specificity, selectivity, and throughput. The selection of an appropriate method should, therefore, be guided by the specific requirements of the study, with bioassays being indispensable for assessing biological potency and analytical methods providing the gold standard for quantitative analysis.
References
- 1. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioequivalence: A Comparative Guide to Statistical Analysis with Deuterated Standards
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the pharmaceutical development pipeline. The robustness of the analytical methodology underpinning these studies is paramount to ensure accurate and reliable data. This guide provides an objective comparison of statistical analysis for bioequivalence studies, with a focus on the use of deuterated internal standards versus other alternatives, supported by experimental data and detailed protocols.
The gold standard for quantitative bioanalysis in bioequivalence studies is isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled (SIL) internal standard.[1] Among these, deuterated standards are the most commonly used.[2] A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[3] This substitution results in a compound that is chemically and physically almost identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.[3]
The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatography. This ensures that it experiences and corrects for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the quality of bioanalytical data. While deuterated standards are considered the gold standard, structural analogs (non-deuterated compounds with similar chemical structures) are sometimes used as an alternative.[5] The following tables summarize the performance comparison based on typical bioanalytical method validation parameters.
| Performance Parameter | Deuterated Internal Standard | Analog Internal Standard | Key Implications for Bioequivalence Studies |
| Correction for Matrix Effects | Effectively compensates for matrix-induced ion suppression or enhancement.[6] | Correction is less reliable due to differences in physicochemical properties.[5] | Improved data quality and reliability, crucial for meeting stringent regulatory requirements. |
| Precision (% Coefficient of Variation - CV) | Generally shows lower %CV at quality control (QC) levels.[1] | Tends to have higher variability. | Higher precision leads to a greater ability to detect true differences between formulations and reduces the risk of study failure. |
| Accuracy (% Bias) | Demonstrates improved accuracy. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[7] | Can introduce bias due to differences in extraction recovery and ionization response. | Accurate data is fundamental for the correct assessment of bioequivalence. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[7] | Retention times can differ significantly from the analyte. | Imperfect co-elution can lead to differential matrix effects, compromising accurate quantification.[1] |
Table 1: Performance Comparison of Internal Standards
| Analyte | Internal Standard Type | Matrix | Precision (%RSD) | Reference |
| Propyphenazone | Deuterated (Propyphenazone-d3) | Plasma | <15% | [6] |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Lower %CV vs. analog | [5] |
| Sirolimus | Analog (Desmethoxyrapamycin) | Whole Blood | Higher %CV vs. deuterated | [5] |
| Pesticides & Mycotoxins | Deuterated | Cannabis | Maintained accuracy and precision | [1] |
Table 2: Summary of Experimental Data on Precision
Experimental Protocol: Bioequivalence Study Using LC-MS/MS with a Deuterated Standard
This protocol outlines the key steps for a typical bioequivalence study employing a deuterated internal standard for the quantification of a drug in human plasma.
1. Sample Preparation:
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of the deuterated internal standard working solution (at a known concentration) to each plasma sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes for analysis.[5]
2. LC-MS/MS Analysis:
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with optimized transitions for both the analyte and the deuterated internal standard.
3. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Concentration Determination: Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.
Statistical Analysis for Bioequivalence
The statistical analysis of bioequivalence data is a critical component of the regulatory submission. The primary goal is to demonstrate that the test product is not significantly different from the reference product in terms of the rate and extent of absorption.
Key Pharmacokinetic (PK) Parameters:
-
Area Under the Curve (AUC): Represents the extent of drug absorption.
-
Maximum Concentration (Cmax): Represents the rate of drug absorption.
Statistical Methodology:
-
Logarithmic Transformation: The PK parameters (AUC and Cmax) are typically log-transformed to achieve a normal distribution.[8]
-
Analysis of Variance (ANOVA): An ANOVA model is applied to the log-transformed data to assess the effects of formulation, period, sequence, and subject.
-
Two One-Sided Tests (TOST) Procedure: This is the cornerstone of bioequivalence statistical analysis.[9] It involves calculating a 90% confidence interval for the ratio of the geometric means (test/reference) of the PK parameters.
-
Bioequivalence Acceptance Criteria: For two products to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.
Visualizing the Workflow and Statistical Logic
To better understand the experimental and analytical processes, the following diagrams illustrate the key steps.
Potential Pitfalls of Using Deuterated Standards
While highly effective, the use of deuterated standards is not without potential challenges. Researchers should be aware of the following:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if the labels are in labile positions.[4][10] This can lead to a decrease in the internal standard's signal and inaccurate quantification.[10]
-
Chromatographic Shift: As mentioned, deuterated compounds can elute slightly earlier than their non-deuterated counterparts.[1] If this shift is significant, it can lead to differential matrix effects.[1]
-
Isotopic Impurities: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity, which can lead to an overestimation of the analyte's concentration, particularly at low levels.[10]
-
Cross-Talk: If the mass difference between the analyte and the internal standard is insufficient, "cross-talk" can occur where the mass spectrometer detects a signal from the analyte in the internal standard's channel, or vice-versa.[10]
Thorough method validation is essential to identify and mitigate these potential issues.
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS is the recommended approach for bioequivalence studies, offering superior accuracy and precision compared to non-deuterated analogs.[1][5] This enhanced performance is critical for the robust statistical analysis required to meet regulatory standards. By following detailed experimental protocols and being aware of potential pitfalls, researchers can generate high-quality data that reliably supports the assessment of bioequivalence. For applications where the highest level of data integrity is paramount, the investment in a deuterated or even a ¹³C-labeled internal standard is a scientifically sound decision that strengthens the foundation of your bioequivalence analysis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. benchchem.com [benchchem.com]
Justification for Using a Stable Isotope-Labeled Internal Standard in Regulatory Submissions
For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision in quantitative bioanalysis. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, supported by experimental data and detailed protocols. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of SIL-ISs whenever possible.[1][2] The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust data for regulatory submissions.[3]
A SIL-IS is a form of the analyte where one or more atoms have been replaced by their stable, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[3][4] This subtle modification in mass allows the SIL-IS to be differentiated from the analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[5] This near-identical nature is the key to its effectiveness in compensating for variability during sample preparation and analysis.
Logical Justification for SIL-IS in Bioanalysis
The use of a SIL-IS is founded on the principle of minimizing analytical variability. The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By tracking the ratio of the analyte to the SIL-IS, variations that occur during sample extraction, handling, and injection are effectively normalized.
Caption: Logical workflow demonstrating how a SIL-IS compensates for analytical variability.
Comparative Performance Data
The superiority of a SIL-IS over other types of internal standards, such as structural analogs, is most evident when comparing key validation parameters. Structural analogs, while similar in structure to the analyte, often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable data.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Justification for Superior Performance |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | The SIL-IS co-elutes with the analyte, ensuring it experiences the same matrix effects and leading to more effective normalization and higher accuracy. |
| Precision (%CV) | Typically <10% | Can be >15% | Because the SIL-IS tracks the analyte's behavior more closely throughout the entire analytical process, it provides better correction for variations, resulting in improved precision. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The nearly identical chemical and physical properties of the SIL-IS ensure it is affected by matrix components in the same way as the analyte. The coefficient of variation of the IS-normalized matrix factor should not exceed 15%.[2] |
| Extraction Recovery | Consistent and reproducible | Can be variable | The SIL-IS and the analyte exhibit nearly identical recovery due to their similar physicochemical properties, leading to a more consistent analyte/IS ratio. |
Experimental Protocols
Detailed and rigorous experimental validation is required by regulatory agencies to demonstrate the suitability of the chosen internal standard. Below are key experimental protocols for evaluating a SIL-IS.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and SIL-IS spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the analyte and SIL-IS at the same concentrations as Set A.
-
Set C: Matrix from the same six sources is spiked with the analyte and SIL-IS before extraction.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and SIL-IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS).
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
Protocol 2: Evaluation of Extraction Recovery
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.
Methodology:
-
Prepare two sets of samples at three concentrations (low, medium, and high QC levels):
-
Set 1 (Pre-Extraction Spiked): Spike blank matrix with the analyte and SIL-IS and proceed through the entire extraction procedure.
-
Set 2 (Post-Extraction Spiked): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.
-
-
Analyze both sets of samples.
-
Calculate the recovery: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.
Acceptance Criteria: While no strict regulatory acceptance criteria are defined for recovery, it should be consistent and reproducible across all QC levels, with a CV ≤15%.
Bioanalytical Workflow Using a SIL-IS
The integration of a SIL-IS into the bioanalytical workflow is a straightforward process that significantly enhances data quality.
Caption: A typical workflow for a bioanalytical assay using a SIL-IS.
References
A Comparative Guide to the Pharmacokinetic Profiles of Fesoterodine and Tolterodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of fesoterodine (B1237170) and tolterodine (B1663597), two prominent antimuscarinic agents used in the treatment of overactive bladder. The information presented is based on experimental data from clinical and preclinical studies, offering an objective analysis for research and development purposes.
Executive Summary
Fesoterodine and tolterodine are both effective in managing symptoms of overactive bladder, and they share the same active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] However, their pharmacokinetic profiles differ significantly, primarily due to their distinct metabolic activation pathways. Fesoterodine is a prodrug that is rapidly and extensively converted to 5-HMT by ubiquitous, non-specific esterases.[1][2] In contrast, tolterodine's conversion to 5-HMT is dependent on the cytochrome P450 2D6 (CYP2D6) enzyme system.[1][3] This fundamental difference in metabolism leads to lower pharmacokinetic variability with fesoterodine compared to tolterodine, particularly concerning inter-individual differences arising from the genetic polymorphism of CYP2D6.[4][5]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the active metabolite (5-HMT) following the administration of fesoterodine and for the active moieties (tolterodine and 5-HMT) after the administration of tolterodine extended-release (ER). The data highlights the differences in absorption, distribution, metabolism, and excretion between the two drugs.
| Pharmacokinetic Parameter | Fesoterodine (Active Metabolite: 5-HMT) | Tolterodine ER (Active Moieties: Tolterodine + 5-HMT) | Key Observations |
| Bioavailability of 5-HMT | 52%[6] | Highly variable (10-70% for tolterodine)[7] | Fesoterodine provides higher and more consistent bioavailability of the active metabolite.[4][5] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours[6][8] | 1-2 hours for tolterodine[9] | Slower onset to peak concentration for the active metabolite of fesoterodine. |
| Maximum Plasma Concentration (Cmax) | Dose-proportional increase. Less variability between individuals.[1][8] | Highly variable, dependent on CYP2D6 metabolizer status.[4][5] | Fesoterodine results in more predictable peak plasma concentrations of the active metabolite.[10] |
| Area Under the Curve (AUC) | Dose-proportional increase. Approximately 2-fold higher in CYP2D6 poor metabolizers.[1][8] | Highly variable, with up to 40-fold differences in exposure between extensive and poor metabolizers.[4][5] | Fesoterodine demonstrates significantly less variability in overall drug exposure.[4][5] |
| Apparent Terminal Half-life (t1/2) | ~7 hours[6] | 2-3 hours for tolterodine[7] | The active metabolite of fesoterodine has a longer apparent half-life. |
| Protein Binding of Active Metabolite | Low (~50%), primarily to albumin and alpha-1-acid glycoprotein.[6] | Highly bound to plasma proteins, primarily α1-acid glycoprotein.[9] | Lower protein binding of the active metabolite from fesoterodine. |
| Primary Metabolic Pathway | Hydrolysis by non-specific esterases to 5-HMT.[1][2] | Oxidation of the 5-methyl group by CYP2D6 to 5-HMT.[3][11] | Fesoterodine's activation is independent of the highly polymorphic CYP2D6 enzyme.[1][10] |
| Excretion | ~70% of the dose recovered in urine as metabolites.[6] | 77% of radioactivity recovered in urine and 17% in feces.[7][11] | Similar primary route of excretion for metabolites of both drugs. |
Metabolic Pathways
The metabolic conversion of fesoterodine and tolterodine to their active metabolite, 5-HMT, and subsequent metabolism are depicted in the diagrams below.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies that generally follow a standardized methodology. A typical experimental workflow for a pharmacokinetic study comparing fesoterodine and tolterodine is outlined below.
Study Design
A common study design is a single-center, open-label, randomized, crossover study.[1][10] This design allows for within-subject comparison of the drugs, minimizing inter-individual variability.
-
Participants: Healthy adult volunteers are typically recruited.[1][10] To assess the impact of genetic factors, participants are often genotyped for CYP2D6 to classify them as extensive metabolizers (EMs) or poor metabolizers (PMs).[8]
-
Treatments: Participants receive single or multiple doses of fesoterodine and tolterodine ER, with a washout period between treatments to ensure complete elimination of the previous drug.[5] Doses are often administered in a fasted state, although food-effect studies may also be conducted.[1][10]
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentrations of the parent drug and its metabolites.[1][10] Urine samples may also be collected to assess renal excretion.[1][5]
-
Bioanalysis: Plasma and urine samples are analyzed using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the analytes.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.[4]
Conclusion
The pharmacokinetic profiles of fesoterodine and tolterodine show important differences that are relevant to their clinical application. Fesoterodine's reliance on non-specific esterases for its activation into the active metabolite 5-HMT results in a more predictable and less variable pharmacokinetic profile compared to tolterodine, which is metabolized by the polymorphic CYP2D6 enzyme.[4][5][10] This leads to more consistent plasma concentrations of the active moiety, regardless of a patient's CYP2D6 genotype.[5] These pharmacokinetic advantages of fesoterodine may contribute to a more consistent therapeutic response and a favorable safety and tolerability profile. For drug development professionals, understanding these differences is crucial for designing future clinical trials and for the development of new therapies for overactive bladder.
References
- 1. smw.ch [smw.ch]
- 2. researchgate.net [researchgate.net]
- 3. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. metaphactory [semopenalex.org]
- 8. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Calculating Recovery and Matrix Factor with (Rac)-5-hydroxymethyl Tolterodine-d5
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of methodologies for calculating recovery and matrix factor, with a specific focus on the analysis of (Rac)-5-hydroxymethyl Tolterodine (B1663597), the primary active metabolite of Tolterodine. The use of a deuterated internal standard, (Rac)-5-hydroxymethyl Tolterodine-d5, is a key strategy to ensure analytical accuracy, and its performance will be a central point of comparison.
Understanding Recovery and Matrix Factor
In bioanalytical method validation, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), recovery and matrix factor are critical parameters.
-
Recovery refers to the efficiency of the extraction process in isolating the analyte of interest from the biological matrix (e.g., plasma, urine). It is a measure of how much of the analyte is successfully transferred from the sample to the final extract for analysis.
-
Matrix Factor (or Matrix Effect) quantifies the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte in the mass spectrometer. This can lead to ion suppression or enhancement, affecting the accuracy of quantification.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects. Ideally, the SIL-IS co-elutes with the analyte and experiences identical recovery losses and matrix effects, thus providing reliable correction.
Experimental Data Summary
The following tables summarize representative experimental data for the recovery of (Rac)-5-hydroxymethyl Tolterodine and its deuterated internal standard from rat plasma, as determined by a validated LC-MS/MS method.[1][2]
Table 1: Recovery of (Rac)-5-hydroxymethyl Tolterodine
| Concentration Level | Spiked Concentration (pg/mL) | Mean Recovery (%) |
| Low Quality Control (LQC) | 60.0 | 96.82 |
| Medium Quality Control (MQC) | 1500.0 | 81.55 |
| High Quality Control (HQC) | 3500.0 | 82.92 |
| Overall Mean Recovery | 87.09 |
Table 2: Recovery of (Rac)-5-hydroxymethyl Tolterodine-d14 (Internal Standard)
| Concentration Level | Spiked Concentration (pg/mL) | Mean Recovery (%) |
| LQC, MQC, HQC | N/A | 90.98 |
Note: The referenced study provided an overall mean recovery for the internal standard across the tested concentration range.
Comparative Analysis
The data indicates that the liquid-liquid extraction method provides good and consistent recovery for both the analyte and its deuterated internal standard.[2] While there is some variability in the recovery of (Rac)-5-hydroxymethyl Tolterodine across different concentration levels, the overall mean recovery of the analyte (87.09%) is comparable to that of the internal standard (90.98%).[2] This similarity is crucial as it suggests that the internal standard effectively tracks the analyte during the extraction process, leading to accurate quantification.
The use of a deuterated internal standard is a widely accepted strategy to compensate for both extraction variability and matrix effects.[3][4] However, it is important to note that even deuterated standards may not perfectly co-elute with the analyte, which can lead to differential matrix effects.[5][6] Therefore, a thorough validation of the matrix effect is always recommended.
Experimental Protocols
Below are the detailed methodologies for determining the recovery and matrix factor for (Rac)-5-hydroxymethyl Tolterodine using this compound as an internal standard.
Protocol 1: Determination of Recovery
This protocol outlines the steps to calculate the extraction recovery of the analyte and the internal standard.
-
Prepare three sets of samples:
-
Set A (Aqueous Standard): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Pre-Spiked Plasma): Spike the analyte and internal standard into blank plasma before the extraction process.
-
Set C (Post-Spiked Plasma): Spike the analyte and internal standard into the plasma extract after the extraction process.
-
-
Extraction Procedure (for Set B and the blank plasma for Set C):
-
A common method is liquid-liquid extraction. For example, to a plasma sample, add the internal standard solution.
-
Vortex the sample.
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculation:
-
Analyte Recovery (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100
-
Internal Standard Recovery (%) = (Mean peak area of IS in Set B / Mean peak area of IS in Set C) x 100
-
Protocol 2: Determination of Matrix Factor
This protocol details the steps to quantify the matrix effect.
-
Prepare two sets of samples:
-
Set C (Post-Spiked Plasma): Spike the analyte and internal standard into the plasma extract after the extraction process (as prepared in Protocol 1).
-
Set D (Neat Solution): Spike the analyte and internal standard into the mobile phase at the same concentration as Set C.
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = Mean peak area of Set C / Mean peak area of Set D
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor: To assess the effectiveness of the internal standard in compensating for matrix effects, a normalized matrix factor is calculated.
-
IS Normalized MF = (Peak area ratio of analyte to IS in Set C) / (Peak area ratio of analyte to IS in Set D)
-
-
Visualizing the Workflow and Metabolic Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for calculating recovery and matrix factor, as well as the metabolic pathway of Tolterodine.
Caption: Workflow for Calculating Recovery and Matrix Factor.
Caption: Primary Metabolic Pathways of Tolterodine.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-5-hydroxymethyl Tolterodine-d5
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. (Rac)-5-hydroxymethyl Tolterodine-d5, a deuterated active metabolite of Tolterodine, requires careful handling and disposal due to its pharmacological activity.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS for the related compound, Tolterodine, indicates that it is harmful if swallowed, inhaled, or comes into contact with skin.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impervious chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many active pharmaceutical ingredients (APIs), should be managed as hazardous chemical waste.[4][5] Since this compound contains a stable deuterium (B1214612) isotope, no special precautions for radioactivity are necessary.[6]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Classify this compound and any materials contaminated with it (e.g., vials, pipette tips, gloves) as "Hazardous Pharmaceutical Waste."
-
Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical's physical state (solid or liquid).[4]
-
Labeling: Affix a "Hazardous Waste" label to the container.[4] The label must include:
-
The full chemical name: "this compound"
-
The name of the Principal Investigator (PI)
-
The laboratory location (building and room number)
-
Contact information for the research team[4]
-
-
Waste Accumulation:
-
For pure compound or concentrated solutions, transfer directly into the hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
For contaminated lab supplies (e.g., weighing boats, wipes), place them in the same designated container.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the container is full or the project is complete, submit a chemical waste disposal request to your institution's EHS office.[4]
-
Professional Disposal: Trained EHS personnel or a certified hazardous waste contractor will collect the waste for final disposal, which is typically high-temperature incineration in compliance with EPA regulations.[4]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Key Disposal Considerations
| Parameter | Guideline |
| Regulatory Compliance | All disposal activities must adhere to local, state, and federal regulations, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[5] |
| Training | All personnel handling this chemical waste must be up-to-date on institutional chemical waste management training.[4] |
| Waste Minimization | Whenever possible, practices should be adopted to minimize the generation of chemical waste. This includes ordering only the necessary quantities and not preparing excess solutions. |
| Spill Management | In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3] Decontaminate the area and dispose of all cleanup materials as hazardous waste.[3] Prevent entry into waterways. |
| Container Integrity | Regularly inspect waste containers for any signs of leakage or degradation. Ensure containers are kept closed except when adding waste. |
References
Essential Safety and Logistics for Handling (Rac)-5-hydroxymethyl Tolterodine-d5
(Rac)-5-hydroxymethyl Tolterodine-d5 is a deuterated active metabolite of Tolterodine, a muscarinic receptor antagonist. [1][2][3] As a pharmaceutical-related compound, it should be handled with care, assuming potential potency.[4] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound, particularly in powdered form, requires stringent protocols to minimize exposure.[5][6] Engineering controls should be the primary method of containment, supplemented by appropriate personal protective equipment.[7]
-
Preparation and Engineering Controls :
-
All manipulations involving the solid form of the compound must be conducted in a designated area with restricted access.[7][8]
-
Utilize a certified chemical fume hood, biological safety cabinet (BSC), or a glove box for weighing and reconstitution to prevent the liberation of aerosols or powdered medicine into the air.[6][8]
-
Ensure proper ventilation and consider using a system with single-pass air.[7]
-
-
Personal Protective Equipment (PPE) :
-
Handling and Reconstitution :
-
Once in solution and in sealed vials, the risk of exposure is significantly reduced.[8]
-
Avoid skin contact and inhalation of the powder or solution.[6]
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet for the formate (B1220265) salt:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact : Rinse with pure water for at least 15 minutes.[4]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[4]
-
-
-
Storage :
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile). Double gloving is recommended when handling the solid form. |
| Body Protection | Lab Coat / Gown | Long-sleeved, disposable gown that closes in the back with tight-fitting cuffs.[10] Not to be worn outside the lab area.[10] |
| Eye & Face Protection | Safety Glasses/Goggles | ANSI Z87 certified safety glasses with side shields at a minimum.[9][11] Chemical splash goggles are required for handling solutions.[11] |
| Face Shield | To be worn in addition to safety glasses or goggles during operations with a high risk of splashing.[11] | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a containment system.[12] |
Disposal Plan
Proper disposal of hazardous waste is crucial to prevent environmental contamination and health risks.[5]
-
Waste Segregation :
-
All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered hazardous waste.
-
Collect this waste in a designated, clearly labeled, and leak-proof hazardous waste container.[8]
-
-
Decontamination :
-
Decontaminate all non-disposable equipment and work surfaces after use. The effectiveness of the cleaning procedure should be validated.[13]
-
-
Final Disposal :
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. gerpac.eu [gerpac.eu]
- 13. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
